Cholesteryl elaidate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJECHNNFRHZQKU-WYIFMRBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861857 | |
| Record name | Cholesteryl trans-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19485-76-8 | |
| Record name | Cholesteryl trans-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Cholesteryl Elaidate from Cholesterol and Elaidic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of cholesteryl elaidate, an ester of cholesterol and the trans-unsaturated fatty acid, elaidic acid. This compound serves as a crucial molecule in biomedical research, particularly in studies related to atherosclerosis and lipid metabolism. This document details established synthesis methodologies, including Steglich esterification and acylation with elaidic anhydride, providing theoretical frameworks and adaptable experimental protocols. Furthermore, it outlines systematic procedures for the purification and characterization of the final product, incorporating techniques such as column chromatography, recrystallization, Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC). All quantitative data is summarized for clarity, and key experimental workflows are visually represented to aid in comprehension and practical application.
Introduction
Cholesteryl esters, formed through the esterification of cholesterol with fatty acids, are critical components of cellular lipid storage and transport within lipoproteins. This compound, the ester of cholesterol and elaidic acid (the trans isomer of oleic acid), is of particular interest to researchers studying the biological effects of trans fatty acids. The synthesis of high-purity this compound is essential for in vitro and in vivo studies aimed at elucidating its role in various physiological and pathological processes. This guide presents two primary and reliable methods for the chemical synthesis of this compound, along with detailed procedures for its subsequent purification and analysis.
Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 19485-76-8 |
| Molecular Formula | C45H78O2 |
| Molecular Weight | 651.1 g/mol |
| Appearance | White crystalline solid[3] |
| Boiling Point (Predicted) | 675.4 ± 44.0 °C[1] |
| Density (Predicted) | 0.95 ± 0.1 g/cm³[1] |
| Storage Temperature | -20°C |
Synthesis Methodologies
The synthesis of this compound is most effectively achieved through direct esterification of cholesterol with elaidic acid or a more reactive derivative. The two recommended methods are Steglich esterification, which utilizes a carbodiimide coupling agent, and acylation using elaidic anhydride with a nucleophilic catalyst.
Method 1: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one of the reactants is sterically hindered, such as cholesterol. The reaction is mediated by N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
Caption: General workflow for Steglich esterification.
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve cholesterol (1 equivalent) and elaidic acid (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution and stir until it is fully dissolved.
-
Initiation of Reaction: Cool the mixture to 0°C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in the same anhydrous solvent.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the precipitated by-product, dicyclohexylurea (DCU), is removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., 0.5 M HCl) to remove excess DMAP, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Method 2: Acylation with Elaidic Anhydride
This method involves the acylation of cholesterol using elaidic anhydride, which can be prepared in situ or in a separate step from elaidic acid. The reaction is catalyzed by a nucleophilic catalyst, such as 4-(pyrrolidino)pyridine or DMAP, and generally proceeds to high yields.
Reaction Scheme:
Caption: General workflow for acylation using an anhydride.
Experimental Protocol:
-
Preparation of Elaidic Anhydride (Optional): Elaidic anhydride can be prepared by reacting elaidic acid with a dehydrating agent like DCC.
-
Reaction Setup: In a round-bottom flask, dissolve cholesterol (1 equivalent) and elaidic anhydride (1.2 equivalents) in an anhydrous solvent like dichloromethane or chloroform.
-
Catalyst Addition: Add a catalytic amount of 4-(pyrrolidino)pyridine or DMAP (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the mixture with water, dilute sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Quantitative Data for Synthesis (Analogous to Cholesteryl Oleate)
| Parameter | Steglich Esterification | Acylation with Anhydride |
| Typical Yield | ~90% | High, often >90% |
| Reaction Time | 4-12 hours | 2-6 hours |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature |
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, by-products (such as DCU), and any side products. A combination of column chromatography and recrystallization is typically employed.
Column Chromatography
Workflow:
References
Cholesteryl Elaidate: A Comprehensive Technical Guide to its Physical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl elaidate, the cholesteryl ester of elaidic acid (the trans-isomer of oleic acid), is a significant lipid molecule of interest in various fields of research, including biochemistry, materials science, and pharmacology. As a major component of lipid deposits in atherosclerosis, understanding its physical behavior is crucial for developing effective diagnostic and therapeutic strategies. This technical guide provides an in-depth overview of the physical properties and solubility of this compound, supported by detailed experimental protocols and visualizations to aid researchers in their studies.
Physical Properties
This compound is a white, crystalline solid at room temperature.[1] Its physical characteristics are largely determined by the rigid steroidal backbone of cholesterol and the long, unsaturated acyl chain of elaidic acid. The trans-configuration of the double bond in the elaidic acid moiety influences its packing in the crystalline state, leading to different physical properties compared to its cis-isomer, cholesteryl oleate.
Quantitative Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes the available predicted and analogous data. For comparison, data for the closely related compound, cholesteryl oleate, is also provided.
| Property | This compound | Cholesteryl Oleate (for comparison) |
| Molecular Formula | C₄₅H₇₈O₂ | C₄₅H₇₈O₂ |
| Molecular Weight | 651.10 g/mol | 651.11 g/mol [] |
| Appearance | White crystalline solid[1] | White to off-white powder or solid[] |
| Melting Point | Not explicitly found; likely exhibits complex liquid crystalline phase transitions.[3] | 44-47 °C |
| Boiling Point | 675.4 ± 44.0 °C (Predicted) | 675.4°C at 760 mmHg |
| Density | 0.95 ± 0.1 g/cm³ (Predicted) | ~1.0 g/cm³ |
Crystal Structure and Phase Behavior
The crystal structure of cholesteryl esters is complex, often exhibiting polymorphism and forming multiple liquid crystalline phases (mesophases) upon heating before transitioning to an isotropic liquid. These phases are influenced by the packing of both the rigid cholesterol rings and the flexible fatty acyl chains. Cholesteryl esters can arrange into monolayer or bilayer structures.
The phase transitions of cholesteryl esters, including this compound, are critical for their biological function and pathological roles. These transitions can be studied in detail using techniques like Differential Scanning Calorimetry (DSC) and Polarizing Light Microscopy.
The logical relationship of this compound's properties can be visualized as follows:
References
The Biological Role of Cholesteryl Elaidate in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl elaidate, a cholesteryl ester of the trans fatty acid elaidic acid, plays a significant, albeit detrimental, role in lipid metabolism. As the primary product of the esterification of dietary elaidic acid, it is incorporated into lipoproteins and contributes to an atherogenic lipid profile. This technical guide provides an in-depth analysis of the biological functions of this compound, focusing on its impact on key enzymes and proteins in lipid transport and metabolism. We will detail its involvement in the pathophysiology of atherosclerosis, present quantitative data on its effects, outline relevant experimental protocols for its study, and provide visual representations of the key metabolic pathways.
Introduction: The Formation and Significance of this compound
Cholesteryl esters (CEs) are crucial for the transport and storage of cholesterol within the body. They are formed through the esterification of cholesterol with a fatty acid. While the body synthesizes a variety of CEs with different fatty acids, the incorporation of elaidic acid to form this compound is of particular concern. Elaidic acid is the most abundant trans fatty acid in the human diet, primarily originating from partially hydrogenated vegetable oils.
Once ingested, elaidic acid is activated to its acyl-CoA derivative, elaidoyl-CoA, which can then be used by two key enzymes for cholesterol esterification:
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Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme, with two isoforms (ACAT1 and ACAT2), esterifies cholesterol within cells for storage in lipid droplets. ACAT1 is ubiquitously expressed, while ACAT2 is found predominantly in the liver and intestines.
-
Lecithin:cholesterol acyltransferase (LCAT): This enzyme is primarily associated with high-density lipoprotein (HDL) particles in the plasma and plays a critical role in reverse cholesterol transport. LCAT esterifies cholesterol on the surface of HDL, trapping it in the lipoprotein core.
The formation of this compound and its subsequent incorporation into lipoproteins, particularly low-density lipoprotein (LDL) and HDL, alters their metabolic fate and function, contributing to the development of cardiovascular disease.
The Pro-Atherogenic Role of this compound
The primary mechanism through which this compound contributes to atherosclerosis is its interaction with Cholesteryl Ester Transfer Protein (CETP).
Enhancement of Cholesteryl Ester Transfer Protein (CETP) Activity
CETP is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides. This process is inherently pro-atherogenic as it leads to a decrease in anti-atherogenic HDL-cholesterol and an increase in pro-atherogenic LDL-cholesterol.
Dietary intake of trans fatty acids, including elaidic acid, has been shown to significantly increase CETP activity. This leads to an accelerated transfer of cholesteryl esters, including this compound, from HDL to LDL. The resulting LDL particles are enriched with cholesteryl esters and become smaller and denser, a phenotype strongly associated with increased cardiovascular risk.
Quantitative Data on the Effects of Elaidic Acid and this compound
The following tables summarize the quantitative data available on the impact of dietary elaidic acid on lipid metabolism.
| Parameter | Dietary Intervention | Result | Significance | Reference |
| CETP Activity | High trans fatty acid diet vs. high linoleic acid or stearic acid diet in 55 volunteers. | Mean CETP activity was 114% of reference serum on the trans fat diet, compared to 96% and 97% for the linoleic and stearic acid diets, respectively. | p < 0.02 | [1] |
| CETP Activity | Diet supplemented with elaidic acid (6% of energy) vs. oleic acid in 27 men. | CETP activity was significantly higher after the elaidic acid-rich diet (23.95 ± 1.26%) compared to the oleic acid-rich diet (19.61 ± 0.89%). | p < 0.001 | [2] |
Table 1: Effect of Dietary Trans Fatty Acids on CETP Activity
| Fatty Acid in Cholesteryl Esters | Dietary Change (per 10% of energy) | Change in Cholesteryl Ester Composition ( g/100g of fatty acids) | Standard Deviation | Reference |
| trans-18:1 (Elaidic Acid) | Increase in trans fatty acids | +1.1 | 0.5 | [3] |
| cis-18:1 (Oleic Acid) | Increase in oleic acid | +6.5 | 1.7 | [3] |
| 18:2 (Linoleic Acid) | Increase in linoleic acid | +9.3 | 3.1 | [3] |
| 16:0 (Palmitic Acid) | Increase in palmitic acid | +1.7 | 0.5 |
Table 2: Change in the Fatty Acid Composition of Serum Cholesteryl Esters in Response to Dietary Fatty Acid Intake
Signaling and Metabolic Pathways
The metabolic fate of dietary elaidic acid and its impact on lipoprotein metabolism can be visualized through the following pathways.
Esterification of Cholesterol with Elaidic Acid
Caption: Esterification pathways of dietary elaidic acid.
CETP-Mediated Transfer of this compound
Caption: CETP-mediated transfer of this compound.
Experimental Protocols
The study of this compound and its role in lipid metabolism requires accurate and sensitive analytical methods. Below are detailed protocols for the extraction and quantification of cholesteryl esters from biological samples.
Lipid Extraction from Plasma or Tissues (Folch Method)
This protocol is a standard method for extracting total lipids from biological matrices.
Materials:
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Chloroform
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Methanol
-
0.9% NaCl solution
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Nitrogen gas
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Homogenize the tissue sample or take a known volume of plasma.
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Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample in a glass centrifuge tube.
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Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
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Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging as before.
-
Collect the lower organic phase again.
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Dry the lipid extract under a gentle stream of nitrogen gas.
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Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., isopropanol or chloroform:methanol 2:1) for further analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of different fatty acid methyl esters derived from cholesteryl esters.
Materials:
-
Lipid extract (from protocol 5.1)
-
Internal standard (e.g., cholesteryl heptadecanoate)
-
Methanolic HCl (1.25 M)
-
Hexane
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Transesterification:
-
Add a known amount of the internal standard to the dried lipid extract.
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Add 2 mL of methanolic HCl.
-
Incubate at 80°C for 2 hours to convert the fatty acids from the cholesteryl esters into fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
After cooling, add 2 mL of hexane and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into the GC-MS system.
-
Use a temperature program that allows for the separation of the different FAMEs. For example: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/minute, and hold for 10 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identify the elaidic acid methyl ester peak based on its retention time and mass spectrum compared to a known standard.
-
Quantify the amount of this compound by comparing the peak area of the elaidic acid methyl ester to the peak area of the internal standard.
-
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of intact cholesteryl esters.
Materials:
-
Lipid extract (from protocol 5.1)
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Internal standard (e.g., d7-cholesteryl oleate)
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate
-
Mobile phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
Procedure:
-
Sample Preparation:
-
Add a known amount of the internal standard to the dried lipid extract.
-
Reconstitute the sample in the initial mobile phase composition.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
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Use a gradient elution to separate the different cholesteryl ester species. For example: start with 40% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
-
MS/MS Detection:
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The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. The precursor ion will be the [M+NH4]+ adduct of this compound (m/z 666.6), and the product ion will be the cholesterol fragment (m/z 369.3).
-
Quantify this compound by comparing its peak area to that of the internal standard.
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Conclusion and Future Directions
This compound, formed from the dietary trans fatty acid elaidic acid, is a key player in the development of an atherogenic lipid profile. Its primary adverse effect is mediated through the enhancement of CETP activity, which promotes the transfer of cholesteryl esters from HDL to LDL, thereby lowering HDL-C and increasing LDL-C levels. The accumulation of this compound-rich LDL particles in the arterial wall is a critical step in the initiation and progression of atherosclerosis.
Future research should focus on elucidating the precise molecular interactions between this compound and the key enzymes of cholesterol metabolism, LCAT and ACAT. Quantitative studies on the kinetic parameters of these enzymes with this compound as a substrate or modulator are needed. Furthermore, more detailed quantification of this compound in different lipoprotein subfractions and atherosclerotic plaques from human subjects will provide a clearer picture of its role in cardiovascular disease. A deeper understanding of these mechanisms will be invaluable for the development of novel therapeutic strategies to mitigate the harmful effects of dietary trans fats.
References
Cholesteryl Elaidate Metabolism in Macrophages and Foam Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accumulation of cholesteryl esters within macrophages, leading to the formation of foam cells, is a pivotal event in the pathogenesis of atherosclerosis. While the metabolism of cholesteryl esters derived from saturated and cis-unsaturated fatty acids has been extensively studied, the fate of cholesteryl esters containing trans-fatty acids, such as elaidic acid, is less understood. Cholesteryl elaidate, a prominent trans-fatty acid-containing cholesteryl ester, is of significant interest due to the association of dietary trans-fatty acid consumption with an increased risk of cardiovascular disease. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in macrophages and foam cells. It details the processes of uptake, intracellular hydrolysis and re-esterification, and efflux, drawing comparisons with its cis-isomer, cholesteryl oleate, where data is available. This guide also includes detailed experimental protocols for the study of these pathways and summarizes key quantitative data to facilitate further research in this critical area.
Introduction
Atherosclerosis, a chronic inflammatory disease of the arterial wall, is characterized by the formation of lipid-laden plaques. Macrophages play a central role in this process by taking up modified lipoproteins, leading to the accumulation of cholesteryl esters and the formation of foam cells[1][2][3]. The composition of these cholesteryl esters is influenced by dietary fatty acid intake. Trans-fatty acids, such as elaidic acid (18:1 n-9t), are formed during the industrial hydrogenation of vegetable oils and are also found naturally in some animal products. Epidemiological studies have linked the consumption of trans-fats to an adverse lipid profile and an increased risk of coronary heart disease.
This guide focuses on the metabolism of this compound in macrophages, exploring how this specific trans-cholesteryl ester is processed within the cell and how it may contribute to the foam cell phenotype. Understanding the unique metabolic fate of this compound is crucial for elucidating the mechanisms by which dietary trans-fats contribute to atherosclerosis and for the development of targeted therapeutic interventions.
This compound Metabolism in Macrophages
The metabolism of this compound in macrophages can be dissected into three main stages: uptake, intracellular processing (hydrolysis and re-esterification), and efflux.
Uptake of this compound
Macrophages internalize cholesteryl esters primarily through the uptake of modified low-density lipoproteins (LDL), such as oxidized LDL (oxLDL), via scavenger receptors like CD36 and SR-A[1][2]. While direct quantitative data on the uptake of this compound-rich lipoproteins is limited, the general mechanisms of modified lipoprotein uptake are well-established.
Experimental Protocol: Macrophage Culture and Foam Cell Formation
A common method to study macrophage lipid metabolism involves the in vitro differentiation of monocytes into macrophages and their subsequent loading with lipids to form foam cells.
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Cell Culture:
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Human monocytic cell lines, such as THP-1, are a widely used model. THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
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Differentiation into macrophages is induced by treating the cells with 100-200 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Alternatively, primary human monocytes can be isolated from peripheral blood and differentiated into macrophages using macrophage colony-stimulating factor (M-CSF).
-
-
Foam Cell Formation:
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To induce foam cell formation, differentiated macrophages are incubated with modified lipoproteins, such as acetylated LDL (acLDL) or oxidized LDL (oxLDL), at a concentration of 50-100 µg/mL for 24-48 hours.
-
To specifically study this compound metabolism, artificial lipid nanoparticles or reconstituted LDL (rLDL) containing this compound can be prepared and used to load the macrophages.
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Intracellular Processing: Hydrolysis and Re-esterification
Once internalized, lipoproteins are trafficked to lysosomes, where the cholesteryl esters are hydrolyzed by lysosomal acid lipase (LAL) to yield free cholesterol and fatty acids. The liberated free cholesterol can then be transported to the endoplasmic reticulum (ER) for re-esterification by acyl-CoA:cholesterol acyltransferase 1 (ACAT1), forming new cholesteryl esters that are stored in cytoplasmic lipid droplets. These stored cholesteryl esters can be mobilized by neutral cholesteryl ester hydrolase (NCEH), also known as neutral cholesterol ester hydrolase 1 (NCEH1), which hydrolyzes them back to free cholesterol and fatty acids.
The balance between ACAT1 and NCEH1 activity is a critical determinant of the net accumulation of cholesteryl esters in macrophages. While direct studies on the hydrolysis rate of this compound by NCEH1 are lacking, the trans-configuration of elaidic acid may influence its recognition and cleavage by this enzyme compared to the cis-isomer, oleic acid.
Experimental Protocol: In Vitro Neutral Cholesteryl Ester Hydrolase (NCEH) Activity Assay
This assay measures the activity of NCEH in cell lysates using a radiolabeled cholesteryl ester substrate.
-
Substrate Preparation:
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Prepare a substrate mixture containing cholesteryl [1-¹⁴C]oleate (or cholesteryl [¹⁴C]elaidate if available) emulsified in a solution of phosphatidylcholine and taurocholate.
-
-
Assay Procedure:
-
Prepare cell lysates from macrophages.
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Incubate the cell lysate with the radiolabeled cholesteryl ester substrate at 37°C for a defined period.
-
Stop the reaction by adding a mixture of methanol/chloroform/heptane and a solution of potassium carbonate/boric acid to partition the lipids.
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Separate the aqueous and organic phases by centrifugation.
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Measure the radioactivity in the upper organic phase, which contains the liberated [¹⁴C]fatty acid.
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Calculate the NCEH activity as the amount of fatty acid released per unit of protein per unit of time.
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Cholesterol Efflux
The final step in macrophage cholesterol metabolism is the efflux of free cholesterol from the cell, a process crucial for preventing foam cell formation and promoting the regression of atherosclerotic plaques. The primary mediators of cholesterol efflux are the ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1. ABCA1 facilitates the transfer of cholesterol to lipid-poor apolipoprotein A-I (ApoA-I), while ABCG1 promotes efflux to mature high-density lipoprotein (HDL) particles.
Studies have shown that elaidic acid, the fatty acid component of this compound, has a distinct impact on cholesterol efflux compared to its cis-isomer, oleic acid.
Quantitative Data: Effect of Elaidic Acid vs. Oleic Acid on ABCA1 and Cholesterol Efflux
| Parameter | Treatment | Effect | Reference |
| ABCA1 Protein Levels | Oleic Acid | Decreased due to accelerated protein degradation. | |
| Elaidic Acid | Stabilized ABCA1 protein levels. | ||
| ABCA1 mRNA Levels | Oleic Acid & Elaidic Acid | No significant change. | |
| ABCA1-mediated Cholesterol Efflux | Oleic Acid | Decreased. | |
| Elaidic Acid | Slightly increased. |
These findings suggest that while elaidic acid does not impair ABCA1 expression, its incorporation into cellular membranes may influence the overall process of cholesterol efflux.
Experimental Protocol: Cholesterol Efflux Assay
This assay quantifies the movement of cholesterol from macrophages to an extracellular acceptor.
-
Cell Labeling:
-
Plate macrophages in multi-well plates.
-
Label the cellular cholesterol pools by incubating the cells with a medium containing [³H]cholesterol for 24-48 hours.
-
Equilibrate the labeled cholesterol by incubating the cells in a serum-free medium for 18-24 hours.
-
-
Efflux Measurement:
-
Wash the cells and incubate them with a serum-free medium containing a cholesterol acceptor, such as ApoA-I (for ABCA1-mediated efflux) or HDL (for ABCG1-mediated efflux), for 4-24 hours.
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in both the medium and the cell lysate using liquid scintillation counting.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
-
Signaling Pathways and Logical Relationships
The metabolism of this compound is intricately linked to cellular signaling pathways that regulate lipid homeostasis and inflammation. Key transcription factors involved include the Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), which act as sensors for intracellular lipid levels and modulate the expression of genes involved in cholesterol transport and inflammation.
Data Presentation
Table 1: Quantitative Comparison of Elaidic Acid and Oleic Acid Effects on Macrophage Cholesterol Metabolism
| Parameter | Cell Type | Treatment | Concentration | Duration | Result | Reference |
| ABCA1 Protein Level | J774 Macrophages | Oleic Acid | 100 µM | 18 h | Decreased | |
| J774 Macrophages | Elaidic Acid | 100 µM | 18 h | No significant change | ||
| Cholesterol Efflux to ApoA-I | J774 Macrophages | Oleic Acid | 100 µM | 18 h | Decreased | |
| J774 Macrophages | Elaidic Acid | 100 µM | 18 h | Slightly increased | ||
| ABCA1 mRNA Expression | RAW 264.7 Macrophages | Elaidic Acid | 0.5, 1, 2 mM | 12 h | Decreased (1.7, 2.3, 5.1-fold) | |
| RAW 264.7 Macrophages | Elaidic Acid | 0.5, 1, 2 mM | 24 h | Decreased (2.1, 2.6, 5.7-fold) | ||
| PPAR-γ mRNA Expression | RAW 264.7 Macrophages | Elaidic Acid | 0.5, 1, 2 mM | 12 & 24 h | No significant effect |
Detailed Experimental Protocols
Preparation of this compound-Containing Lipid Nanoparticles
Artificial lipid nanoparticles can be used to deliver specific cholesteryl esters to macrophages.
-
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from egg yolk)
-
Sodium cholate
-
Probe sonicator
-
Dialysis tubing (10-12 kDa MWCO)
-
-
Procedure:
-
Dissolve this compound and phosphatidylcholine in chloroform in a glass tube.
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a buffer containing sodium cholate.
-
Sonicate the mixture on ice until it becomes clear.
-
Dialyze the sonicated mixture against a large volume of buffer (e.g., PBS) at 4°C for 48 hours with several buffer changes to remove the detergent.
-
Sterilize the resulting nanoparticle suspension by filtration through a 0.22 µm filter.
-
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the specific quantification of this compound in cellular lipid extracts.
-
Lipid Extraction:
-
Wash macrophage cell pellets with PBS.
-
Extract total lipids using the Bligh and Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.
-
Separate the cholesteryl ester fraction from other lipid classes by thin-layer chromatography (TLC).
-
-
Transesterification:
-
Scrape the cholesteryl ester band from the TLC plate.
-
Transesterify the cholesteryl esters to fatty acid methyl esters (FAMEs) by heating with 14% boron trifluoride in methanol.
-
-
GC-MS Analysis:
-
Analyze the FAMEs using a GC-MS system equipped with a capillary column suitable for separating fatty acid isomers (e.g., a highly polar cyanopropylsilicone phase).
-
Identify the elaidic acid methyl ester peak based on its retention time compared to a standard.
-
Quantify the amount of elaidic acid methyl ester using an internal standard (e.g., heptadecanoic acid).
-
The amount of this compound can be calculated from the amount of elaidic acid.
-
Oil Red O Staining for Lipid Droplet Visualization
Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids in cells.
-
Procedure:
-
Grow and treat macrophages on glass coverslips.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared and filtered Oil Red O working solution for 15-30 minutes.
-
Wash with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin.
-
Mount the coverslips on glass slides and visualize under a light microscope. Lipid droplets will appear as red-orange structures.
-
Conclusion and Future Directions
The metabolism of this compound in macrophages is a complex process with significant implications for the development of atherosclerosis. Current evidence suggests that elaidic acid, the fatty acid component of this compound, can differentially modulate key aspects of cholesterol metabolism compared to its cis-isomer, oleic acid, particularly affecting ABCA1 protein stability and cholesterol efflux. However, significant knowledge gaps remain.
Future research should focus on:
-
Directly quantifying the uptake and hydrolysis rates of this compound in macrophages to determine if its trans-configuration leads to delayed processing and prolonged intracellular retention.
-
Investigating the specific effects of this compound on the enzymatic activities of ACAT1 and NCEH1 to understand its impact on the balance of cholesterol esterification and hydrolysis.
-
Elucidating the direct signaling pathways activated by this compound in macrophages, including its potential to modulate LXR and PPAR activity and downstream gene expression.
-
Comparing the intracellular trafficking of this compound and cholesteryl oleate using advanced imaging techniques to visualize their differential sorting and localization within the cell.
A deeper understanding of these processes will be instrumental in developing novel therapeutic strategies to mitigate the adverse cardiovascular effects of dietary trans-fatty acids. This technical guide provides the foundational knowledge and experimental framework to facilitate these important future investigations.
References
The Influence of Cholesteryl Elaidate on Cell Membrane Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of cholesteryl elaidate on the fluidity and structural integrity of cell membranes. By drawing comparisons with the well-documented effects of cholesterol, this document offers a comprehensive overview for researchers in cellular biology, drug development, and lipid biochemistry.
Introduction: The Critical Role of Membrane Fluidity
The cell membrane, a dynamic and fluid structure, is fundamental to cellular function, regulating transport, signaling, and enzymatic activity. Membrane fluidity, largely determined by its lipid composition, is a critical parameter for maintaining these functions. Cholesterol is a well-established modulator of membrane fluidity, known to induce a liquid-ordered (Lo) phase in lipid bilayers. Cholesteryl esters, such as this compound, are typically found in lipid droplets within cells and are a major component of atherosclerotic plaques. Understanding the interaction of these molecules with cell membranes is crucial for elucidating their roles in both physiological and pathological processes.
This compound is the ester of cholesterol and elaidic acid, a trans-unsaturated fatty acid. This structural difference from free cholesterol—the presence of a long, relatively straight fatty acid chain attached to the cholesterol core—profoundly influences its interaction with the phospholipid bilayer.
Comparative Impact on Membrane Fluidity and Order
While direct quantitative data for the effects of this compound on membrane fluidity are scarce, we can infer its impact by comparing its structure to that of cholesterol. Cholesterol is known to increase the order of phospholipid acyl chains in the liquid-disordered (Ld) phase and decrease order in the solid-ordered (So) or gel phase.
Quantitative Data Summary: Cholesterol as a Benchmark
The following tables summarize the well-documented effects of cholesterol on key membrane fluidity parameters. This data serves as a crucial baseline for understanding the potential impact of this compound.
Table 1: Effect of Cholesterol on Lipid Bilayer Order Parameter
| Lipid Bilayer Composition | Cholesterol Concentration (mol%) | Order Parameter (S) | Experimental Technique |
| DMPC | 0 | ~0.2 | Molecular Dynamics |
| DMPC | 30 | ~0.8 | Molecular Dynamics |
| SOPC | 0 | ~0.35 | Molecular Dynamics |
| SOPC | 30 | ~0.45 | Molecular Dynamics |
Data compiled from molecular dynamics simulation studies.[1][2][3]
Table 2: Effect of Cholesterol on the Main Phase Transition Temperature (Tm) of Phospholipid Bilayers
| Phospholipid | Cholesterol Concentration (mol%) | ΔTm (°C) | Experimental Technique |
| DSPC | 10 | Broadening of transition | DSC |
| DSPC | 50 | Abolition of transition | DSC |
| DMPC | 20 | Broadening of transition | DSC |
| DMPC | 50 | Abolition of transition | DSC |
Data compiled from Differential Scanning Calorimetry (DSC) studies.[4][5]
Table 3: Effect of Cholesterol on Fluorescence Anisotropy of DPH in Lipid Bilayers
| Lipid Bilayer | Cholesterol Concentration (mol%) | Fluorescence Anisotropy (r) |
| DOPC | 0 | ~0.10 |
| DOPC | 20 | ~0.20 |
| DOPC | 40 | ~0.30 |
Data compiled from fluorescence anisotropy studies with 1,6-diphenyl-1,3,5-hexatriene (DPH).
Predicted Impact of this compound
Due to its bulky, hydrophobic elaidate tail, this compound is significantly less amphipathic than cholesterol. It is therefore not expected to intercalate between phospholipids in the same manner. Instead, it is more likely to partition into the hydrophobic core of the bilayer, causing significant disruption.
-
Decreased Membrane Order: Unlike cholesterol, which orders the acyl chains, the bulky tail of this compound is likely to disrupt the packing of the phospholipid tails, leading to a decrease in the overall order of the membrane. This would be reflected in a lower fluorescence anisotropy value and a decreased order parameter.
-
Disruption of Bilayer Structure: At higher concentrations, this compound may induce phase separation or the formation of lipid droplet-like structures within the bilayer, severely compromising membrane integrity.
-
Lowering of Phase Transition Temperature: The disruption of lipid packing would likely lead to a decrease in the main phase transition temperature (Tm) of the phospholipid bilayer, as observed by DSC.
Experimental Protocols for Assessing Membrane Fluidity
To empirically determine the effects of this compound, the following established experimental protocols are recommended.
Fluorescence Anisotropy Spectroscopy
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in membrane fluidity restricts the probe's motion, leading to higher fluorescence anisotropy.
Protocol:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired phospholipid composition (e.g., DOPC, POPC) with varying molar percentages of this compound and cholesterol (for comparison).
-
Probe Incorporation: Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH), into the liposomes at a probe-to-lipid ratio of 1:500.
-
Anisotropy Measurement: Measure the steady-state fluorescence anisotropy (r) using a fluorometer equipped with polarizers. The anisotropy is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.
-
Data Analysis: Plot the fluorescence anisotropy as a function of this compound/cholesterol concentration and temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the heat changes associated with the phase transitions of lipids in a bilayer. Changes in the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) provide insights into how a molecule affects the packing and stability of the membrane.
Protocol:
-
Sample Preparation: Prepare hydrated lipid samples containing varying concentrations of this compound or cholesterol.
-
DSC Measurement: Load the lipid suspension into a DSC pan and scan over a desired temperature range (e.g., 10°C to 60°C) at a controlled scan rate (e.g., 1°C/min). An empty pan is used as a reference.
-
Data Analysis: Analyze the resulting thermogram to determine the Tm (the peak of the transition) and the ΔH (the area under the peak). A broadening or abolition of the transition indicates an altered lipid packing.
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the interactions between lipids and other molecules, allowing for the calculation of properties like the deuterium order parameter (S_CD), bilayer thickness, and lateral diffusion coefficients.
Protocol:
-
System Setup: Construct a model lipid bilayer (e.g., DPPC, POPC) with a defined number of lipid and water molecules. Insert this compound or cholesterol molecules at desired concentrations into the bilayer.
-
Simulation: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) using a suitable force field (e.g., CHARMM36, GROMOS).
-
Data Analysis: Analyze the simulation trajectory to calculate the deuterium order parameter for the lipid acyl chains, the bilayer thickness, and the lateral diffusion of lipids and the sterol/steryl ester.
Visualizing Molecular Interactions and Workflows
Molecular Structure and Membrane Interaction
The following diagram illustrates the structural differences between cholesterol and this compound and their predicted interactions with a phospholipid bilayer.
Caption: Comparative interaction of cholesterol and this compound with the cell membrane.
Experimental Workflow for Membrane Fluidity Analysis
The following diagram outlines a typical experimental workflow for investigating the impact of a compound on membrane fluidity.
Caption: A typical experimental workflow for studying membrane fluidity.
Signaling Implications
While cholesterol is known to directly modulate the function of membrane proteins and is a key component of lipid rafts involved in signal transduction, the role of this compound in direct membrane signaling is less clear. Its accumulation in atherosclerotic plaques suggests a role in inflammatory signaling pathways, likely through indirect mechanisms following its hydrolysis to free cholesterol and elaidic acid by lysosomal acid lipase.
The disruptive effect of this compound on the membrane could, however, have secondary signaling consequences:
-
Altered Protein Function: By changing the physical properties of the membrane, this compound could allosterically modulate the activity of transmembrane proteins, such as ion channels and receptors.
-
Disruption of Lipid Rafts: The disordering effect of this compound would likely disrupt the formation and stability of cholesterol-rich lipid rafts, thereby interfering with the signaling platforms they provide.
Further research is required to elucidate any direct signaling roles of this compound at the cell membrane.
Conclusion
This compound, due to its distinct molecular structure, is predicted to have a profoundly different impact on cell membrane fluidity and structure compared to cholesterol. While cholesterol generally orders and stabilizes the bilayer, this compound is likely to be a disruptive agent, increasing fluidity and decreasing order by partitioning into the membrane's hydrophobic core. The experimental protocols and comparative data presented in this guide provide a robust framework for the empirical investigation of these effects. A deeper understanding of the biophysical interactions of this compound with cell membranes is essential for unraveling its role in cellular health and disease, particularly in the context of atherosclerosis and other lipid-related pathologies.
References
- 1. Effect of cholesterol on the structure of a phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Differential scanning calorimetric studies of the interaction of cholesterol with distearoyl and dielaidoyl molecular species of phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of cholesterol bilayer domains precedes formation of cholesterol crystals in cholesterol/dimyristoylphosphatidylcholine membranes: EPR and DSC studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular signaling pathways affected by cholesteryl elaidate
An In-depth Technical Guide on the Core Cellular Signaling Pathways Affected by Cholesteryl Elaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an ester formed from cholesterol and elaidic acid (a major trans fatty acid), is implicated in various cellular dysfunctions, particularly within the context of metabolic and cardiovascular diseases. Its accumulation within cells, especially macrophages in atherosclerotic plaques, triggers a cascade of signaling events that disrupt cellular homeostasis. This technical guide delineates the core cellular signaling pathways adversely affected by this compound and its constituent, elaidic acid. The focus is on the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and therapeutic development.
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)
This compound and its components can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This activates the Unfolded Protein Response (UPR), a tripartite signaling cascade initiated by the sensors IRE1α, PERK, and ATF6. While initially a pro-survival response, chronic activation of the UPR due to persistent ER stress can pivot towards apoptosis.
Elaidic acid has been shown to induce ER stress, primarily through the PERK-eIF2α-ATF4-CHOP axis of the UPR.[1][2] Treatment of SH-SY5Y neuroblastoma cells with elaidic acid resulted in the upregulation of key ER stress markers.[2] Specifically, the expression of Glucose-Regulated Protein 78 (GRP78), a master regulator of the UPR, was significantly increased.[2] This was followed by the upregulation of Activating Transcription Factor 4 (ATF4) and the pro-apoptotic C/EBP homologous protein (CHOP).[2] This indicates that elaidic acid-induced ER stress can activate apoptotic signaling pathways.
Similarly, excess free cholesterol, a component of this compound, is known to trigger the UPR in macrophages, which is a critical event in the development of atherosclerosis. This cholesterol-induced ER stress also activates the pro-apoptotic effector CHOP.
Caption: ER Stress and UPR pathway activated by elaidic acid.
Quantitative Data: ER Stress Marker Expression
| Cell Line | Treatment | Marker | Change in Protein Expression | Reference |
| SH-SY5Y | 400 µM Elaidic Acid | GRP78 | Upregulated | |
| SH-SY5Y | 800 µM Elaidic Acid | GRP78 | Significantly Upregulated (P=0.007) | |
| SH-SY5Y | 20-400 µM Elaidic Acid | ATF4 | Upregulated | |
| SH-SY5Y | 200 µM Elaidic Acid | CHOP | Upregulated |
Apoptosis Signaling Pathways
Prolonged cellular stress induced by this compound culminates in programmed cell death, or apoptosis. This occurs through both the intrinsic (mitochondrial) pathway and the ER stress-mediated pathway.
Elaidic acid treatment has been demonstrated to inhibit cell viability and induce apoptosis in a dose-dependent manner. This is associated with a loss of mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. The mitochondrial pathway is further implicated by the activation of caspase-9 and caspase-3. Concurrently, the upregulation of CHOP as a result of ER stress provides a direct link between the UPR and apoptosis induction. CHOP can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and promoting the expression of pro-apoptotic proteins.
Caption: Apoptosis pathways induced by this compound.
Quantitative Data: Apoptosis Induction
| Cell Line | Treatment | Effect | Measurement | Reference |
| J774 Macrophages | Cholesterol Secoaldehyde | Apoptosis | ~3.6-fold increase in Caspase-3 activation | |
| J774 Macrophages | Cholesterol Secoaldehyde | Apoptosis | ~1.8-fold increase in Caspase-9 activation | |
| J774 Macrophages | Cholesterol Secoaldehyde | Apoptosis | ~5-fold increase in DNA fragmentation | |
| SH-SY5Y | 100 µM Elaidic Acid | Apoptosis | Confirmed by Annexin V/PI double staining |
Inflammatory and Oxidative Stress Signaling
This compound is a potent activator of inflammatory and oxidative stress pathways, particularly in macrophages, contributing significantly to the pathology of atherosclerosis.
Inflammatory Signaling
Elaidic acid can stimulate inflammatory pathways, including the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. In macrophages, the accumulation of cholesterol, amplified by elaidic acid, can enhance Toll-like receptor (TLR) signaling, leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines.
Reactive Oxygen Species (ROS) and Oxidative Stress
Elaidic acid treatment has been shown to induce a significant increase in the production of Reactive Oxygen Species (ROS). This is accompanied by an upregulation of lipid peroxides and malondialdehyde, which are markers of oxidative damage. Concurrently, there is a reduction in the activity of key antioxidant enzymes like superoxide dismutase and glutathione peroxidase. This imbalance leads to a state of oxidative stress, which further exacerbates cellular damage and can amplify other stress signaling pathways like ER stress and apoptosis.
Caption: Inflammatory and ROS pathways in macrophages.
Quantitative Data: Oxidative Stress Markers
| Cell Line | Treatment | Effect | Measurement | Reference |
| SH-SY5Y | High doses of Elaidic Acid | ROS Release | Enhanced | |
| SH-SY5Y | High doses of Elaidic Acid | Lipid Peroxide Levels | Upregulated | |
| SH-SY5Y | High doses of Elaidic Acid | Malondialdehyde Levels | Upregulated | |
| SH-SY5Y | High doses of Elaidic Acid | Superoxide Dismutase Activity | Reduced | |
| SH-SY5Y | High doses of Elaidic Acid | Glutathione Peroxidase Activity | Reduced |
Cholesterol Metabolism and Efflux
Elaidic acid disrupts cholesterol homeostasis by affecting both its synthesis and its removal from the cell (efflux).
In hepatic cells, elaidic acid has been shown to upregulate proteins involved in cholesterol synthesis. It appears to diminish the cholesterol sensitivity of the SREBP cleavage-activating protein (SCAP), leading to increased activity of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a major regulator of cholesterol biosynthesis.
Furthermore, elaidic acid has a disparate effect on cholesterol efflux compared to its cis-isomer, oleic acid. While oleic acid decreases the protein levels of ATP-binding cassette transporter A1 (ABCA1) by accelerating its degradation, elaidic acid appears to stabilize ABCA1 protein levels. This leads to a slight increase in ABCA1-mediated cholesterol efflux in the presence of elaidic acid. However, it's important to note that elaidic acid also suppresses LCAT-dependent cholesterol esterification, which is crucial for the capacity of HDL to accept more cholesterol, potentially offsetting the benefits of stabilized ABCA1.
Caption: Logical workflow of elaidic acid's effect on cholesterol metabolism.
Experimental Methodologies
Cell Culture and Treatment
-
Cell Lines: SH-SY5Y neuroblastoma cells, J774 murine macrophages, or HepG2 human hepatic cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Elaidic Acid Treatment: Elaidic acid is dissolved in a suitable solvent (e.g., ethanol or DMSO) and then diluted in culture medium to final concentrations ranging from 10 µM to 800 µM. Cells are incubated with the elaidic acid-containing medium for various time points, typically 24 to 48 hours.
Key Experimental Assays
-
Cell Viability Assay (MTT):
-
Plate cells (e.g., 1x10^4 cells/well in a 96-well plate) and allow them to adhere.
-
Treat cells with various concentrations of elaidic acid for 24 hours.
-
Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 200 µl of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Detection (Annexin V/PI Staining):
-
Treat cells with elaidic acid as required.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Western Blotting for Protein Expression:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-ATF4, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Measurement of Intracellular ROS:
-
Load treated cells with a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Incubate for a specified time to allow for de-esterification.
-
Wash cells to remove excess probe.
-
Measure the fluorescence intensity, which is proportional to the amount of ROS, using a fluorometer or flow cytometer.
-
Conclusion
This compound, primarily through its elaidic acid component, exerts significant detrimental effects on cellular health by activating multiple interconnected signaling pathways. It induces chronic ER stress, leading to a pro-apoptotic state via the UPR. Concurrently, it promotes inflammatory responses and oxidative stress, particularly in macrophages, which are central to the pathogenesis of atherosclerosis. While it may slightly enhance cholesterol efflux by stabilizing ABCA1, its overall impact on lipid metabolism is disruptive. Understanding these intricate signaling networks is paramount for developing targeted therapeutic strategies to mitigate the cellular damage caused by trans fatty acids and excess cholesterol. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers in this critical area of study.
References
- 1. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular fate and trafficking of cholesteryl elaidate
An In-depth Technical Guide to the Intracellular Fate and Trafficking of Cholesteryl Elaidate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl esters (CEs) are critical components of lipoprotein particles and intracellular lipid droplets, serving as the primary storage and transport form of cholesterol. This compound is a specific CE formed from cholesterol and elaidic acid, the most abundant industrial trans fatty acid. The consumption of trans fats is associated with adverse cardiovascular outcomes, making the study of this compound's cellular journey a subject of significant interest. Unlike its cis-isomer, cholesteryl oleate, the trans configuration of the elaidate moiety may influence its recognition by metabolic enzymes and its ultimate impact on cellular lipid homeostasis. This guide details the known and hypothesized pathways of this compound trafficking, from cellular uptake to its metabolic fate, and outlines the experimental methodologies used to investigate these processes.
Intracellular Trafficking Pathway of this compound
The intracellular journey of this compound delivered via lipoproteins, such as low-density lipoprotein (LDL), begins with receptor-mediated endocytosis. The LDL particle is internalized into early endosomes, which mature into late endosomes and subsequently fuse with lysosomes.
Within the acidic environment of the lysosome, the enzyme Lysosomal Acid Lipase (LAL) hydrolyzes the this compound into free cholesterol and free elaidic acid.[1][2] Deficiency in LAL activity leads to the pathological accumulation of CEs in lysosomes, a condition known as Cholesteryl Ester Storage Disease (CESD).[1][3][4]
Following hydrolysis, the liberated free cholesterol is transported out of the lysosome. This critical egress is mediated by the synergistic action of Niemann-Pick C2 (NPC2), a soluble lysosomal protein that binds cholesterol, and Niemann-Pick C1 (NPC1), a transmembrane protein in the lysosomal limiting membrane. NPC1 facilitates the movement of cholesterol to other cellular compartments, primarily the endoplasmic reticulum (ER) and the plasma membrane. Defects in NPC1 or NPC2 lead to Niemann-Pick Type C disease, characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes.
The fate of the liberated elaidic acid is less specifically defined but is presumed to follow general fatty acid trafficking pathways. It can be transported to the ER for re-esterification into other lipids (e.g., triglycerides, phospholipids) or to mitochondria for β-oxidation.
Impact on Cellular Signaling: The SREBP-2 Pathway
The liberated products of this compound hydrolysis can influence cellular signaling pathways that govern lipid metabolism. Free cholesterol levels in the ER membrane are a key sensory input for the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which controls the transcription of genes involved in cholesterol synthesis and uptake.
When ER cholesterol levels are low, SREBP-2, complexed with SREBP-cleavage activating protein (SCAP), is transported from the ER to the Golgi apparatus. In the Golgi, SREBP-2 is proteolytically cleaved, releasing its N-terminal domain (nSREBP-2). This active transcription factor then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, such as HMG-CoA reductase (HMGCR) and the LDL receptor (LDLR), upregulating their expression.
Studies have shown that elaidic acid can stimulate the SREBP-2 pathway, leading to increased expression of cholesterogenic genes. This suggests that elaidic acid may interfere with the normal cholesterol-sensing mechanism of the SCAP/SREBP-2 complex, contributing to an increase in cellular cholesterol synthesis even when cholesterol is being supplied from exogenous sources.
Data Presentation
Specific quantitative data directly comparing the trafficking kinetics of this compound to other CEs is limited in published literature. The tables below present representative data from studies on general cholesteryl ester metabolism to illustrate the types of quantitative insights gained from the experimental protocols described in the next section.
Table 1: Representative Time-Course of Cholesteryl Ester Hydrolysis This table illustrates the rate at which radiolabeled cholesteryl esters are hydrolyzed to free cholesterol within macrophages after a pulse-labeling period.
| Time (Hours) | Cholesteryl Ester (% of Total Radioactivity) | Free Cholesterol (% of Total Radioactivity) |
| 0 | 95.2 ± 3.1 | 4.8 ± 0.5 |
| 2 | 78.5 ± 2.5 | 21.5 ± 1.8 |
| 6 | 45.1 ± 4.0 | 54.9 ± 3.2 |
| 12 | 20.3 ± 2.8 | 79.7 ± 2.5 |
| 24 | 8.9 ± 1.5 | 91.1 ± 1.9 |
| Data are illustrative, based on typical results from pulse-chase experiments using [³H]cholesteryl oleate in macrophage foam cells. |
Table 2: Representative Subcellular Distribution of Labeled Cholesterol This table shows the distribution of a fluorescent cholesterol analog in different cellular compartments after its liberation from lysosomes.
| Organelle Fraction | % of Total Cellular Fluorescence (at 4 hours) |
| Lysosomes | 15.6 ± 2.1 |
| Endoplasmic Reticulum | 40.3 ± 3.5 |
| Plasma Membrane | 35.8 ± 4.2 |
| Mitochondria | 3.1 ± 0.8 |
| Cytosol / Lipid Droplets | 5.2 ± 1.1 |
| Data are illustrative, based on fluorescence microscopy and subcellular fractionation studies using fluorescent cholesterol analogs. |
Experimental Protocols
Investigating the intracellular fate of this compound requires a combination of techniques for lipid tracking, subcellular fractionation, and quantitative analysis.
Protocol: Tracking Intracellular Trafficking with a Fluorescent Analog
This protocol describes the use of a fluorescently tagged cholesteryl ester, such as BODIPY-Cholesteryl Elaidate, to visualize its movement in living cells via fluorescence microscopy.
Materials:
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
BODIPY-Cholesteryl Elaidate (custom synthesis or commercial source)
-
Lipoprotein-deficient serum (LPDS)
-
Human LDL
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Methodology:
-
Cell Culture: Plate cells (e.g., human fibroblasts, HepG2 hepatocytes) on glass-bottom imaging dishes. Culture cells for 24 hours in medium supplemented with 10% LPDS to upregulate LDL receptor expression.
-
Labeling LDL: Reconstitute human LDL with BODIPY-Cholesteryl Elaidate using established protocols to create fluorescently labeled LDL particles (BODIPY-CE-LDL).
-
Pulse Labeling: Replace the medium with pre-warmed live-cell imaging medium containing 20-50 µg/mL of BODIPY-CE-LDL. Incubate the cells for 30-60 minutes at 37°C to allow for uptake.
-
Chase Period: Wash the cells three times with warm PBS to remove unbound BODIPY-CE-LDL. Add fresh, pre-warmed live-cell imaging medium without the labeled LDL.
-
Live-Cell Imaging: Immediately transfer the dish to the confocal microscope stage. Acquire images at various time points (e.g., 0, 1, 2, 4, 8 hours) to track the movement of the fluorescent signal from peripheral endosomes to perinuclear lysosomal compartments and subsequent redistribution after hydrolysis.
-
Image Analysis: Use image analysis software to quantify the colocalization of the BODIPY signal with organelle-specific markers (e.g., LysoTracker Red for lysosomes) and to measure the change in fluorescence distribution over time.
Protocol: Subcellular Fractionation by Differential Centrifugation
This protocol allows for the biochemical separation of major organelles to analyze the distribution of lipids like this compound.
Materials:
-
Homogenization Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)
-
Dounce homogenizer
-
Refrigerated centrifuge
Methodology:
-
Cell Harvesting: Harvest cultured cells by scraping into ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold homogenization buffer. Lyse the cells using a Dounce homogenizer with 15-20 strokes of a tight-fitting pestle. Verify lysis under a microscope.
-
Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclear fraction (P1). The supernatant (S1) contains other organelles.
-
Mitochondrial Fraction: Transfer the S1 supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is enriched in mitochondria.
-
Lysosomal/Microsomal Fraction: Transfer the S2 supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The pellet (P3) contains the microsomal fraction (ER) and lysosomes. The supernatant (S3) is the cytosolic fraction.
-
Lipid Analysis: Perform lipid extraction (e.g., Bligh-Dyer method) on each pellet and supernatant fraction, followed by quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the amount of this compound and its metabolites in each compartment.
Conclusion
The intracellular trafficking of this compound largely follows the established pathway for lipoprotein-derived cholesteryl esters, involving endocytosis, lysosomal hydrolysis by LAL, and NPC1/2-mediated egress of the resulting free cholesterol. However, the trans nature of the elaidic acid moiety introduces a significant variable. Evidence suggests that elaidic acid can dysregulate cholesterol homeostasis by activating the SREBP-2 pathway, potentially leading to an unwarranted increase in cholesterol synthesis. This dual effect—delivering cholesterol while simultaneously signaling for more to be made—may contribute to the cellular lipid imbalances associated with high trans fat consumption. Further research using the methodologies outlined herein is required to elucidate the precise kinetics and downstream consequences that differentiate the metabolism of this compound from its naturally occurring cis-isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel intracellular cholesteryl ester hydrolase (carboxylesterase 3) in human macrophages: compensatory increase in its expression after carboxylesterase 1 silencing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Hydrolysis of Cholesteryl Elaidate in Lysosomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of cholesteryl esters, with a specific focus on cholesteryl elaidate, within the lysosomal compartment. The central enzyme in this process is Lysosomal Acid Lipase (LAL), which plays a critical role in cellular cholesterol homeostasis. Dysregulation of this pathway is implicated in various lysosomal storage diseases and atherosclerosis.[1][2][3] This document details the biochemical pathways, experimental protocols for studying this process, and a summary of available data.
Introduction to Lysosomal Cholesteryl Ester Hydrolysis
Lysosomes are acidic organelles responsible for the degradation of various macromolecules, including lipoproteins and their cholesteryl ester cargo, which are taken up by cells via endocytosis.[4] The primary enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome is Lysosomal Acid Lipase (LAL), also known as lysosomal acid cholesteryl ester hydrolase.[5] LAL is a serine hydrolase that functions optimally in the acidic environment of the lysosome (pH 4.5-5.0).
The hydrolysis of cholesteryl esters by LAL yields free cholesterol and a fatty acid. This process is a critical step in the intracellular trafficking of cholesterol. The liberated free cholesterol is then transported out of the lysosome to other cellular compartments, such as the endoplasmic reticulum, where it can be used for membrane synthesis or re-esterified for storage in lipid droplets.
Deficiencies in LAL activity lead to the accumulation of cholesteryl esters and triglycerides within lysosomes, resulting in lysosomal storage disorders such as Wolman Disease and Cholesteryl Ester Storage Disease (CESD). Furthermore, impaired lysosomal hydrolysis of cholesteryl esters is a key event in the development of atherosclerosis, as it contributes to the formation of foam cells in the arterial wall.
This compound is the cholesteryl ester of elaidic acid, a trans fatty acid. The metabolism of trans fatty acids and their esters is of significant interest due to their association with adverse cardiovascular outcomes. Understanding the efficiency and kinetics of this compound hydrolysis by LAL is crucial for elucidating the cellular handling of dietary trans fats.
Data Presentation
A thorough review of the existing scientific literature reveals a significant gap in the quantitative data specifically for the enzymatic hydrolysis of this compound by LAL. While numerous studies have characterized the kinetics of LAL with cholesteryl oleate (the cis-isomer of elaidate) and other cholesteryl esters, specific kinetic parameters (K_m and V_max) for this compound were not found. The following tables summarize the available information and highlight the data gap for this compound.
Table 1: Kinetic Parameters for Lysosomal Acid Lipase with Various Cholesteryl Ester Substrates
| Substrate | K_m (Michaelis Constant) | V_max (Maximum Velocity) | Source Organism of LAL | Comments |
| Cholesteryl Oleate | Data available, but varies with assay conditions | Data available, but varies with assay conditions | Human, Mouse, Rat | Commonly used substrate for LAL activity assays. |
| This compound | Data not available in the reviewed literature | Data not available in the reviewed literature | - | - |
| Cholesteryl Linoleate | Preferentially hydrolyzed over oleate | Higher than for cholesteryl oleate | Human | LAL shows a preference for polyunsaturated fatty acid esters. |
| Cholesteryl Arachidonate | Preferentially hydrolyzed over oleate | Higher than for cholesteryl oleate | Human | LAL shows a preference for polyunsaturated fatty acid esters. |
Table 2: Qualitative Substrate Specificity of Lysosomal Acid Lipase
| Fatty Acid Moiety of Cholesteryl Ester | Relative Hydrolysis Rate | Reference |
| Polyunsaturated (e.g., Linoleate, Arachidonate) | Highest | |
| Monounsaturated (e.g., Oleate) | Intermediate | |
| Saturated (e.g., Palmitate, Stearate) | Lowest | |
| Trans-Monounsaturated (Elaidate) | Direct comparative data not available | - |
Signaling and Metabolic Pathways
The hydrolysis of this compound within the lysosome is a key step in a larger metabolic pathway that governs cellular cholesterol levels. The free cholesterol and elaidic acid produced by LAL activity are subsequently transported and utilized by the cell.
Caption: Lysosomal hydrolysis of this compound pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound hydrolysis in lysosomes. While specific protocols using this compound are scarce, the following established methods for other cholesteryl esters can be adapted.
Isolation of Lysosomes from Cultured Cells
This protocol is based on differential and density gradient centrifugation to enrich for lysosomes.
Materials:
-
Cultured cells (e.g., human fibroblasts, macrophages)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge with appropriate rotors
-
Density gradient medium (e.g., Percoll or OptiPrep)
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to achieve >90% cell lysis with minimal organelle damage.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet mitochondria, peroxisomes, and lysosomes.
-
Resuspend this pellet in a small volume of homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient (e.g., a discontinuous Percoll gradient).
-
Centrifuge at high speed (e.g., 35,000 x g for 1-2 hours at 4°C).
-
Carefully collect the lysosomal fraction, which typically bands at a specific density.
-
Wash the collected fraction with homogenization buffer to remove the gradient medium.
-
The purity of the lysosomal fraction should be assessed by measuring the activity of marker enzymes (e.g., β-hexosaminidase for lysosomes, succinate dehydrogenase for mitochondria).
In Vitro Assay for Lysosomal Acid Lipase Activity
This protocol describes a fluorometric assay for LAL activity, which can be adapted for this compound if a suitable fluorescently labeled version is available, or a radiolabeled version is used with subsequent product separation.
Materials:
-
Isolated lysosomal fraction
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 4.5, containing 0.1% Triton X-100)
-
Substrate:
-
Option A (Fluorescent): 4-methylumbelliferyl palmitate (4-MUP) or a custom-synthesized fluorescently labeled this compound.
-
Option B (Radiolabeled): [³H]this compound.
-
-
LAL inhibitor (e.g., Lalistat 2) for specificity control.
-
96-well black microplate (for fluorescent assay)
-
Fluorometer or liquid scintillation counter.
Procedure:
-
Prepare a substrate solution in the assay buffer. For lipophilic substrates, sonication may be required to create a uniform suspension.
-
In a 96-well plate, add the lysosomal protein extract.
-
To determine LAL-specific activity, prepare parallel reactions with and without a specific LAL inhibitor (e.g., Lalistat 2).
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
For Fluorescent Substrate: Stop the reaction by adding a stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5). Measure the fluorescence of the released fluorophore (e.g., 4-methylumbelliferone) at the appropriate excitation and emission wavelengths.
-
For Radiolabeled Substrate: Stop the reaction by adding a solution for lipid extraction (e.g., chloroform:methanol 2:1).
-
Separate the radiolabeled fatty acid product from the unhydrolyzed cholesteryl ester using thin-layer chromatography (see protocol 4.3).
-
Quantify the radioactivity in the fatty acid spot using liquid scintillation counting.
-
Calculate the enzyme activity based on a standard curve of the product and normalize to the protein concentration of the lysosomal extract.
Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)
TLC is a straightforward method to separate and identify the products of cholesteryl ester hydrolysis.
Materials:
-
Lipid extract from the LAL activity assay.
-
TLC plates (silica gel 60).
-
Developing solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
-
Iodine vapor or other visualization reagent.
-
Standards for this compound, cholesterol, and elaidic acid.
Procedure:
-
Spot the lipid extract onto the TLC plate, alongside the standards.
-
Place the TLC plate in a developing chamber containing the solvent system.
-
Allow the solvent to migrate up the plate until it is near the top.
-
Remove the plate from the chamber and allow the solvent to evaporate.
-
Visualize the separated lipids by placing the plate in a chamber with iodine crystals or by spraying with a suitable reagent and heating.
-
Identify the spots corresponding to unhydrolyzed this compound, free cholesterol, and elaidic acid by comparing their migration to the standards.
-
For quantitative analysis with radiolabeled substrates, the corresponding spots can be scraped from the plate and the radioactivity measured by liquid scintillation counting.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for studying the enzymatic hydrolysis of this compound.
Caption: Experimental workflow for measuring this compound hydrolysis.
Caption: Logical flow from dietary intake to potential pathology.
Conclusion
The enzymatic hydrolysis of cholesteryl esters by lysosomal acid lipase is a fundamental process in cellular lipid metabolism. While the general mechanisms are well-understood, there is a notable lack of specific quantitative data on the hydrolysis of this compound, the ester of a common trans fatty acid. This knowledge gap is significant for a complete understanding of how dietary trans fats are processed at a cellular level and their potential contribution to pathologies such as atherosclerosis. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the kinetics and cellular consequences of this compound hydrolysis, thereby addressing this important area of lipid research. Future studies are warranted to determine the kinetic parameters of LAL for this compound and to compare them with its cis-isomer, cholesteryl oleate, to fully elucidate the impact of trans fatty acids on lysosomal lipid metabolism.
References
- 1. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of phospholipids on the hydrolysis of cholesterol oleate liquid crystals by lysosomal acid lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human lysosomal acid lipase/cholesteryl ester hydrolase and human gastric lipase: site-directed mutagenesis of Cys227 and Cys236 results in substrate-dependent reduction of enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal acid lipase in lipid metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cholesteryl Elaidate in the Pathogenesis of Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. These plaques are complex structures composed of lipids, inflammatory cells, smooth muscle cells, and extracellular matrix. Among the lipid components, cholesteryl esters play a central role in the formation of foam cells, a hallmark of early atherosclerotic lesions. This technical guide provides an in-depth examination of cholesteryl elaidate, the cholesteryl ester of elaidic acid (a common trans fatty acid), and its accumulation and pathological significance in atherosclerotic plaques. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms and experimental approaches related to this pro-atherogenic lipid.
This compound and its Contribution to Atherosclerosis
Elaidic acid (trans-9-octadecenoic acid) is a monounsaturated trans fatty acid commonly found in partially hydrogenated vegetable oils. Dietary intake of trans fats has been strongly linked to an increased risk of cardiovascular disease. Once ingested, elaidic acid can be incorporated into various lipid species, including cholesteryl esters, forming this compound. This cholesteryl ester is then transported in lipoproteins and can accumulate in the arterial wall, contributing to the development and progression of atherosclerosis through multiple mechanisms.
Impact on Lipoprotein Metabolism
Elaidic acid has been shown to adversely affect plasma lipoprotein profiles. One key mechanism is its effect on the Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (e.g., VLDL and LDL) in exchange for triglycerides.[1] Studies have demonstrated that a diet rich in elaidic acid increases CETP activity.[2] This leads to a reduction in HDL cholesterol ("good cholesterol") and an increase in LDL cholesterol ("bad cholesterol"), a pro-atherogenic lipid profile.
Pro-inflammatory Effects in the Arterial Wall
The accumulation of this compound within the arterial intima contributes to a chronic inflammatory state. Macrophages, key immune cells in atherogenesis, take up modified lipoproteins rich in this compound, leading to their transformation into foam cells. This process is driven by the esterification of free cholesterol with fatty acids, a reaction catalyzed by Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1).[3]
Elaidic acid itself has been shown to exert direct pro-inflammatory effects on vascular cells. In macrophages, elaidic acid can stimulate the expression of inflammatory mediators.[4] For instance, studies have shown that elaidic acid can significantly enhance the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6). Furthermore, elaidic acid has been implicated in the activation of inflammatory signaling pathways, including those involving Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome.
Suppression of Atheroprotective Signaling
Dietary trans fats, including elaidic acid, have been shown to suppress the transforming growth factor-β (TGF-β) signaling pathway in aortic endothelium.[5] TGF-β has complex roles in atherosclerosis, but in certain contexts, it can be atheroprotective by inhibiting inflammation and promoting plaque stability. Suppression of TGF-β responsiveness by trans fats is thought to be mediated by increased deposition of cholesterol into cellular plasma membranes, which in turn contributes to the development of atherosclerotic lesions.
Quantitative Data on Cholesteryl Esters and Inflammatory Markers
While direct quantitative data on this compound concentrations in human atherosclerotic plaques versus normal arteries is limited in the available literature, studies have quantified the overall lipid composition of plaques. The following tables summarize relevant quantitative findings from experimental studies.
Table 1: Cholesteryl Ester Content in Human Atherosclerotic Plaques
| Cholesteryl Ester | Standard Error of Prediction (mg/g tissue) |
| Cholesteryl palmitate | 1.9 |
| Cholesteryl oleate | 3.3 |
| Cholesteryl linoleate | 3.4 |
Source: Adapted from a study using near-infrared Raman spectroscopy for quantitative analysis of lipids in human atherosclerotic plaques.Note: This table does not provide absolute concentrations but indicates the precision of the measurement technique for different cholesteryl esters.
Table 2: Effect of Elaidic Acid on Pro-inflammatory Cytokine mRNA Expression in U2OS Cells
| Treatment | Target Gene | Fold Change (relative to control) |
| Elaidic Acid (200 µM) + IL-1α (10 ng/mL) | IL-6 | Significant enhancement |
| Elaidic Acid (200 µM) + IL-1α (10 ng/mL) | IL-8 | Significant enhancement |
Source: Adapted from a study investigating the effect of elaidic acid on IL-1R signaling.Note: While not in macrophages, this data demonstrates the pro-inflammatory potential of elaidic acid.
Table 3: Effect of Elaidic Acid on TNF-α Gene Expression in J744 Macrophage Cell Line
| Treatment Concentration of Elaidic Acid | Effect on TNF-α Gene Expression |
| Various concentrations | No significant difference compared to control |
Source: Adapted from a study on the effect of elaidic acid on TNF-α gene expression in a macrophage cell line.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in atherosclerosis.
Lipid Extraction from Arterial Tissue (Bligh-Dyer Method)
This protocol describes a modified Bligh-Dyer method for the total lipid extraction from arterial tissue samples.
Materials:
-
Arterial tissue (fresh or frozen)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized water (dH₂O)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Pasteur pipettes
-
Nitrogen gas stream or vacuum evaporator (e.g., SpeedVac)
Procedure:
-
Tissue Preparation: Weigh the frozen or fresh arterial tissue (typically 50-100 mg). If fresh, wash the tissue with ice-cold PBS to remove excess blood. Mince the tissue into small pieces on an ice-cold surface.
-
Homogenization: Place the minced tissue in a glass homogenizer. Add a monophasic solution of chloroform:methanol:water (1:2:0.8 v/v/v). The volume should be sufficient to immerse the tissue (e.g., 1.9 mL for 100 mg of tissue). Homogenize thoroughly on ice until a uniform suspension is achieved.
-
Phase Separation: Transfer the homogenate to a glass centrifuge tube. Add 0.5 mL of chloroform and vortex for 30 seconds. Then, add 0.5 mL of deionized water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases. Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface and the upper aqueous phase. Transfer the lipid-containing chloroform phase to a new clean glass tube.
-
Re-extraction (Optional but Recommended): To maximize lipid recovery, add a fresh volume of chloroform to the remaining aqueous phase and protein pellet, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.
-
Washing the Lipid Extract: Add a volume of "authentic upper phase" (prepared by mixing chloroform:methanol:water at 1:2:0.8 v/v/v and collecting the upper layer after phase separation) to the combined chloroform extracts. Vortex and centrifuge as before. This step helps to remove any remaining non-lipid contaminants.
-
Solvent Evaporation: Dry the final lipid extract under a gentle stream of nitrogen gas or using a vacuum evaporator. The dried lipid film can be stored under an inert atmosphere at -80°C until further analysis.
-
Reconstitution: For analysis, reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1 v/v).
In Vitro Macrophage Foam Cell Formation
This protocol describes the generation of macrophage-derived foam cells in vitro using oxidized low-density lipoprotein (oxLDL).
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Oxidized LDL (oxLDL)
-
Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Isopropanol (60%)
-
Microscope
Procedure:
-
Cell Seeding: Seed macrophages in a suitable culture vessel (e.g., 24-well plate) at an appropriate density to achieve sub-confluence after 24 hours. For THP-1 monocytes, differentiate them into macrophages by treating with PMA (e.g., 100 nM) for 48-72 hours.
-
Induction of Foam Cell Formation: After the cells have adhered (and differentiated, if applicable), replace the culture medium with fresh medium containing oxLDL. A typical concentration is 50 µg/mL.
-
Incubation: Incubate the cells with oxLDL for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Fixation: After incubation, aspirate the medium and wash the cells gently with PBS. Fix the cells with 10% formalin for 10-15 minutes at room temperature.
-
Oil Red O Staining:
-
Wash the fixed cells with PBS.
-
Rinse the cells briefly with 60% isopropanol.
-
Aspirate the isopropanol and add the Oil Red O working solution to cover the cells.
-
Incubate for 15-60 minutes at room temperature.
-
Remove the staining solution and wash the cells with distilled water until the water runs clear.
-
Counterstain with hematoxylin (optional) to visualize the nuclei.
-
-
Visualization: Observe the cells under a light microscope. Lipid droplets within the foam cells will appear as bright red-orange structures.
Quantification of Cholesteryl Esters by LC-MS/MS
This section outlines the general parameters for the quantification of cholesteryl esters, including this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the hydrophobic cholesteryl esters.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
MS/MS Parameters (Example for Cholesteryl Esters):
-
Ionization Mode: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+NH₄]⁺): The m/z of the ammonium adduct of the specific cholesteryl ester (e.g., for this compound, C₄₅H₇₈O₂ + NH₄⁺, the theoretical m/z is approximately 684.6).
-
Product Ion: A common product ion for cholesteryl esters is the cholesterol fragment at m/z 369.3, which results from the neutral loss of the fatty acid and ammonia.
-
Collision Energy: Optimized for the fragmentation of the specific cholesteryl ester.
Internal Standard:
-
A non-endogenous cholesteryl ester, such as cholesteryl heptadecanoate (C17:0), is often used as an internal standard for quantification.
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in the pro-atherogenic effects of this compound.
Elaidic Acid-Induced Pro-inflammatory Signaling in Macrophages
ACAT1-Mediated Cholesteryl Ester Accumulation in Foam Cells
References
- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tabaslab.com [tabaslab.com]
- 3. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yanglab.github.io [yanglab.github.io]
- 5. OXIDIZED LDL PHAGOCYTOSIS DURING FOAM CELL FORMATION IN ATHEROSCLEROTIC PLAQUES RELIES ON A PLD2-CD36 FUNCTIONAL INTERDEPENDENCE - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cholesteryl Elaidate in Lipoprotein Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoproteins are critical for the transport of lipids, including cholesterol, throughout the body. The composition of their core, particularly the type of cholesteryl esters, significantly influences their structure, function, and metabolic fate. This technical guide provides an in-depth examination of the role of cholesteryl elaidate, the trans-isomer of cholesteryl oleate, in lipoprotein structure and function. Formed from the esterification of cholesterol with elaidic acid, a prevalent trans-fatty acid, this compound incorporation into lipoproteins, particularly low-density lipoprotein (LDL) and high-density lipoprotein (HDL), has profound implications for cardiovascular health. This document details the structural and functional alterations induced by this compound, presents available quantitative data, outlines key experimental protocols for its study, and visualizes the involved biochemical pathways and experimental workflows.
Introduction: The Significance of Cholesteryl Esters in Lipoproteins
Lipoproteins are complex assemblies of lipids and proteins that facilitate the transport of hydrophobic molecules like cholesterol and triglycerides in the aqueous environment of the plasma.[1] Their basic structure consists of a neutral lipid core, containing cholesteryl esters and triglycerides, surrounded by a monolayer of phospholipids, free cholesterol, and apolipoproteins.[1] The apolipoproteins are crucial for maintaining structural integrity and mediating interactions with enzymes and cellular receptors.[1]
Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are the primary form in which cholesterol is stored and transported within the core of lipoproteins.[2] The nature of the fatty acid esterified to cholesterol can significantly impact the physicochemical properties and biological activity of the lipoprotein particle. While cis-unsaturated fatty acids like oleic acid are common, the incorporation of trans-fatty acids, such as elaidic acid, can lead to the formation of this compound.[3] Dietary intake of trans-fats is a known risk factor for cardiovascular disease, and understanding the role of this compound at the molecular level is paramount for developing effective therapeutic strategies.
Impact of this compound on Lipoprotein Structure
The introduction of this compound into the lipoprotein core induces significant structural alterations compared to its cis-isomer, cholesteryl oleate. The linear conformation of the elaidic acid chain, in contrast to the bent structure of oleic acid, is thought to allow for more compact packing of the cholesteryl esters within the lipoprotein core.
While direct comparative data on the precise biophysical properties of lipoproteins exclusively containing this compound versus cholesteryl oleate is limited in the readily available literature, the following table summarizes the known effects of elaidic acid on lipoprotein profiles from human and animal studies.
Table 1: Quantitative Effects of Elaidic Acid on Lipoprotein Profiles
| Parameter | Effect of Elaidic Acid/Cholesteryl Elaidate | Quantitative Data (where available) | References |
| LDL Cholesterol | Increased | A diet rich in elaidic acid (7% of energy) resulted in LDL cholesterol levels of 165 mg/dL, compared to 151 mg/dL on an oleic acid-rich diet. | |
| HDL Cholesterol | Decreased | A diet rich in elaidic acid resulted in HDL cholesterol levels of 38 mg/dL, similar to an oleic acid-rich diet in one study, but uniquely depressed HDL in another. | |
| Lipoprotein(a) [Lp(a)] | Increased | An elaidic acid-rich diet led to a significant increase in Lp(a) levels to 296 +/- 220 U/l from 236 +/- 201 U/l on an oleic acid diet. | |
| LDL Particle Size | Potentially altered, but direct comparative data is scarce. Small, dense LDL is associated with hypertriglyceridemia, which can be influenced by diet. | Normal LDL particle size is >25.5 nm. Small, dense LDL is ≤25.5 nm. The LDL of hypertriglyceridemic patients, which can be induced by certain diets, is smaller than normal. | |
| LDL Density | Potentially increased. Small, dense LDL has a higher density. | The density of LDL ranges from 1.019 to 1.063 g/mL. | |
| Cholesteryl Ester Composition of LDL | Diets enriched with oleic acid lead to LDL particles enriched in cholesteryl oleate (up to 32.0% of total cholesteryl esters). It is inferred that elaidic acid diets would lead to this compound enrichment. | In one study, a cis-MUFA diet resulted in 19.5% of LDL mass as monounsaturated CE in Soat2+/+ mice. |
Functional Consequences of this compound Incorporation
The structural changes induced by this compound translate into significant functional alterations in lipoprotein metabolism, contributing to a more atherogenic profile.
Altered Enzymatic Activity
Lecithin:Cholesterol Acyltransferase (LCAT): LCAT is a key enzyme in reverse cholesterol transport, responsible for esterifying free cholesterol on the surface of HDL, leading to its maturation. Studies have shown that elaidic acid can suppress LCAT-dependent cholesterol esterification, thereby impairing HDL maturation and its cholesterol uptake capacity.
Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL). Diets enriched in elaidic acid have been shown to significantly increase plasma CETP activity. This increased activity promotes the depletion of cholesteryl esters from HDL and their enrichment in LDL, contributing to lower HDL cholesterol and higher LDL cholesterol levels, a hallmark of an atherogenic lipoprotein profile.
Table 2: Effect of Elaidic Acid on Key Enzyme Activities
| Enzyme | Effect of Elaidic Acid | Quantitative Data | References |
| LCAT | Suppressed cholesterol esterification | LCAT-dependent enhancement of cholesterol uptake capacity was suppressed in reconstituted HDL containing elaidic acid. | |
| CETP | Increased activity | Plasma CETP activity was significantly higher after an elaidic acid-rich diet (23.95 +/- 1.26%) compared to an oleic acid-rich diet (19.61 +/- 0.89%). |
Impaired Receptor Binding and Cellular Interactions
Furthermore, elaidic acid has been shown to enhance the binding, internalization, and degradation of LDL in cultured cells, although less effectively than oleic acid. This suggests a complex interplay where the fatty acid itself can modulate receptor activity, while its incorporation into the lipoprotein particle may alter binding characteristics.
Table 3: LDL Receptor Binding Affinity
| Lipoprotein Type | Dissociation Constant (Kd) | References |
| Wild-type LDL | ~4 nM | |
| LDL from hypertriglyceridemic patients | Low receptor affinity (specific Kd not consistently reported) |
Note: Direct Kd values for this compound-rich LDL are not available in the reviewed literature.
Signaling Pathways Affected by this compound
Elaidic acid and its metabolic products can influence intracellular signaling pathways, particularly those involved in lipid metabolism. The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol and fatty acid synthesis.
The SREBP Signaling Pathway
SREBPs are transcription factors that, when activated, move from the endoplasmic reticulum to the Golgi, where they are cleaved. The N-terminal domain then translocates to the nucleus to activate the transcription of genes involved in lipid synthesis and uptake, including the LDL receptor. Studies suggest that elaidic acid may diminish the cholesterol sensitivity of the SREBP cleavage-activating protein (SCAP), leading to increased SREBP2 activity and consequently promoting cholesterol biosynthesis.
Caption: SREBP signaling pathway and the potential influence of this compound.
Experimental Protocols
A comprehensive understanding of the role of this compound requires robust experimental methodologies. The following sections detail key protocols for the analysis of lipoprotein structure and function.
Isolation of Lipoproteins from Plasma
Sequential ultracentrifugation is a standard method for isolating lipoprotein fractions based on their density.
Protocol: Sequential Ultracentrifugation
-
Plasma Preparation: Collect whole blood in EDTA-containing tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
VLDL Isolation: Adjust the density of the plasma to 1.006 g/mL with a KBr solution. Centrifuge at 100,000 x g for 18 hours at 4°C. The top layer contains VLDL.
-
LDL Isolation: Aspirate the VLDL layer. Adjust the density of the infranatant to 1.063 g/mL with KBr. Centrifuge at 100,000 x g for 20 hours at 4°C. The top layer contains LDL.
-
HDL Isolation: Aspirate the LDL layer. Adjust the density of the infranatant to 1.21 g/mL with KBr. Centrifuge at 100,000 x g for 24 hours at 4°C. The top layer contains HDL.
-
Dialysis: Dialyze each isolated lipoprotein fraction against a saline-EDTA buffer to remove KBr.
Caption: Experimental workflow for lipoprotein isolation by sequential ultracentrifugation.
Measurement of CETP Activity
A common method for measuring CETP activity is a fluorescent assay that monitors the transfer of a fluorescently labeled lipid from a donor to an acceptor particle.
Protocol: Fluorometric CETP Activity Assay
-
Reagent Preparation: Prepare a donor particle containing a self-quenched fluorescent neutral lipid and an acceptor particle.
-
Reaction Setup: In a microplate, combine the plasma sample, donor particles, acceptor particles, and assay buffer.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 465/535 nm) over time. The increase in fluorescence is proportional to the CETP activity.
-
Data Analysis: Calculate the rate of fluorescence increase to determine CETP activity, often expressed as pmol of lipid transferred per unit time.
Measurement of LCAT Activity
LCAT activity can also be measured using a fluorometric assay.
Protocol: Fluorometric LCAT Activity Assay
-
Substrate Preparation: Use a commercially available fluorescent cholesterol substrate.
-
Reaction Mixture: In a microplate, combine the plasma sample (or purified LCAT) with the fluorescent substrate in an assay buffer.
-
Incubation: Incubate the reaction at 37°C.
-
Fluorescence Reading: LCAT-mediated esterification of the fluorescent cholesterol results in a shift in its fluorescence emission spectrum. Measure the fluorescence intensity at two different emission wavelengths (e.g., 390 nm and 470 nm).
-
Calculation: The LCAT activity is determined from the ratio of the two emission intensities.
Lipoprotein-Receptor Binding Assay
A solid-phase binding assay can be used to determine the binding affinity of lipoproteins to their receptors.
Protocol: Solid-Phase LDL Receptor Binding Assay
-
Plate Coating: Coat microtiter wells with an antibody against the LDL receptor.
-
Receptor Immobilization: Add a detergent extract of cells expressing the LDL receptor to the coated wells to allow the receptor to bind to the antibody.
-
Blocking: Block any remaining protein-binding sites on the well surface with a blocking agent like bovine serum albumin (BSA).
-
Ligand Binding: Add varying concentrations of radiolabeled (e.g., ¹²⁵I-LDL) or fluorescently labeled LDL to the wells and incubate to allow binding to the immobilized receptors.
-
Washing: Wash the wells to remove unbound LDL.
-
Quantification: Quantify the amount of bound LDL by measuring radioactivity or fluorescence.
-
Data Analysis: Perform Scatchard plot analysis to determine the dissociation constant (Kd), which is a measure of binding affinity.
Caption: Workflow for a solid-phase LDL receptor binding assay.
Conclusion and Future Directions
The incorporation of this compound into lipoproteins has a demonstrably negative impact on their structure and function, contributing to an atherogenic lipoprotein profile. The available evidence strongly suggests that this compound, derived from dietary trans-fats, promotes increased LDL cholesterol, decreased HDL cholesterol, and altered enzymatic activities that favor the development of atherosclerosis.
While the detrimental effects are clear, there is a need for more direct quantitative research comparing the biophysical and biochemical properties of lipoproteins enriched with this compound versus cholesteryl oleate. Future studies should focus on:
-
Detailed Biophysical Characterization: Utilizing techniques like nuclear magnetic resonance (NMR) spectroscopy and cryo-electron microscopy to precisely determine the size, density, and morphology of this compound-containing lipoproteins.
-
Receptor Binding Kinetics: Performing detailed kinetic studies to quantify the binding affinity (Kd) of these modified lipoproteins to the LDL receptor and other relevant receptors.
-
In Vivo Metabolic Studies: Employing animal models fed diets specifically enriched in elaidic acid versus oleic acid to trace the metabolic fate of lipoproteins containing these different cholesteryl esters.
A deeper, more quantitative understanding of the role of this compound will be instrumental for researchers, scientists, and drug development professionals in designing novel strategies to mitigate the cardiovascular risks associated with trans-fat consumption.
References
- 1. Plasma cholesteryl ester transfer protein activity is increased when trans-elaidic acid is substituted for cis-oleic acid in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low density lipoprotein (LDL) binding affinity for the LDL receptor in hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Plasma lipoprotein lipid and Lp[a] changes with substitution of elaidic acid for oleic acid in the diet. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantification of Cholesteryl Elaidate in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cholesteryl elaidate in human plasma. This compound, a trans fatty acid ester of cholesterol, is a potential biomarker for the intake of industrially produced trans fatty acids, which are associated with an increased risk of cardiovascular disease. The described protocol employs a straightforward protein precipitation and liquid-liquid extraction procedure for sample preparation, followed by a rapid and efficient chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This method has been validated according to established bioanalytical guidelines and is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in plasma samples.
Introduction
Cholesterol is an essential lipid in mammals, playing a crucial role in membrane structure and as a precursor for steroid hormones and bile acids.[1] In plasma, a significant portion of cholesterol is esterified with fatty acids to form cholesteryl esters. This compound is formed from the esterification of cholesterol with elaidic acid, a monounsaturated trans fatty acid commonly found in partially hydrogenated vegetable oils. Elevated levels of trans fatty acids in the diet are a known risk factor for cardiovascular diseases, making the accurate quantification of biomarkers like this compound a valuable tool in nutritional research and clinical studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and versatility.[2] However, the analysis of hydrophobic and poorly ionizable molecules like cholesteryl esters can be challenging.[3][4] This application note presents a detailed protocol that overcomes these challenges, providing a reliable method for the quantification of this compound in human plasma.
Experimental Protocol
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Cholesteryl heptadecanoate (C17:0) internal standard (IS) (Avanti Polar Lipids or equivalent)[3]
-
LC-MS grade methanol, isopropanol (IPA), acetonitrile, and water
-
LC-MS grade formic acid and ammonium formate
-
Human plasma (sourced ethically)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Signaling Pathway of Cholesteryl Ester Metabolism
Caption: Overview of cholesteryl ester metabolism.
Sample Preparation Workflow
Caption: Sample preparation workflow for plasma analysis.
Detailed Protocol
-
Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of this compound and cholesteryl heptadecanoate (IS) in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of this compound for the calibration curve by serial dilution of the stock solution.
-
Prepare a working solution of the IS at a suitable concentration (e.g., 1 µg/mL).
-
Spike blank plasma with known concentrations of this compound to prepare calibration standards and QC samples (Low, Medium, and High concentrations).
-
-
Sample Extraction
-
To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of the IS working solution.
-
Add 250 µL of cold isopropanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (80:20 v/v IPA:MeOH with 0.1% formic acid and 10 mM ammonium formate).
-
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Phenomenex Gemini C18 (50 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 50:50 (v/v) Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate |
| Mobile Phase B | 80:20 (v/v) Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 40% B; 2-12 min: 40-100% B; 12-18 min: 100% B; 18-18.1 min: 100-40% B; 18.1-25 min: 40% B |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 666.6 ([M+NH4]+) | 369.3 | 25 |
| Cholesteryl Heptadecanoate (IS) | 656.6 ([M+NH4]+) | 369.3 | 25 |
Note: The precursor ion for cholesteryl esters is the ammonium adduct ([M+NH4]+). The product ion at m/z 369.3 corresponds to the cholestadiene fragment formed after the loss of the fatty acid chain and water.
Method Validation
The analytical method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 10 µg/mL for this compound in plasma.
| Analyte | Calibration Range (µg/mL) | R² |
| This compound | 0.1 - 10 | > 0.995 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, High).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium | 1.5 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High | 7.5 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | < 15 |
Conclusion
This application note provides a comprehensive and validated LC-MS/MS protocol for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers in the fields of nutrition, cardiovascular disease, and drug development. The detailed experimental procedures and validation data presented herein can be readily adapted for high-throughput analysis in a research laboratory setting.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Mass Spectrometric Collisional Activation and Product Ion Mobility of Human Serum Neutral Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Separation of Cholesteryl Elaidate from Other Cholesteryl Esters
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of cholesteryl elaidate from other common cholesteryl esters, including its cis-isomer, cholesteryl oleate, as well as saturated and polyunsaturated cholesteryl esters. This method is applicable to researchers in lipidomics, clinical diagnostics, and drug development for the analysis of cholesteryl ester profiles in various biological and pharmaceutical matrices.
Introduction
Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the transport and storage of cholesterol in the body. The fatty acid composition of CEs can influence the physicochemical properties of lipoproteins and cell membranes. This compound, the trans-isomer of cholesteryl oleate, is of particular interest due to its association with the consumption of trans-fatty acids and potential implications for cardiovascular health. The accurate separation and quantification of this compound from other CEs are essential for understanding its metabolic fate and pathological significance. Reversed-phase HPLC is a robust and widely used technique for the separation of lipid molecules based on their hydrophobicity, which is influenced by both the length and the degree of unsaturation of their fatty acyl chains.
Principle of Separation
In reversed-phase HPLC, cholesteryl esters are separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The elution order is primarily determined by the hydrophobicity of the cholesteryl ester. Separation is influenced by:
-
Acyl Chain Length: CEs with longer fatty acyl chains are more hydrophobic and thus have longer retention times.
-
Degree of Unsaturation: The presence of double bonds reduces the hydrophobicity of the fatty acyl chain, leading to shorter retention times. Therefore, cholesteryl linoleate (C18:2) will elute earlier than cholesteryl oleate (C18:1), which in turn will elute before cholesteryl stearate (C18:0).
-
Geometric Isomerism (Cis/Trans): Trans isomers, such as this compound, have a more linear and rigid structure compared to their cis counterparts (e.g., cholesteryl oleate). This linearity allows for stronger interactions with the C18 stationary phase, resulting in a longer retention time for the trans isomer.
Experimental Protocol
This protocol provides a general framework for the separation of this compound. Optimization may be required depending on the specific sample matrix and available instrumentation.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 1 mL of isopropanol.
-
Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge at 3000 x g for 10 minutes.
-
Collect the supernatant containing the lipid extract.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of acetonitrile and isopropanol is commonly used. An isocratic elution with Acetonitrile:Isopropanol (50:50, v/v) is a good starting point.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV-Vis: 205-210 nm.[1]
-
ELSD: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow 1.5 L/min.
-
-
Injection Volume: 20 µL.
3. Standard Preparation
-
Prepare individual stock solutions of this compound, cholesteryl oleate, cholesteryl palmitate, cholesteryl stearate, and cholesteryl linoleate in isopropanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all cholesteryl esters at a final concentration of 100 µg/mL each by diluting the stock solutions with the mobile phase.
-
Use the mixed standard to determine the retention times and resolution of each component.
Data Presentation
The following table summarizes the expected elution order and representative retention times for the separation of this compound from other common cholesteryl esters using the described RP-HPLC method. Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase composition.
| Cholesteryl Ester | Fatty Acyl Chain | Expected Elution Order | Representative Retention Time (min) |
| Cholesteryl Linoleate | C18:2 | 1 | 8.5 |
| Cholesteryl Oleate | C18:1 (cis) | 2 | 10.2 |
| This compound | C18:1 (trans) | 3 | 10.8 |
| Cholesteryl Palmitate | C16:0 | 4 | 12.5 |
| Cholesteryl Stearate | C18:0 | 5 | 15.0 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of cholesteryl esters.
Discussion
The described RP-HPLC method provides a reliable and efficient means of separating this compound from other structurally similar cholesteryl esters. The key to this separation is the differential interaction of the cis and trans isomers of C18:1 with the C18 stationary phase, leading to baseline or near-baseline resolution. The elution of cholesteryl esters with varying degrees of saturation and chain lengths follows predictable patterns based on their hydrophobicity.
For more complex separations or for the analysis of a wider range of cholesteryl ester isomers, silver ion HPLC can be employed.[3] This technique separates compounds based on the number, position, and geometry of double bonds and can provide excellent resolution of cis and trans isomers.[3] However, silver ion HPLC often requires more specialized columns and mobile phases.
Conclusion
The detailed RP-HPLC protocol in this application note is a valuable tool for researchers, scientists, and drug development professionals for the routine analysis of this compound and other cholesteryl esters. The method is robust, reproducible, and can be readily implemented in most analytical laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of cholesterol esters by silver ion chromatography using high-performance liquid chromatography or solid-phase extraction columns packed with a bonded sulphonic acid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection and Characterization of Cholesteryl Elaidate using Lithiated Adducts in Mass Spectrometry
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cell Culture Models for Studying Cholesteryl Elaidate Effects
Introduction
Cholesteryl elaidate is the ester formed from cholesterol and elaidic acid, the primary trans fatty acid found in industrially produced partially hydrogenated vegetable oils. A high dietary intake of trans fats is strongly correlated with an increased risk of cardiovascular diseases, particularly atherosclerosis.[1] Understanding the cellular and molecular mechanisms by which this compound contributes to pathology is crucial for developing therapeutic interventions. In vitro cell culture models provide powerful, controlled systems to dissect these mechanisms, offering a platform to study cellular lipid metabolism, inflammation, oxidative stress, and apoptosis in response to this compound and its precursor, elaidic acid.
This document provides an overview of relevant cell culture models and detailed protocols for investigating the effects of this compound. The primary cell types involved in atherosclerosis are macrophages, hepatocytes, vascular smooth muscle cells (VSMCs), and endothelial cells, each offering a unique window into the disease process.
-
Macrophages (e.g., RAW264.7, THP-1, J774): These are central to atherosclerotic plaque formation. They take up modified lipoproteins, leading to the accumulation of cholesteryl esters in lipid droplets and their transformation into "foam cells," a hallmark of atherosclerosis.[2][3] Models using these cells are ideal for studying lipid accumulation, cholesterol efflux, and inflammatory responses.[4][5]
-
Hepatocytes (e.g., HepG2, Hepa1-6): The liver is the central organ for lipoprotein metabolism. Liver cell models are used to investigate how elaidic acid affects cholesterol synthesis, esterification, and lipoprotein packaging and export, which can explain changes in blood lipid profiles.
-
Vascular Smooth Muscle Cells (VSMCs) and Endothelial Cells (e.g., HUVECs): These cells form the arterial wall. Endothelial dysfunction is an initiating event in atherosclerosis. Both cell types are crucial for studying elaidate-induced inflammation, oxidative stress, and changes in vascular tone and integrity.
Key Cellular Effects of Elaidic Acid and this compound
Treatment of various cell types with elaidic acid has been shown to induce several key pathological responses.
1. Altered Lipid Metabolism and Lipid Droplet Formation Elaidic acid is readily incorporated into cellular lipids. In macrophages, it promotes the formation of lipid droplets, contributing to foam cell formation. In hepatocytes, it upregulates proteins involved in cholesterol synthesis and esterification.
Table 1: Quantitative Effects on Lipid Metabolism
| Cell Line | Treatment | Parameter | Result | Reference |
|---|---|---|---|---|
| J774 Macrophages | 100 µM Elaidic Acid (18h) | ABCA1 Protein Level | Stabilized/Slightly Increased vs. Oleic Acid | |
| J774 Macrophages | 100 µM Elaidic Acid (18h) | ApoA-I Mediated Cholesterol Efflux | Slightly Increased vs. Oleic Acid | |
| Hepa1-6 Hepatocytes | 500 µM Elaidate (24h) | Intracellular Free Cholesterol | Significant Increase | |
| Hepa1-6 Hepatocytes | 500 µM Elaidate (24h) | Intracellular Esterified Cholesterol | Significant Increase |
| RAW264.7 Macrophages | 500 µM Elaidate (6h) | Intracellular Triglycerides | Significant Increase vs. Vehicle | |
2. Endoplasmic Reticulum (ER) Stress and Apoptosis The accumulation of specific lipids can disrupt the function of the endoplasmic reticulum, leading to the unfolded protein response (UPR). Prolonged or excessive ER stress can trigger apoptosis (programmed cell death). Elaidic acid has been shown to induce ER stress and apoptosis in neuronal cells, a pathway also implicated in cholesterol-loaded macrophage death in atherosclerotic plaques.
Table 2: Quantitative Effects on ER Stress Markers
| Cell Line | Treatment | Parameter | Result (Fold Change vs. Control) | Reference |
|---|---|---|---|---|
| SH-SY5Y | 400 µM Elaidic Acid (24h) | GRP78 Protein | ~2.5-fold increase | |
| SH-SY5Y | 800 µM Elaidic Acid (24h) | GRP78 Protein | ~3.0-fold increase | |
| SH-SY5Y | 200 µM Elaidic Acid (24h) | ATF4 Protein | ~4.0-fold increase |
| SH-SY5Y | 400 µM Elaidic Acid (24h) | CHOP Protein | Upregulated then downregulated | |
3. Inflammation and Oxidative Stress Atherosclerosis is a chronic inflammatory disease. Cholesterol crystals, which can form from accumulated cholesteryl esters, are known to activate inflammatory pathways in VSMCs and macrophages. Furthermore, elaidic acid can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which is a key driver of endothelial dysfunction.
Table 3: Quantitative Effects on Inflammatory & Oxidative Stress Markers
| Cell Line | Treatment | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| Human VSMCs | Cholesterol Crystals | IL-33 Release | Significant Increase | |
| SH-SY5Y | High-dose Elaidic Acid | ROS Release | Enhanced | |
| SH-SY5Y | High-dose Elaidic Acid | Superoxide Dismutase (SOD) Activity | Reduced | |
| HUVECs | H₂O₂ (Oxidative Stress) | Intracellular ROS | Increased |
| HUVECs | H₂O₂ (Oxidative Stress) | SOD Activity | Decreased | |
Diagrams of Workflows and Signaling Pathways
Caption: General experimental workflow for studying elaidic acid effects.
Caption: Macrophage cholesterol metabolism and foam cell formation.
Caption: PERK pathway of ER stress-induced apoptosis.
Detailed Experimental Protocols
Protocol 1: Macrophage Foam Cell Formation and Lipid Analysis
This protocol details how to induce foam cell formation in macrophages using elaidic acid and quantify lipid accumulation.
1.1. Materials
-
Cell Line: J774 or THP-1 macrophages.
-
Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents: Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation, Elaidic acid, Bovine Serum Albumin (BSA, fatty acid-free), Oil Red O solution, Isopropanol, [³H]-cholesterol (for efflux).
-
Assay Kits: Triglyceride Quantification Kit, Cholesterol Quantification Kit.
1.2. Cell Culture and Differentiation (THP-1)
-
Culture THP-1 monocytes in RPMI + 10% FBS.
-
To differentiate, seed THP-1 cells at 1 x 10⁶ cells/well in a 6-well plate.
-
Add PMA to a final concentration of 100 nM.
-
Incubate for 48-72 hours until cells become adherent macrophages. Replace media with fresh, PMA-free media and rest for 24 hours before treatment.
1.3. Preparation of Elaidic Acid-BSA Complex
-
Prepare a 100 mM stock solution of elaidic acid in ethanol.
-
Prepare a 10% (w/v) BSA solution in serum-free RPMI medium and warm to 37°C.
-
Slowly add the elaidic acid stock solution to the warm BSA solution while vortexing to achieve a final desired molar ratio (e.g., 5:1 fatty acid:BSA).
-
Incubate at 37°C for 30-60 minutes to allow complex formation. The final concentration for cell treatment is typically 50-500 µM.
1.4. Treatment and Lipid Loading
-
Wash adherent macrophages (J774 or differentiated THP-1) twice with PBS.
-
Add serum-free RPMI containing the elaidic acid-BSA complex.
-
Incubate for 6-24 hours at 37°C.
1.5. Analysis of Lipid Accumulation
-
Oil Red O Staining:
-
Wash treated cells with PBS and fix with 10% formalin for 15 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with freshly filtered Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol, then with water to remove excess stain.
-
Visualize lipid droplets (stained red) under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure absorbance at 510 nm.
-
-
Biochemical Quantification:
-
Wash cells with PBS and lyse using a suitable buffer.
-
Measure total protein content using a BCA assay.
-
Use commercial kits to measure intracellular triglyceride and total cholesterol levels according to the manufacturer's instructions. Normalize lipid content to total protein content.
-
Protocol 2: Assessment of ER Stress and Apoptosis
This protocol describes how to measure markers of ER stress and apoptosis following elaidic acid treatment.
2.1. Materials
-
Cell Line: SH-SY5Y, HepG2, or Macrophages.
-
Reagents: Elaidic acid-BSA complex, RIPA lysis buffer, Protease/Phosphatase inhibitors.
-
Antibodies: Primary antibodies against GRP78, p-EIF2α, ATF4, CHOP, and a loading control (e.g., β-actin). HRP-conjugated secondary antibodies.
-
Kits: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
2.2. Cell Treatment
-
Seed cells to achieve 70-80% confluency on the day of treatment.
-
Treat cells with various concentrations of elaidic acid-BSA complex (e.g., 50-800 µM) for 24 hours. Include a BSA-only vehicle control.
2.3. Western Blot for ER Stress Markers
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-GRP78, anti-ATF4) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and imaging system. Quantify band density using software like ImageJ.
2.4. Flow Cytometry for Apoptosis
-
After treatment, collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze cells by flow cytometry within 1 hour. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.
Protocol 3: Measurement of Inflammatory and Oxidative Stress Markers
This protocol outlines methods to assess the inflammatory and oxidative state of cells.
3.1. Materials
-
Cell Line: VSMCs, Endothelial cells, or Macrophages.
-
Reagents: Elaidic acid-BSA complex, TRIzol reagent, cDNA synthesis kit, SYBR Green master mix.
-
Probes: Dichlorofluorescein diacetate (DCFDA) or similar for ROS detection.
-
Kits: ELISA kits for specific cytokines (e.g., IL-6, TNF-α), SOD/GPx activity assay kits.
3.2. Quantitative PCR (qPCR) for Inflammatory Genes
-
Treat cells as described previously.
-
Lyse cells and extract total RNA using TRIzol reagent.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for target genes (e.g., IL6, PTGS2, TNF) and a housekeeping gene (e.g., GAPDH).
-
Calculate relative gene expression using the ΔΔCt method.
3.3. Measurement of Intracellular ROS
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with elaidic acid for the desired time.
-
Remove media and load cells with 10 µM DCFDA in serum-free media for 30 minutes at 37°C.
-
Wash cells with PBS to remove excess probe.
-
Measure fluorescence (excitation ~485 nm, emission ~535 nm) using a plate reader. An increase in fluorescence indicates higher ROS levels.
3.4. Cytokine Secretion (ELISA)
-
Treat cells as described. At the end of the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cell debris.
-
Measure the concentration of secreted cytokines (e.g., IL-33, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's protocol.
References
- 1. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 2. Macrophage‐mediated cholesterol handling in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Classical Activation of Macrophages Leads to Lipid Droplet Formation Without de novo Fatty Acid Synthesis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential Regulation of ABCA1 and Macrophage Cholesterol Efflux By Elaidic and Oleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Atherosclerosis Incorporating Dietary Elaidic Acid
A Note to Researchers: While the inquiry specified dietary cholesteryl elaidate, a comprehensive literature review did not yield studies utilizing this specific ester in animal models of atherosclerosis. Research in this area has predominantly focused on the effects of its constituent parts: elaidic acid (a trans fatty acid) and cholesterol, administered concurrently in the diet. The following application notes and protocols are based on these studies and represent the most relevant information available.
Application Notes
These notes provide an overview of the application of dietary elaidic acid in combination with cholesterol to induce and study atherosclerosis in animal models.
Introduction
Atherosclerosis is a multifactorial disease characterized by the buildup of plaques in the arteries. Diet is a major contributing factor, and the role of specific fatty acids is of significant interest. Elaidic acid (C18:1 9t) is the most abundant trans fatty acid found in industrially hydrogenated vegetable oils. Epidemiological studies have linked the consumption of trans fatty acids to an increased risk of cardiovascular disease. Animal models are crucial for elucidating the mechanisms by which dietary components like elaidic acid contribute to the pathogenesis of atherosclerosis.
Animal Models
The most commonly used animal models for studying diet-induced atherosclerosis are genetically modified mice that are susceptible to developing hyperlipidemia and atherosclerotic lesions.
-
Low-Density Lipoprotein Receptor Knockout (LDLr-/-) Mice: These mice lack the receptor responsible for clearing LDL from the blood, leading to elevated LDL cholesterol levels, especially on a high-fat, high-cholesterol diet. They are a well-established model for studying diet-induced atherosclerosis.[1][2]
-
Apolipoprotein E Knockout (ApoE-/-) Mice: ApoE is crucial for the clearance of triglyceride-rich lipoproteins. ApoE-/- mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, which can be accelerated and exacerbated by an atherogenic diet.[2]
Rabbits and pigs have also been used in atherosclerosis research due to their lipoprotein metabolism being more similar to humans in some aspects, but murine models are more common for studies involving specific fatty acids due to ease of genetic manipulation and shorter study durations.[2]
Mechanism of Action of Dietary Elaidic Acid in Atherosclerosis
Dietary elaidic acid, in the presence of high cholesterol, accelerates the development of atherosclerosis through several proposed mechanisms:
-
Increased Inflammation: Elaidic acid has been shown to accumulate in tissues like the liver and adipose tissue, leading to an increase in inflammatory cytokines.[1]
-
Enhanced Oxidative Stress: In animal models, diets rich in elaidic acid have been associated with increased production of reactive oxygen species (ROS) and augmented expression of NADPH oxidase in the aortic wall.
-
Adverse Lipoprotein Profile: Consumption of trans fatty acids is generally associated with an unfavorable lipid profile, including an increased ratio of LDL to HDL cholesterol.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of dietary elaidic acid on atherosclerosis in animal models.
Table 1: Effect of Dietary Elaidic Acid on Aortic Atherosclerotic Lesion Area
| Animal Model | Diet Group | Duration (weeks) | Aortic Lesion Area (% of total area) | Reference |
| LDLr-/- Mice | 0.5% Cholesterol (Control) | 8 | ~5% | |
| LDLr-/- Mice | 0.5% Cholesterol + 5% Elaidic Acid | 8 | ~12% (Significantly larger than control) | |
| LDLr-/- Mice | 0.5% Cholesterol + 5% Oleic Acid | 8 | ~6% (Similar to control) |
Table 2: Effect of Dietary Elaidic Acid on Plasma Lipid Profiles
| Animal Model | Diet Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | Oxidized LDL (U/mL) | Reference |
| LDLr-/- Mice | 0.5% Cholesterol (Control) | No significant difference among groups | No significant difference among groups | Markedly lower than Trans group | |
| LDLr-/- Mice | 0.5% Cholesterol + 5% Elaidic Acid | No significant difference among groups | No significant difference among groups | Markedly increased | |
| LDLr-/- Mice | 0.5% Cholesterol + 5% Oleic Acid | No significant difference among groups | No significant difference among groups | Markedly lower than Trans group |
Experimental Protocols
This section provides a detailed methodology for a typical experiment investigating the effects of dietary elaidic acid on atherosclerosis in LDLr-/- mice.
Protocol 1: Induction of Atherosclerosis in LDLr-/- Mice with an Elaidic Acid-Enriched Diet
1. Animal Model and Housing:
- Use male or female LDLr-/- mice, 8-10 weeks of age.
- House the mice in a temperature-controlled facility with a 12-hour light/dark cycle.
- Provide ad libitum access to food and water.
2. Diet Preparation:
- Control Diet: Prepare a diet containing 0.5% (w/w) cholesterol. The fat source should be a standard chow fat.
- Elaidic Acid (Trans) Diet: Prepare a diet containing 0.5% (w/w) cholesterol and 5% (w/w) elaidic acid. The elaidic acid should be incorporated into the diet by a commercial vendor or by mixing it thoroughly with the powdered chow before pelleting.
- Oleic Acid (Cis) Diet (Optional Control): Prepare a diet containing 0.5% (w/w) cholesterol and 5% (w/w) oleic acid to serve as a cis-isomer control.
- Ensure all diets are isocaloric.
3. Experimental Procedure:
- Acclimatize the mice for one week on a standard chow diet.
- Randomly assign mice to the different diet groups (n=10-15 per group).
- Feed the mice their respective experimental diets for 8-12 weeks.
- Monitor body weight and food intake weekly.
4. Sample Collection and Analysis:
- At the end of the study period, fast the mice overnight.
- Anesthetize the mice and collect blood via cardiac puncture.
- Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
- Carefully dissect the aorta from the heart to the iliac bifurcation.
5. Atherosclerotic Lesion Analysis:
- Clean the aorta of any surrounding adipose and connective tissue.
- Cut the aorta longitudinally and pin it flat on a black wax surface.
- Stain the aorta with a lipid-staining dye such as Oil Red O or Sudan IV.
- Capture a high-resolution image of the stained aorta.
- Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
6. Plasma Lipid Analysis:
- Separate plasma from the collected blood by centrifugation.
- Measure plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using commercially available enzymatic kits.
- Measure plasma oxidized LDL levels using an ELISA kit.
7. Aortic Tissue Analysis (Optional):
- Embed a portion of the aortic root or arch in OCT compound for cryosectioning.
- Perform immunohistochemical staining on the sections to detect markers of inflammation (e.g., CD68 for macrophages) and oxidative stress (e.g., p22phox).
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Tracing Cholesteryl Elaidate Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for tracing the metabolism of cholesteryl elaidate using stable isotope labeling. This compound, a cholesteryl ester of the most common dietary trans fatty acid, elaidic acid, is implicated in the pathology of atherosclerosis. Understanding its metabolic fate is crucial for developing therapeutic interventions. The use of deuterium-labeled this compound, coupled with mass spectrometry, offers a powerful and safe method to track its uptake, hydrolysis, and re-esterification within cells, particularly in the context of macrophage foam cell formation, a key event in atherosclerosis. These protocols detail the synthesis of labeled this compound, cell culture and foam cell induction, lipid extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The core principle of this methodology lies in the use of a stable, non-radioactive isotope, deuterium (²H), to label this compound. This allows for the differentiation of the exogenously supplied this compound from the endogenous lipid pools within the cell. When cells are incubated with deuterium-labeled this compound, it is taken up and metabolized. The deuterium label acts as a tracer that can be detected by mass spectrometry. By analyzing the mass-to-charge ratio (m/z) of different lipid species, we can identify and quantify the original labeled this compound, the released labeled elaidic acid, and any newly formed cholesteryl esters containing the labeled fatty acid. This provides a dynamic view of the metabolic processes involved.
Experimental Workflow
Caption: Experimental workflow for tracing this compound metabolism.
Protocols
Protocol 1: Synthesis of Deuterium-Labeled this compound
This protocol describes a general method for the synthesis of deuterium-labeled this compound. The labeling can be on the cholesterol moiety or the elaidic acid chain. Here, we focus on labeling the elaidic acid.
Materials:
-
Deuterium-labeled elaidic acid (e.g., elaidic acid-d2)
-
Cholesterol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous chloroform
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask, dissolve deuterium-labeled elaidic acid and an equimolar amount of cholesterol in anhydrous chloroform under a nitrogen atmosphere.
-
Add a catalytic amount of DMAP to the solution.
-
In a separate vial, dissolve DCC (1.1 equivalents) in a small amount of anhydrous chloroform.
-
Slowly add the DCC solution to the reaction mixture at room temperature with constant stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure deuterium-labeled this compound.
-
Confirm the purity and identity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Macrophage Cell Culture and Differentiation
This protocol is for the culture of a murine macrophage cell line, RAW 264.7, and differentiation into mature macrophages.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
6-well tissue culture plates
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed the cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
The following day, the cells are considered mature macrophages and are ready for foam cell induction.
Protocol 3: Induction of Foam Cell Formation with Deuterium-Labeled this compound
This protocol describes how to induce foam cell formation in macrophages using the synthesized labeled this compound.
Materials:
-
Differentiated RAW 264.7 macrophages in 6-well plates
-
Deuterium-labeled this compound
-
Bovine Serum Albumin (BSA)
-
DMEM (serum-free)
Procedure:
-
Prepare a stock solution of deuterium-labeled this compound complexed with BSA. Briefly, dissolve the labeled this compound in a small amount of ethanol and then add it dropwise to a stirring solution of DMEM containing BSA.
-
Remove the culture medium from the macrophages and wash the cells twice with warm PBS.
-
Add serum-free DMEM containing the deuterium-labeled this compound-BSA complex to each well. A final concentration of 50-100 µg/mL is recommended as a starting point.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for uptake and metabolism of the labeled lipid.
-
After incubation, wash the cells three times with cold PBS to remove any unincorporated labeled lipid. The cells are now ready for lipid extraction.
Protocol 4: Lipid Extraction from Macrophage Foam Cells
This protocol details the extraction of total lipids from the cultured macrophage foam cells using a modified Bligh-Dyer method.[1]
Materials:
-
Macrophage foam cells in 6-well plates
-
Methanol
-
Chloroform
-
Deionized water
-
Internal standard (e.g., cholesteryl heptadecanoate)
Procedure:
-
To each well of the 6-well plate containing the washed cells, add 1 mL of methanol and scrape the cells from the bottom of the well.
-
Transfer the cell suspension to a glass tube.
-
Add the internal standard to each sample for normalization.
-
Add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Add 0.8 mL of deionized water and vortex again for 1 minute.
-
Centrifuge the samples at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for storage at -80°C until analysis.
Protocol 5: Sample Preparation and GC-MS Analysis
This protocol describes the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis. This allows for the separate analysis of the fatty acid components of the extracted lipids.
Materials:
-
Dried lipid extract
-
Methanolic HCl (1.25 M)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-225)
Procedure:
-
To the dried lipid extract, add 1 mL of 1.25 M methanolic HCl.
-
Incubate the mixture at 80°C for 1 hour to transesterify the fatty acids to FAMEs.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water and vortex.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Analyze the FAMEs by GC-MS. The GC oven temperature program should be optimized to separate the different fatty acid methyl esters.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect the molecular ions of the unlabeled and deuterium-labeled elaidic acid methyl ester.
Data Analysis and Presentation
The data from the GC-MS analysis will provide the relative abundance of the deuterium-labeled elaidate compared to the unlabeled elaidate. This can be used to calculate the percentage of the labeled elaidic acid that has been incorporated into different lipid pools.
Example Data Table:
The following table is a representative example of how quantitative data on the distribution of deuterium-labeled elaidate (d2-elaidate) in different lipid fractions of macrophages could be presented.
| Lipid Fraction | Total Elaidate (nmol/mg protein) | d2-Elaidate (nmol/mg protein) | % of Total Elaidate from Tracer |
| Cholesteryl Esters | 25.4 ± 2.1 | 18.2 ± 1.5 | 71.7% |
| Triglycerides | 12.8 ± 1.3 | 3.5 ± 0.4 | 27.3% |
| Phospholipids | 8.2 ± 0.9 | 1.1 ± 0.2 | 13.4% |
| Free Fatty Acids | 2.1 ± 0.3 | 0.8 ± 0.1 | 38.1% |
Values are presented as mean ± standard deviation from three independent experiments.
Metabolic Pathway of this compound in Macrophages
Caption: Metabolic fate of this compound in macrophages.
Pathway Description:
-
Uptake: Deuterium-labeled this compound is taken up by macrophages from the extracellular environment.
-
Hydrolysis: Inside the cell, the cholesteryl ester is hydrolyzed by neutral cholesteryl ester hydrolase (nCEH) in lipid droplets or acid cholesteryl ester hydrolase (aCEH) in lysosomes.[2] This releases deuterium-labeled elaidic acid and free cholesterol.[2][3]
-
Re-esterification: The released deuterium-labeled elaidic acid can be activated to its acyl-CoA derivative and then re-esterified to cholesterol by acyl-CoA:cholesterol acyltransferase (ACAT) to form new cholesteryl esters.[3]
-
Incorporation into other lipids: The labeled elaidic acid can also be incorporated into other lipid classes such as triglycerides and phospholipids.
References
- 1. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 3. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Cholesteryl Elaidate in Biological Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl elaidate, the ester formed from cholesterol and elaidic acid (a trans-fatty acid), is a lipid of significant interest in biomedical research, particularly in the context of cardiovascular disease and metabolic disorders. Accurate quantification of this compound in biological tissues is crucial for understanding its pathological roles and for the development of therapeutic interventions. These application notes provide detailed protocols for the extraction and quantification of this compound from various biological matrices, including plasma, liver, and atherosclerotic plaques, using state-of-the-art chromatographic and mass spectrometric techniques.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound and total cholesteryl esters in various biological tissues. It is important to note that specific quantitative data for this compound is limited in the literature, with many studies reporting on total cholesteryl esters or the fatty acid composition thereof.
Table 1: Cholesteryl Ester Concentrations in Human Plasma
| Analyte | Concentration Range | Method | Reference |
| Total Cholesteryl Esters | 824 - 906 pmol/μL | LC-MS/MS | [1] |
| Cholesteryl Linoleate (CE 18:2) | ~41% of total CEs | LC-MS/MS | [1] |
| Cholesteryl Oleate (CE 18:1) | ~16% of total CEs | LC-MS/MS | [1] |
| Cholesteryl Palmitate (CE 16:0) | ~13% of total CEs | LC-MS/MS | [1] |
Table 2: Cholesteryl Ester Concentrations in Atherosclerotic Plaques
| Tissue Type | Analyte | Concentration Range | Method | Reference |
| Human Carotid Plaque | Total Cholesteryl Esters | 18 ± 12% of plaque composition | MDCTA | [2] |
| Human Carotid Plaque | Lipid Component | 12.2% (hypercholesterolemia) vs 26.0% (no hypercholesterolemia) | MDCTA |
Table 3: Cholesteryl Ester Concentrations in Liver Tissue
| Organism | Condition | Total Cholesteryl Ester Concentration | Method | Reference |
| Mouse | Control Diet | ~1.2 mg/g | In vivo assessment | |
| Mouse | Diet enriched with Oleic Acid | ~7.9 mg/g | In vivo assessment | |
| Rat (LAL-deficient) | - | 34.9 ± 18.6 mM | 1H MR Spectroscopy | |
| Rat (Wild Type) | - | 0.8 ± 0.4 mM | 1H MR Spectroscopy |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Tissues (Folch Method)
This protocol describes a classic method for total lipid extraction from tissues such as liver and atherosclerotic plaques.
Materials:
-
Tissue sample (e.g., liver, plaque)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Nitrogen gas stream
-
Glass vials
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the tissue.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., isopropanol or chloroform:methanol 2:1) for subsequent analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Materials:
-
UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
This compound standard
-
Deuterated cholesteryl ester internal standard (e.g., d7-cholesteryl oleate)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate
Procedure:
-
Sample Preparation:
-
To the dried lipid extract from Protocol 1, add a known amount of deuterated cholesteryl ester internal standard.
-
Reconstitute the sample in the initial mobile phase composition.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution to separate this compound from other lipid species. A typical gradient might start at 40% B, ramp to 100% B over 10-15 minutes, hold for 5 minutes, and then re-equilibrate.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. For cholesteryl esters, a common product ion is the cholesterol fragment at m/z 369.3.
-
The precursor ion for this compound will be its [M+NH4]+ adduct.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 3: Quantification of Cholesteryl Esters by GC-MS
This protocol provides a method for analyzing total cholesteryl esters after hydrolysis and derivatization using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Dried lipid extract
-
Methanolic HCl or BF3-methanol for transesterification
-
Hexane
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Fatty acid methyl ester standards
Procedure:
-
Saponification and Transesterification:
-
To the dried lipid extract, add methanolic HCl or BF3-methanol.
-
Heat the sample at 60-80°C for 1-2 hours to hydrolyze the cholesteryl esters and convert the released fatty acids to fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
After cooling, add hexane and water to the sample and vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer.
-
-
Derivatization of Cholesterol:
-
The remaining cholesterol can be derivatized by evaporating the solvent and adding a silylating agent like BSTFA. Heat at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the FAME and derivatized cholesterol fractions into the GC-MS.
-
Use a temperature gradient program to separate the different FAMEs and trimethylsilyl (TMS)-cholesterol.
-
Identify the elaidic acid methyl ester peak based on its retention time and mass spectrum compared to a standard.
-
Quantify the amount of elaidic acid methyl ester to determine the initial amount of this compound.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Role of this compound in foam cell formation.
References
- 1. Quantitative determination of plasma cholesteryl ester levels in Japanese preadolescents from the Hokkaido study using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atherosclerotic plaque volume and composition in symptomatic carotid arteries assessed with multidetector CT angiography; relationship with severity of stenosis and cardiovascular risk factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of Cholesteryl Elaidate in Human Serum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl elaidate is a specific cholesteryl ester, an ester of cholesterol and elaidic acid, the major trans fatty acid. The presence and concentration of this compound in human serum are of significant interest due to the association of trans fatty acids with adverse cardiovascular health outcomes, particularly atherosclerosis. Accurate and robust detection methods are crucial for research into the metabolic fate of dietary trans fats and for the development of diagnostics and therapeutics targeting lipid metabolism disorders. This application note provides detailed protocols for the quantification of this compound in human serum samples using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), along with relevant biological context.
Biological Significance
Cholesteryl esters, including this compound, are the primary form in which cholesterol is transported in the bloodstream, predominantly within low-density lipoprotein (LDL) and high-density lipoprotein (HDL) particles. Elevated levels of LDL cholesterol are a well-established risk factor for atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in the arteries.[1] Dietary intake of trans fatty acids, such as elaidic acid, has been shown to increase LDL cholesterol levels while decreasing HDL cholesterol, contributing to an atherogenic lipid profile.
Elaidic acid has been shown to influence cholesterol metabolism by activating the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway.[2][3] This transcription factor plays a central role in regulating the expression of genes involved in cholesterol biosynthesis and uptake.[4][5] The induction of the SREBP2 pathway by elaidic acid can lead to increased intracellular cholesterol synthesis.
In the context of atherosclerosis, LDL particles containing cholesteryl esters can accumulate in the arterial intima, where they undergo modifications such as oxidation. These modified LDL particles are then taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. Therefore, the detection and quantification of specific cholesteryl esters like this compound in serum can provide valuable insights into an individual's dietary habits and their risk for developing cardiovascular disease.
Signaling and Metabolic Pathways
To visualize the biological context of this compound, two key pathways are diagrammed below using the DOT language for Graphviz.
SREBP2 Pathway Activation by Elaidic Acid
Caption: SREBP2 pathway activation by elaidic acid in hepatocytes.
Role of Cholesteryl Esters in Atherosclerosis
Caption: The role of cholesteryl esters in the development of atherosclerosis.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the analytical methods for cholesteryl ester detection and relevant physiological concentrations.
| Parameter | Method | Value | Reference |
| Method Performance | |||
| Limit of Quantification (LOQ) for Cholesteryl Esters | HTGC-MS | 0.2 - 10.0 µg/mL | |
| Linearity (r²) for Cholesteryl Esters | HTGC-MS | > 0.98 | |
| Precision (% CV) for Cholesteryl Esters | HTGC-MS | 1.1 - 9.8% | |
| Accuracy (% bias) for Cholesteryl Esters | HTGC-MS | 75.9 - 125.1% | |
| Recovery of Cholesteryl Esters | HTGC-MS | 26.1 - 64.0% | |
| Physiological Levels | |||
| Total Cholesterol (Normal) | Serum Analysis | < 200 mg/dL | |
| LDL Cholesterol (Optimal) | Serum Analysis | < 100 mg/dL | |
| HDL Cholesterol (Desirable) | Serum Analysis | ≥ 60 mg/dL | |
| Triglycerides (Normal) | Serum Analysis | < 150 mg/dL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Collection and Preparation
Objective: To properly collect and prepare human serum for lipid analysis.
Materials:
-
Vacutainer tubes (serum separator tubes)
-
Centrifuge
-
Pipettes and sterile, nuclease-free pipette tips
-
Microcentrifuge tubes
-
-80°C freezer
Protocol:
-
Blood Collection: Draw whole blood from fasting individuals (8-12 hours) into serum separator tubes.
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C to separate the serum from the blood cells.
-
Serum Collection: Carefully aspirate the clear supernatant (serum) and transfer it to clean microcentrifuge tubes.
-
Storage: Store the serum samples at -80°C until lipid extraction.
Lipid Extraction from Serum
Objective: To extract total lipids, including this compound, from human serum samples. This protocol is based on the Folch method.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.74% KCl)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream evaporator
-
Internal standards (e.g., deuterated cholesteryl esters)
Protocol:
-
Sample Thawing: Thaw the frozen serum samples on ice.
-
Internal Standard Addition: To 100 µL of serum in a glass centrifuge tube, add a known amount of internal standard (e.g., d7-cholesteryl oleate) to correct for extraction efficiency and instrument variability.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the serum.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the mixture and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes to separate the layers. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the chosen analytical method (e.g., isopropanol for LC-MS or hexane for GC-MS).
Quantification of this compound by LC-MS/MS
Objective: To separate and quantify this compound from other lipid species using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
LC Conditions (Example):
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example for this compound):
-
Ionization Mode: Positive ESI or APCI
-
Precursor Ion ([M+NH4]+): m/z 666.6
-
Product Ion: m/z 369.3 (corresponding to the cholesterol backbone after neutral loss of the fatty acid)
-
Collision Energy: Optimized for the specific instrument (typically 15-25 eV)
-
Detection: Multiple Reaction Monitoring (MRM) mode
Protocol:
-
Sample Preparation: Reconstitute the dried lipid extract in the initial mobile phase composition.
-
Injection: Inject the sample onto the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode, monitoring the specific transition for this compound and the internal standard.
-
Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. Calculate the concentration of this compound in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantification of this compound by GC-MS
Objective: To quantify the elaidic acid component of cholesteryl esters after hydrolysis and derivatization using gas chromatography-mass spectrometry.
Instrumentation:
-
Gas chromatograph (GC)
-
Mass spectrometer (MS) with an electron ionization (EI) source
-
Capillary GC column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm)
Protocol:
-
Hydrolysis (Saponification):
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.
-
Incubate at 80°C for 1 hour to hydrolyze the cholesteryl esters, releasing the free fatty acids.
-
-
Derivatization (Methylation):
-
After cooling, add 2 mL of 14% boron trifluoride in methanol.
-
Incubate at 80°C for 30 minutes to convert the free fatty acids to their fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the hexane extract into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: EI at 70 eV
-
Detection: Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for elaidic acid methyl ester (e.g., m/z 296, 264, 55).
-
-
-
Quantification: Create a calibration curve using a series of known concentrations of an elaidic acid methyl ester standard. Calculate the concentration in the serum samples based on the peak area relative to an internal standard (e.g., heptadecanoic acid methyl ester).
Conclusion
The provided protocols offer robust and reliable methods for the detection and quantification of this compound in human serum samples. The choice between LC-MS/MS and GC-MS will depend on the specific research question and available instrumentation. LC-MS/MS allows for the direct analysis of the intact cholesteryl ester, while GC-MS provides detailed information on the fatty acid composition after hydrolysis. The accurate measurement of this compound can serve as a valuable tool for understanding the metabolic impact of dietary trans fats and their role in the pathogenesis of cardiovascular diseases.
References
- 1. Atherosclerosis - Cardiovascular Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of Cholesteryl Elaidate
Welcome to the technical support center for the mass spectrometry analysis of cholesteryl elaidate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization of this and other cholesteryl esters.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show poor ionization in mass spectrometry?
A1: this compound, like other cholesteryl esters, is a nonpolar molecule with a weak dipole moment. This inherent chemical property makes it difficult to ionize efficiently using standard electrospray ionization (ESI) techniques, which are more effective for polar and charged analytes.[1][2] The low proton affinity of these molecules also contributes to poor protonation and, consequently, low signal intensity in the mass spectrometer.[3][4]
Q2: What are the most common adducts used to enhance the ionization of this compound?
A2: To improve ionization efficiency, it is common practice to promote the formation of adducts. The most effective and widely reported adducts for cholesteryl esters are:
-
Lithium adducts ([M+Li]⁺): These adducts have been shown to significantly enhance ionization and provide class-specific fragmentation patterns.[1]
-
Sodium adducts ([M+Na]⁺): Similar to lithium, sodium adducts can be readily formed and used for sensitive detection and quantification.
-
Ammonium adducts ([M+NH₄]⁺): Ammonium adducts are also frequently used and produce a characteristic cholestane cation fragment (m/z 369.3) upon collision-induced dissociation (CID), which is useful for targeted analysis.
Q3: Should I use ESI or APCI as the ionization source for this compound analysis?
A3: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on your experimental goals.
-
ESI is generally preferred for polar molecules. For this compound, ESI is most effective when used in conjunction with adduct-forming reagents (e.g., lithium, sodium, or ammonium salts) to increase the polarity and ionization of the analyte.
-
APCI is better suited for less polar to nonpolar molecules and can ionize cholesteryl esters directly, often as protonated molecules [M+H]⁺. However, APCI is a higher-energy ionization technique and may lead to more in-source fragmentation compared to ESI.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
Problem 1: Low or no signal intensity for this compound.
-
Possible Cause: Poor ionization efficiency due to the nonpolar nature of the molecule.
-
Solution:
-
Promote Adduct Formation: The most effective solution is to introduce a salt to your sample and mobile phase to encourage the formation of lithium, sodium, or ammonium adducts. This will increase the polarity of the molecule and significantly improve its ionization efficiency.
-
Optimize Ionization Source: If using ESI, ensure that adduct-forming reagents are present. If using APCI, optimize the vaporizer and corona discharge parameters for nonpolar compounds.
-
Adjust Solvent Composition: Ensure your sample is dissolved in a solvent system that is compatible with both the analyte and the mobile phase. A common solvent system for cholesteryl esters is a mixture of methanol and chloroform.
-
Problem 2: High background noise and poor signal-to-noise ratio.
-
Possible Cause: Contaminants in the sample or solvent, or suboptimal mass spectrometer settings.
-
Solution:
-
Sample Clean-up: Employ a lipid extraction protocol, such as a Bligh-Dyer or a solid-phase extraction (SPE), to remove interfering substances from your sample matrix.
-
Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (LC-MS grade) to minimize background noise.
-
Optimize MS Parameters: Adjust the declustering potential or capillary voltage to minimize the ionization of background components.
-
Problem 3: Inconsistent or non-reproducible signal intensity.
-
Possible Cause: Instability in adduct formation or fluctuations in the ionization source.
-
Solution:
-
Consistent Reagent Concentration: Ensure the concentration of the adduct-forming salt (e.g., lithium hydroxide, sodium hydroxide, or ammonium acetate) is consistent across all samples and standards. A concentration of around 10-100 µM is often a good starting point.
-
Source Stability: Allow the mass spectrometer source to stabilize before running your samples. Monitor the spray stability if using ESI.
-
Internal Standard: Use a suitable internal standard, such as a deuterated cholesteryl ester or a cholesteryl ester with a unique fatty acid chain (e.g., CE 17:0), to normalize the signal and correct for variations.
-
Problem 4: Excessive fragmentation in the source (in-source fragmentation).
-
Possible Cause: High ion transfer temperatures or overly aggressive source conditions.
-
Solution:
-
Optimize Ion Transfer Tube Temperature: Systematically lower the temperature of the ion transfer tube to find the optimal balance between efficient desolvation and minimal fragmentation.
-
Adjust RF Levels: On some instruments, the radio frequency (RF) levels in the ion optics can influence fragmentation. Optimize these settings to gently guide the ions without causing them to fragment.
-
Use a "Softer" Ionization Technique: If in-source fragmentation is a persistent issue with APCI, consider switching to ESI with adduct formation, which is generally a "softer" ionization method.
-
Experimental Protocols
Protocol 1: Enhancing Ionization using Lithium Adducts
This protocol describes the preparation of a this compound sample for analysis by ESI-MS with the formation of lithium adducts.
-
Standard Preparation: Prepare a stock solution of this compound in a 4:1 (v/v) methanol:chloroform mixture.
-
Sample Dilution: Dilute the stock solution to the desired concentration (e.g., 10 µM) using a solvent system of acetone/methanol/dichloromethane/water (40/30/20/10, v/v).
-
Adduct Formation: Add lithium hydroxide (LiOH) to the final sample solution to a final concentration of 100 µM.
-
Mass Spectrometry Analysis: Infuse the sample directly into the ESI source or inject it onto an appropriate LC column. In positive ion mode, monitor for the [M+Li]⁺ adduct of this compound.
-
Tandem MS (MS/MS): To confirm the identity, perform a product ion scan on the [M+Li]⁺ precursor ion. A characteristic neutral loss of the cholestane moiety (NL 368.5) should be observed.
Protocol 2: Derivatization of Free Cholesterol for Parallel Analysis
This protocol is for the derivatization of free cholesterol to cholesteryl acetate, allowing for its analysis alongside other cholesteryl esters.
-
Sample Preparation: Dry the lipid extract containing free cholesterol under a stream of nitrogen.
-
Derivatization Reaction:
-
Prepare a 1:5 (v/v) mixture of acetyl chloride and chloroform.
-
Add 200 µL of this mixture to the dried lipid extract.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Reagent Removal: After 60 minutes, remove the reagents by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried, derivatized sample in a 3:1 (v/v) methanol:chloroform mixture containing 10 mM ammonium acetate.
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. The newly formed cholesteryl acetate can be detected as its ammonium adduct and will fragment to the characteristic m/z 369 ion, similar to other cholesteryl esters.
Data Presentation
Table 1: Comparison of Ionization Techniques for Cholesteryl Esters
| Ionization Technique | Typical Adduct/Ion | Signal Intensity | Fragmentation | Recommended for |
| ESI | [M+Na]⁺, [M+NH₄]⁺, [M+Li]⁺ | Strong with adducts | Low (soft ionization) | Quantitative analysis with adducts |
| APCI | [M+H]⁺ | Weaker for saturated CEs, stronger for unsaturated CEs | Can be extensive | Analysis of nonpolar CEs without derivatization |
Visualizations
Caption: Experimental workflow for enhancing cholesteryl ester analysis.
Caption: Troubleshooting flowchart for poor this compound signal.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing HPLC Separation of Cholesteryl Esters
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of cholesteryl elaidate and its geometric isomer, cholesteryl oleate.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of cholesteryl ester isomers.
Issue: Poor or no separation between this compound (trans) and cholesteryl oleate (cis) peaks.
This is the most common challenge. The subtle difference in spatial arrangement between the cis (oleate) and trans (elaidate) double bonds requires highly selective chromatographic conditions.
Answer: If you are experiencing co-elution or poor resolution, consider the following solutions, starting with the most effective method for geometric isomer separation.
Solution 1: Switch to Silver Ion High-Performance Liquid Chromatography (Ag-HPLC). Silver ion chromatography is the most powerful technique for separating lipids based on the number, configuration (cis/trans), and position of double bonds.[1][2][3] The stationary phase, impregnated with silver ions, interacts more strongly with the pi electrons of cis double bonds than trans double bonds, leading to differential retention.[3] Trans isomers like this compound are retained less strongly than their cis counterparts.[3]
-
Recommended Column: A commercially available or lab-prepared silver ion column, often using a silica-based cation exchange stationary phase (e.g., bonded sulfonic acid) loaded with silver ions (Ag+).
-
Mobile Phase: Typically non-polar solvents with a small amount of a polar modifier. A common mobile phase is a gradient of acetonitrile in hexane or dichloroethane/dichloromethane.
-
Temperature: Unlike reversed-phase HPLC, increasing the temperature in Ag-HPLC with hexane-based mobile phases can unexpectedly increase the retention time of unsaturated compounds. Experiment with column temperatures between 10°C and 40°C to optimize selectivity.
Solution 2: Optimize Your Non-Aqueous Reversed-Phase (NARP) HPLC Method. If Ag-HPLC is not an option, optimizing your reversed-phase method is critical. Standard C18 columns can separate these isomers, but the mobile phase and temperature are key.
-
Mobile Phase Composition: Purely organic (non-aqueous) mobile phases are required. A mixture of acetonitrile and isopropanol (e.g., 50:50, v/v) is a common starting point. Fine-tuning this ratio is essential. Try small, incremental changes to the isopropanol percentage.
-
Column Temperature: Lowering the column temperature can enhance the separation of geometric isomers by increasing the interaction differences with the stationary phase.
-
Flow Rate: Reducing the flow rate can increase resolution but will also increase run time.
-
Column Chemistry: Consider using a high carbon load C18 column or a column with a different chemistry, such as one incorporating charged surface hybrid (CSH) technology, which can offer alternative selectivity for lipid isomers.
Issue: Broad or Tailing Peaks.
Answer: Peak asymmetry can be caused by several factors related to the column, mobile phase, or sample preparation.
-
Sample Overload: Injecting too much sample is a common cause. Reduce the sample concentration or injection volume. A standard concentration for HPLC is around 1 mg/mL.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Dissolving a highly non-polar analyte in a very strong solvent (like pure chloroform) when the mobile phase is less strong can cause peak distortion.
-
Column Contamination or Degradation: Lipids can build up on the column. Flush the column with a strong solvent (e.g., 100% isopropanol or dichloromethane, if compatible with your column) to remove contaminants. If performance does not improve, the column may need replacement.
-
Mobile Phase pH (Less Common for NARP): While less critical in non-aqueous separations, ensure any additives (like formic acid) are used consistently and are fully dissolved.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Reversed-Phase and Silver Ion HPLC for separating this compound and oleate?
A1: The separation mechanisms are entirely different.
-
Reversed-Phase (RP) HPLC: Separates lipids primarily based on their overall hydrophobicity (lipophilicity). It relies on partitioning between a non-polar stationary phase (like C18) and a polar mobile phase. While it can separate geometric isomers, the selectivity is often low.
-
Silver Ion (Ag+) HPLC: Separates compounds based on their interaction with silver ions on the stationary phase. The pi electrons of the double bonds in the fatty acid chain form reversible complexes with the silver ions. This interaction is stronger for cis double bonds than for trans double bonds, allowing for excellent separation of geometric isomers.
Q2: Can I use a gradient elution for separating these isomers?
A2: Yes, gradient elution is highly recommended for both techniques, especially when analyzing complex mixtures.
-
For Ag-HPLC: A gradient is often necessary to elute compounds with varying degrees of unsaturation. For example, starting with a weak mobile phase (e.g., hexane) and gradually introducing a more polar solvent (e.g., acetonitrile or acetone) helps to first elute saturated and trans-isomers, followed by the more retained cis-isomers.
-
For RP-HPLC: A gradient can improve peak shape and reduce run times. For instance, a shallow gradient changing the ratio of acetonitrile to isopropanol can effectively resolve different cholesteryl esters.
Q3: What detection method is best for cholesteryl esters?
A3:
-
UV Detection: Cholesteryl esters have a weak chromophore. Detection is typically performed at low wavelengths, between 205-215 nm. Be aware that many solvents (like acetone or chloroform) absorb in this range, so mobile phase selection is critical. Acetonitrile and isopropanol are good choices for low UV detection.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are excellent mass-based detectors for lipids as they do not require a chromophore. They respond to any non-volatile analyte, making them nearly universal for lipid analysis.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides the highest sensitivity and specificity, allowing for definitive identification of the isomers based on their mass-to-charge ratio and fragmentation patterns.
Q4: My sample contains free cholesterol. How will this affect the separation?
A4: In a reversed-phase system, free cholesterol is more polar than cholesteryl esters and will therefore elute much earlier. In many isocratic methods using acetonitrile/isopropanol, cholesterol appears as one of the first peaks in the chromatogram. It is typically well-resolved from the later-eluting cholesteryl ester cluster.
Data Presentation
Table 1: Comparison of HPLC Techniques for Cholesteryl Isomer Separation
| Feature | Silver Ion (Ag+) HPLC | Non-Aqueous Reversed-Phase (NARP) HPLC |
| Primary Separation Mechanism | Pi-complex formation with silver ions | Hydrophobic (lipophilic) interactions |
| Selectivity for cis/trans Isomers | Excellent | Moderate to Low |
| Typical Stationary Phase | Silver-impregnated silica or ion-exchanger | C18, C8 |
| Typical Mobile Phase | Hexane/Acetonitrile, Dichloromethane/Dichloroethane | Acetonitrile/Isopropanol, Methanol/Chloroform |
| Effect of Increased Temperature | Can increase retention | Decreases retention |
| Elution Order | Saturated > trans-Unsaturated > cis-Unsaturated | Based on overall lipophilicity (chain length & unsaturation) |
Experimental Protocols
Protocol 1: General Method for Isomer Separation by Silver Ion HPLC
This protocol is adapted from methods described for the separation of lipid isomers.
-
Column Preparation: Use a commercial silver ion HPLC column or prepare one by loading a cation-exchange column (e.g., Nucleosil 5SA) with a 1% aqueous solution of silver nitrate, followed by washing with water, methanol, acetone, and finally the mobile phase.
-
Mobile Phase Preparation:
-
Solvent A: Hexane (or 1,2-dichloroethane-dichloromethane 1:1, v/v)
-
Solvent B: Acetonitrile (or a mixture containing acetone/methanol)
-
Degas all solvents thoroughly before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 20°C (can be optimized between 10-40°C)
-
Injection Volume: 10 - 20 µL
-
Detection: UV at 210 nm or ELSD/CAD.
-
Gradient Program: Develop a shallow gradient starting with 100% Solvent A, slowly increasing the percentage of Solvent B to elute the more retained cis isomers.
-
-
Sample Preparation: Dissolve the lipid extract in the initial mobile phase (e.g., hexane). Ensure the sample is free of particulate matter by filtering or centrifugation.
Protocol 2: Optimized Non-Aqueous Reversed-Phase (NARP) HPLC
This protocol is based on established methods for separating cholesteryl esters.
-
Column: High-quality C18 column (e.g., Zorbax ODS), 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of Acetonitrile:Isopropanol (50:50, v/v).
-
For optimization, prepare several batches with slightly different ratios (e.g., 55:45, 45:55).
-
Degas all solvents thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (can be optimized)
-
Column Temperature: 30°C (can be optimized)
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Sample Preparation: Dissolve the cholesteryl ester standards or sample extract in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for poor separation of cholesteryl ester isomers.
Caption: Comparison of separation mechanisms for cholesteryl esters.
References
- 1. Separation of cholesterol esters by silver ion chromatography using high-performance liquid chromatography or solid-phase extraction columns packed with a bonded sulphonic acid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
Technical Support Center: Overcoming Challenges in Cholesteryl Elaidate Extraction
Welcome to the technical support center for the extraction of cholesteryl elaidate from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps to ensure the stability of this compound in my samples?
A1: Sample handling and storage are critical to prevent the degradation of this compound. Lipids are susceptible to enzymatic degradation and oxidation.[1][2] To ensure sample integrity, it is recommended to flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C.[3] Avoid repeated freeze-thaw cycles, as they can alter lipid composition.[3] For lipid extracts, storage in an organic solvent under an inert gas (like argon or nitrogen) at -20°C or lower is advisable to prevent oxidation and sublimation.[4] The use of antioxidants, such as butylated hydroxytoluene (BHT), during sample preparation can further prevent the degradation of unsaturated lipid species.
Q2: Which solvent system is optimal for extracting this compound?
A2: The choice of solvent significantly impacts extraction efficiency. The Folch method, using a chloroform:methanol (2:1, v/v) mixture, is considered a gold standard for lipid extraction and is highly effective for a broad range of lipids, including cholesteryl esters. For nonpolar lipids like cholesteryl esters, a hexane:isopropanol (3:2, v/v) mixture can also yield good results. The selection of the solvent system may need to be optimized based on the specific matrix being analyzed. For instance, for samples with high water content, the Bligh and Dyer method, which uses a different ratio of chloroform:methanol and includes a water-washing step, can be more effective.
Q3: How can I minimize interference from other lipids during the analysis of this compound?
A3: Co-extraction of other lipids is a common challenge. Isobaric compounds, such as certain diacylglycerols (DAGs), can interfere with the mass spectrometric analysis of cholesteryl esters. Chromatographic separation is key to resolving these interferences. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to separate cholesteryl esters from other lipid classes before mass spectrometry analysis. Additionally, tandem mass spectrometry (MS/MS) techniques can be optimized to use specific fragmentation patterns of cholesteryl esters for more selective detection. The use of lithiated adducts in mass spectrometry has also been shown to enhance ionization and provide lipid class-specific fragmentation, aiding in the differentiation of cholesteryl esters from other lipids.
Q4: I am observing low recovery of this compound. What are the potential causes and solutions?
A4: Low recovery can stem from several factors. Incomplete cell or tissue homogenization will result in inefficient extraction. Ensure thorough disruption of the sample matrix. The choice of extraction solvent and the solvent-to-sample ratio are also critical; ensure you are using a sufficient volume of an appropriate solvent system. During liquid-liquid extraction, ensure proper phase separation to avoid loss of the lipid-containing organic phase. For solid-phase extraction (SPE), make sure the sorbent is appropriate for retaining this compound and that the elution solvent is strong enough to recover it completely.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield/Recovery | Incomplete sample homogenization. | Ensure thorough tissue/cell disruption using appropriate mechanical or enzymatic methods. |
| Inadequate solvent-to-sample ratio. | Increase the solvent volume to ensure complete lipid extraction. The Folch method recommends a 20-fold excess of solvent over the sample volume. | |
| Suboptimal solvent system for the matrix. | Test different solvent systems (e.g., Folch, Bligh & Dyer, hexane:isopropanol) to find the most efficient one for your specific sample type. | |
| Loss of analyte during phase separation or solvent evaporation. | Carefully separate the organic and aqueous phases. Use a gentle stream of nitrogen for solvent evaporation to prevent sample loss. | |
| Poor Reproducibility | Inconsistent sample handling and storage. | Standardize sample collection, storage, and freeze-thaw cycles. Store samples at -80°C and minimize time at room temperature. |
| Variability in extraction procedure. | Adhere strictly to a validated standard operating procedure (SOP) for all extractions. | |
| Contamination from labware. | Use glass vials with Teflon-lined caps for storing lipid extracts in organic solvents to avoid leaching of plasticizers. | |
| Co-elution of Interfering Substances | Presence of isobaric compounds (e.g., diacylglycerols). | Optimize chromatographic separation (TLC or HPLC) to resolve this compound from interfering lipids. |
| Insufficient cleanup of the crude extract. | Incorporate a solid-phase extraction (SPE) step to remove more polar or non-lipid contaminants. | |
| Analyte Degradation | Oxidation of the elaidate fatty acid chain. | Add an antioxidant like BHT to the extraction solvent. Perform extraction steps on ice and under dim light. |
| Enzymatic degradation prior to extraction. | Flash-freeze samples immediately after collection. For some tissues, heat treatment can inactivate lipases. | |
| Poor Mass Spectrometry Signal | Low ionization efficiency of cholesteryl esters. | Use atmospheric pressure chemical ionization (APCI) or derivatization to enhance ionization. The formation of lithiated adducts can also improve signal intensity. |
| Ion suppression from co-eluting compounds. | Improve chromatographic separation to reduce matrix effects. Use a stable isotope-labeled internal standard to correct for ion suppression. |
Quantitative Data on Extraction Methods
The following table summarizes the extraction efficiency of different solvent systems for cholesteryl esters (CE) as reported in a study on human low-density lipoprotein (LDL).
| Extraction Method | Solvent System | Relative Extraction Efficiency for CE (Normalized Intensity) | Notes |
| Folch | Chloroform:Methanol (2:1, v/v) | High | Considered a highly effective and robust method for a broad range of lipids. |
| Bligh and Dyer | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | High | Efficient for total lipid extraction, particularly from samples with high water content. |
| Acidified Bligh and Dyer | Bligh and Dyer with acidification | High | Can improve the recovery of certain acidic lipids, but has a minor effect on neutral lipids like CE. |
| MTBE Method | Methyl-tert-butyl ether:Methanol (10:3, v/v) | High | A less toxic alternative to chloroform-based methods. |
| Hexane:Isopropanol | Hexane:Isopropanol (3:2, v/v) | High | Particularly effective for nonpolar lipids like cholesteryl esters. |
Data is qualitative based on reported findings where specific numerical recovery percentages for this compound were not provided. The general consensus is that for the major lipid class of cholesteryl esters, most standard methods show high extraction efficiency.
Experimental Protocols
Protocol 1: Modified Folch Extraction for this compound from Plasma
This protocol is adapted from standard lipid extraction methods and is suitable for the extraction of this compound from plasma samples.
Materials:
-
Plasma sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.74% KCl)
-
Glass centrifuge tubes with Teflon-lined caps
-
Pipettes
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at room temperature for 30 minutes.
-
Add 0.4 mL of 0.9% NaCl solution to the tube. This will induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Re-dissolve the dried lipid extract in a suitable solvent for your downstream analysis (e.g., hexane for chromatography).
-
Store the extract at -20°C or below under an inert atmosphere until analysis.
Visualizations
Signaling Pathway
Caption: CCK2R signaling pathway leading to cholesteryl ester formation.
Experimental Workflow
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
Preventing degradation of cholesteryl elaidate during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of cholesteryl elaidate during your experimental sample preparation.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues you may encounter that can lead to the degradation of your this compound samples.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| I suspect my this compound sample has degraded. What are the primary signs and causes? | Degradation of this compound primarily occurs through two pathways: hydrolysis and oxidation . Hydrolysis breaks the ester bond, yielding cholesterol and elaidic acid. Oxidation targets the double bond in the elaidic acid moiety. Signs of degradation can include the appearance of unexpected peaks in your chromatogram (corresponding to cholesterol, elaidic acid, or oxidation products) or a decrease in the concentration of this compound. | Review your sample preparation workflow for potential exposure to water, enzymes, high temperatures, light, and oxygen. Use the specific troubleshooting steps below to identify and mitigate the source of degradation. |
| My sample shows a significant amount of free elaidic acid and cholesterol. What could be causing this hydrolysis? | 1. Enzymatic Hydrolysis: Contamination with lipases or cholesterol esterases can rapidly hydrolyze this compound. These enzymes can be present in biological samples or introduced through contaminated reagents or equipment.2. Chemical Hydrolysis: Exposure to acidic or basic conditions, even mild ones, can catalyze the hydrolysis of the ester bond. Water content in solvents can also contribute to hydrolysis over time. | 1. Inhibit Enzymatic Activity: For biological samples, immediately add a broad-spectrum lipase inhibitor cocktail. Heat inactivation of enzymes may be possible but should be tested for its effect on this compound stability. Ensure all glassware and reagents are scrupulously clean.2. Control pH and Water Content: Use high-purity, anhydrous solvents. If an aqueous phase is necessary, keep the contact time to a minimum and work at a neutral pH. Buffer your solutions appropriately if pH fluctuations are a concern. |
| I am observing unexpected peaks that might be oxidation products. How can I prevent oxidation? | 1. Autoxidation: Exposure to atmospheric oxygen can lead to the formation of hydroperoxides and other oxidation products. This process is accelerated by light and heat.2. Photo-oxidation: Exposure to UV or even visible light can promote the formation of reactive oxygen species that attack the double bond. | 1. Minimize Oxygen Exposure: Work in an inert atmosphere (e.g., under a stream of nitrogen or argon) whenever possible. Use degassed solvents. Store samples in tightly sealed vials with minimal headspace.2. Add Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) to your solvents and sample solutions. BHT is effective at preventing the oxidation of cholesterol and other lipids.[1][2][3][4][5] A typical concentration is 0.01% (w/v).3. Protect from Light: Use amber glass vials or wrap your sample containers in aluminum foil. Avoid prolonged exposure to direct light during all sample preparation steps. |
| What are the optimal temperature conditions for handling and storing this compound? | High temperatures can accelerate both hydrolysis and oxidation. Even room temperature can be detrimental for long-term storage or prolonged sample preparation steps. Thermal degradation of cholesterol itself can begin to occur at elevated temperatures, leading to various breakdown products. | 1. Maintain Low Temperatures: Perform all sample preparation steps on ice or in a cold room whenever feasible. Use pre-chilled solvents and tubes.2. Proper Storage: For short-term storage (hours to a few days), store samples at -20°C. For long-term storage, -80°C is recommended to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting samples before freezing. |
| Is this compound more or less stable than its cis-isomer, cholesteryl oleate? | This compound, with its trans-double bond, is inherently more resistant to oxidation than cholesteryl oleate, which has a cis-double bond. The trans configuration makes the double bond less susceptible to attack by reactive oxygen species. Information on the comparative rates of hydrolysis is less direct, but some studies on other ester types suggest that trans isomers may be hydrolyzed more slowly than cis isomers. | While this compound is less prone to oxidation, it is still crucial to follow all the recommended procedures for preventing degradation, as hydrolysis can still occur. The same handling precautions should be taken for both isomers, but with the knowledge that oxidation is a greater immediate concern for cholesteryl oleate. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis is the cleavage of the ester bond to form cholesterol and elaidic acid, and it can be catalyzed by enzymes (lipases, cholesterol esterases) or by acidic or basic conditions. Oxidation targets the carbon-carbon double bond in the elaidic acid portion of the molecule, leading to the formation of various oxidation products like hydroperoxides, aldehydes, and ketones.
Q2: How does the stability of this compound compare to that of cholesteryl oleate?
A2: this compound is significantly less susceptible to oxidation than its cis isomer, cholesteryl oleate. The linear structure of the trans fatty acid packs more tightly in lipid assemblies, which may sterically hinder the approach of oxidizing agents. The inherent electronic properties of the trans double bond also contribute to its lower reactivity towards oxidation. While direct comparative data on the hydrolysis rates are limited, the general principles of ester hydrolysis apply to both, and precautions against it should be taken for both isomers.
Q3: What are the best practices for storing this compound samples?
A3: For optimal stability, this compound should be stored under the following conditions:
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Temperature: -80°C for long-term storage and -20°C for short-term storage.
-
Atmosphere: In an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Solvent: Dissolved in a high-purity, anhydrous organic solvent, preferably one that has been degassed.
-
Light: Protected from light by using amber vials or by wrapping the container in aluminum foil.
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Additives: The storage solvent should be supplemented with an antioxidant like BHT (e.g., at 0.01% w/v).
Q4: Can I use heat to evaporate the solvent from my this compound sample?
A4: It is strongly advised to avoid heating this compound samples. Elevated temperatures can accelerate both hydrolysis and oxidation. Instead of heat, use a stream of inert gas (nitrogen or argon) at room temperature or below to evaporate the solvent. Lyophilization (freeze-drying) from a suitable solvent is also a good option if the equipment is available.
Q5: What are some common antioxidants I can use to protect my samples?
A5: Butylated Hydroxytoluene (BHT) is a widely used and effective antioxidant for lipids. Other options include butylated hydroxyanisole (BHA) and α-tocopherol (Vitamin E). The choice of antioxidant may depend on the specific downstream analytical methods, so it is important to ensure it does not interfere with your analysis. For most applications, BHT is a reliable choice.
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Analysis
This protocol outlines a general workflow for preparing samples containing this compound while minimizing degradation.
-
Sample Collection and Initial Processing:
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Collect biological samples and immediately place them on ice.
-
If applicable, add a protease and lipase inhibitor cocktail to prevent enzymatic degradation.
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Homogenize tissues in a pre-chilled buffer on ice.
-
-
Lipid Extraction (Folch Method):
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To your sample, add a 2:1 (v/v) mixture of chloroform:methanol, both containing 0.01% BHT. Use a sample to solvent ratio of 1:20 (e.g., 1 mL sample to 20 mL solvent).
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Vortex the mixture vigorously for 2 minutes.
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Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again for 30 seconds.
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Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
-
Solvent Evaporation:
-
Evaporate the chloroform under a gentle stream of nitrogen or argon at room temperature. Avoid heating.
-
-
Reconstitution and Storage:
-
Reconstitute the lipid extract in a suitable solvent for your analytical method (e.g., isopropanol, hexane), ensuring the solvent contains 0.01% BHT.
-
Transfer the reconstituted sample to an amber glass vial, flush the headspace with nitrogen or argon, and seal tightly.
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Store at -80°C until analysis.
-
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Prevention Strategies
| Factor | Effect on this compound | Prevention Strategy | Quantitative Recommendation/Parameter |
| Temperature | Increased degradation rate (hydrolysis and oxidation) | Work at low temperatures; store samples frozen | Sample preparation on ice; Storage at -20°C (short-term) or -80°C (long-term) |
| Oxygen | Oxidation of the elaidic acid double bond | Work in an inert atmosphere; use degassed solvents | Use nitrogen or argon stream; store under inert gas |
| Light | Photo-oxidation | Protect samples from light | Use amber vials or wrap containers in foil |
| Enzymes (Lipases) | Hydrolysis of the ester bond | Use enzyme inhibitors; maintain low temperatures | Add a broad-spectrum lipase inhibitor cocktail |
| pH (Acidic/Basic) | Catalysis of ester hydrolysis | Maintain neutral pH; use anhydrous solvents | Buffer solutions to pH 7; use high-purity solvents |
| Water | Promotes hydrolysis | Use anhydrous solvents; minimize contact with aqueous phases | Use solvents with <0.01% water content |
| Antioxidants | Inhibit oxidation | Add to solvents and sample solutions | 0.01% (w/v) Butylated Hydroxytoluene (BHT) |
Visualizations
References
- 1. The antioxidant butylated hydroxytoluene protects against atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antioxidant butylated hydroxytoluene prevents early cholesterol-induced microcirculatory changes in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Oxidation of Aqueous Emulsions of Omega-3 Fatty Acids and Fish Oil by Phloretin and Phloridzin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Low-Level Detection of Cholesteryl Elaidate
Welcome to the technical support center for the sensitive detection of cholesteryl elaidate. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low levels of this compound?
The detection of this compound at low concentrations is challenging due to several factors. Cholesteryl esters, including this compound, are hydrophobic, chemically inert neutral lipids, which leads to poor ionization efficiency in mass spectrometry.[1][2] Additionally, complex biological samples can introduce matrix effects, where other molecules interfere with the detection of the target analyte, potentially suppressing or enhancing the signal.[3][4] Gas chromatography methods can also be challenging due to the high molecular weight of cholesteryl esters, which requires high elution temperatures.[5]
Q2: Which analytical techniques are most suitable for low-level this compound detection?
Liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) with various detectors are commonly employed for the analysis of cholesteryl esters. LC-MS, particularly with electrospray ionization (ESI), is a powerful technique for sensitive and specific detection, especially when coupled with tandem mass spectrometry (MS/MS). GC-MS is also a robust method, though it may require derivatization to improve volatility and sensitivity. HPLC coupled with detectors like diode array detectors (DAD) or evaporative light scattering detectors (ELSD) can also be effective.
Q3: How can I improve the ionization of this compound for mass spectrometry analysis?
Due to the weak dipole moment of cholesteryl esters, their ionization can be enhanced by forming adducts with alkali metal ions. Forming lithiated [Li]+ or sodiated [Na]+ adducts can significantly improve the ionization efficiency and signal intensity in electrospray ionization mass spectrometry (ESI-MS). Another approach is chemical derivatization to introduce a charged group into the molecule. For instance, cholesterol can be derivatized to cholesterol-3-sulfate, which can then be quantified by nano-ESI-MS/MS.
Q4: Can this compound be measured indirectly?
Yes, an indirect method involves the enzymatic hydrolysis of cholesteryl esters to free cholesterol using cholesterol esterase. The resulting free cholesterol can then be quantified using various methods, including enzymatic assays that produce a colorimetric or fluorometric signal. The amount of this compound can be determined by subtracting the amount of free cholesterol in the sample (measured without the hydrolysis step) from the total cholesterol (measured after hydrolysis).
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Detectable Peak for this compound in LC-MS
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Ionization | Enhance ionization by adding a source of alkali metal ions to your mobile phase or sample. For example, add a low concentration of lithium chloride or sodium hydroxide to promote the formation of [M+Li]+ or [M+Na]+ adducts. |
| Low Analyte Concentration | Concentrate your sample using solid-phase extraction (SPE) or by evaporating the solvent. Ensure your extraction protocol is optimized for neutral lipids. |
| Matrix Effects | Dilute your sample to reduce the concentration of interfering matrix components. Implement a more rigorous sample cleanup procedure, such as liquid-liquid extraction or SPE. Utilize a stable isotope-labeled internal standard for this compound to compensate for matrix-induced signal suppression. |
| Suboptimal MS Parameters | Optimize MS parameters, including collision energy for fragmentation if using MS/MS. For sodiated adducts, a neutral loss scan of 368.5 (corresponding to the loss of the cholestane moiety) can be used for specific detection of cholesteryl esters. |
Issue 2: Peak Tailing or Poor Peak Shape in HPLC or GC
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Column Chemistry | For HPLC, ensure you are using a suitable reverse-phase column (e.g., C18) and an optimized mobile phase, such as acetonitrile-isopropanol mixtures. For GC, a polar ionic liquid capillary column can provide good separation of different cholesteryl esters. |
| Active Sites on Column or Inlet | For GC, ensure the inlet liner is clean and consider using a deactivated liner. Derivatization of the analyte can also help to reduce interactions with active sites. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions in HPLC. |
Issue 3: Inconsistent Quantification and Poor Reproducibility
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize your sample preparation protocol. Use an internal standard, preferably a stable isotope-labeled version of this compound, added at the beginning of the sample preparation process to account for variability in extraction and recovery. |
| Instrument Variability | Regularly perform system suitability tests to ensure the instrument is performing consistently. Check for leaks and ensure proper maintenance of the LC or GC system and the mass spectrometer. |
| Calibration Curve Issues | Prepare fresh calibration standards for each run. Ensure the concentration range of your calibration curve brackets the expected concentration of your samples. Use a suitable regression model for your calibration curve. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of this compound from Cells
This protocol is a modified Bligh-Dyer extraction aimed at enhancing the formation of lithiated adducts for improved MS detection.
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Cell Harvesting: Wash cultured cells with phosphate-buffered saline (PBS). Scrape the cells in the presence of 1 mg/ml lithium chloride (LiCl).
-
Lipid Extraction:
-
To 1.5 ml of the cell suspension, add 2.5 ml of methanol.
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Vortex thoroughly.
-
Add 1.25 ml of chloroform and vortex again.
-
Add 1.25 ml of water and vortex to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
-
Sample Collection: Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).
Protocol 2: Enzymatic Assay for Indirect Quantification of Cholesteryl Esters
This protocol outlines the general steps for determining cholesteryl ester content by measuring the difference between total and free cholesterol.
-
Sample Preparation: Extract lipids from the sample using a suitable method (e.g., chloroform:isopropanol:IGEPAL® CA-630 in a 7:11:0.1 ratio). Dry the lipid extract and reconstitute in the assay buffer.
-
Total Cholesterol Measurement:
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To the sample, add cholesterol esterase to hydrolyze the cholesteryl esters to free cholesterol.
-
Incubate at 37°C for 30 minutes.
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Add the reaction mix containing cholesterol oxidase and a probe to generate a colorimetric or fluorometric signal.
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Measure the signal at the appropriate wavelength.
-
-
Free Cholesterol Measurement:
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To a separate aliquot of the sample, add the reaction mix without cholesterol esterase.
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Measure the signal, which corresponds to the endogenous free cholesterol.
-
-
Calculation:
-
Cholesteryl Ester Concentration = (Total Cholesterol Concentration) - (Free Cholesterol Concentration).
-
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for low signal intensity in LC-MS analysis.
Caption: The enzymatic pathway for the indirect detection of this compound.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Matrix effects and the accuracy of cholesterol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cholesteryl Elaidate by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects and other common issues encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of cholesteryl elaidate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the LC-MS/MS analysis of this compound from biological samples?
Matrix effects in the analysis of this compound, particularly from complex matrices like plasma or serum, primarily arise from co-eluting endogenous compounds that interfere with the ionization of the target analyte.[1][2] The most significant contributors are phospholipids, which are highly abundant in biological membranes and can cause ion suppression.[2] Other lipids, such as triglycerides and other cholesteryl esters, can also contribute to matrix effects.[2]
Q2: How can I detect the presence of matrix effects in my analysis?
Matrix effects can be identified by a post-column infusion experiment or a post-extraction spike analysis. In the post-column infusion method, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column, while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively. In the post-extraction spike method, the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent. A significant difference in signal intensity suggests the presence of matrix effects.
Q3: What are the characteristic product ions of this compound in tandem mass spectrometry?
In positive ion mode, cholesteryl esters, including this compound, typically fragment via a neutral loss of the cholestene moiety (368.5 Da).[3] Another common fragmentation pathway is the formation of the cholestene cation at m/z 369.3. These characteristic fragments are often used for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification. The formation of lithiated, sodiated, or ammoniated adducts can enhance ionization and influence the fragmentation pattern.
Q4: Which internal standard is most suitable for the quantification of this compound?
The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound). However, if this is not available, a structurally similar cholesteryl ester with a different fatty acid chain that is not endogenously present in the sample, such as cholesteryl heptadecanoate (17:0 CE), is a suitable alternative. Using a proper internal standard is crucial to compensate for variations in sample preparation, injection volume, and matrix effects.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal Suppression
Possible Causes:
-
High concentration of phospholipids: Phospholipids are a major cause of ion suppression in lipid analysis.
-
Inefficient sample cleanup: Residual proteins, salts, and other endogenous components can interfere with ionization.
-
Suboptimal ionization source conditions: Incorrect temperatures, gas flows, or voltages can lead to poor ionization efficiency.
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Co-elution with interfering compounds: Other lipids with similar retention times can compete for ionization.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Employ a robust LLE method, such as a modified Bligh-Dyer extraction, to effectively separate lipids from proteins and other polar molecules.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges designed for lipid analysis to remove interfering substances.
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Phospholipid Removal: Consider using specialized phospholipid removal plates or cartridges.
-
-
Chromatographic Optimization:
-
Gradient Modification: Adjust the mobile phase gradient to improve the separation of this compound from co-eluting matrix components.
-
Column Chemistry: Test different C18 or HILIC columns to achieve better selectivity for neutral lipids.
-
-
Mass Spectrometer Tuning:
-
Source Parameters: Systematically optimize the ion source parameters (e.g., temperature, gas flows, capillary voltage) using a this compound standard.
-
Adduct Formation: Experiment with adding lithium, sodium, or ammonium salts to the mobile phase to promote the formation of more stable and efficiently ionized adducts.
-
Issue 2: Poor Reproducibility and Inconsistent Results
Possible Causes:
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Inconsistent sample preparation: Variability in extraction efficiency can lead to inconsistent analyte recovery.
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Lack of an appropriate internal standard: Without a suitable internal standard, variations in sample handling and matrix effects cannot be adequately compensated.
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Column fouling: Accumulation of matrix components on the analytical column can lead to shifting retention times and peak shape distortion.
Troubleshooting Steps:
-
Standardize Protocols:
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Ensure consistent execution of the sample preparation protocol for all samples, standards, and quality controls.
-
Use an automated liquid handler for sample preparation if available to minimize human error.
-
-
Implement a Suitable Internal Standard:
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Add a consistent amount of a suitable internal standard (e.g., cholesteryl heptadecanoate) to all samples at the beginning of the sample preparation process.
-
-
Column Maintenance:
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Implement a column washing step after each analytical batch to remove strongly retained matrix components.
-
Use a guard column to protect the analytical column from contamination.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Cholesteryl Esters from Plasma
This protocol is based on the principles of the Bligh-Dyer extraction method.
Materials:
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Plasma sample
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Internal Standard (e.g., Cholesteryl Heptadecanoate in methanol/chloroform)
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Chloroform (HPLC grade)
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Methanol (HPLC grade)
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0.9% NaCl solution
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Centrifuge
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Nitrogen evaporator
Procedure:
-
To 100 µL of plasma, add the internal standard solution.
-
Add 2.5 mL of methanol and 2.5 mL of chloroform.
-
Vortex the mixture thoroughly for 2 minutes.
-
Add 2.5 mL of chloroform and 2.5 mL of 0.9% NaCl solution.
-
Vortex again for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Cholesteryl Ester Analysis
| Sample Preparation Method | Principle | Advantages | Disadvantages |
| Protein Precipitation | Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed. | Simple and fast. | High risk of significant matrix effects due to co-extraction of phospholipids. |
| Liquid-Liquid Extraction (LLE) | Lipids are partitioned into an organic solvent immiscible with the aqueous sample matrix. | Good removal of proteins and polar interferences. | Can be labor-intensive and may have lower recovery for certain lipid classes. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | High selectivity and good cleanup. | Can be more expensive and requires method development to optimize sorbent and solvents. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Causes of matrix effects in ESI-MS.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution of Cholesteryl Esters in Reversed-Phase HPLC
Welcome to the technical support center for the analysis of cholesteryl esters using reversed-phase high-performance liquid chromatography (RP-HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and achieve superior resolution of cholesteryl esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of poor resolution or co-elution of cholesteryl esters with other lipids, like triglycerides?
Poor resolution and co-elution are frequent challenges in the analysis of complex lipid mixtures. The primary causes include:
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Inadequate Mobile Phase Composition: The choice and ratio of organic solvents in the mobile phase are critical for separating structurally similar lipids. An incorrect solvent strength can lead to overlapping peaks.
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Suboptimal Column Selection: Not all C18 columns are equally effective for lipid analysis. Factors like particle size, pore size, and surface area significantly influence separation efficiency.[1]
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Isocratic Elution for Complex Samples: For samples containing a wide range of lipid polarities, an isocratic elution (constant mobile phase composition) may not provide sufficient resolving power, causing less retained compounds to elute together and more retained compounds to have broad peaks.
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Improper Sample Preparation: The presence of interfering substances from the sample matrix can affect the separation. It is often beneficial to resolve major lipid classes by solid-phase extraction (SPE) before HPLC analysis.[2]
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Column Temperature: Temperature affects solvent viscosity and the interaction between analytes and the stationary phase. A non-optimized temperature can lead to decreased resolution.[3][4]
Q2: How can I optimize the mobile phase to improve the separation of cholesteryl esters?
Optimizing the mobile phase is a crucial step for enhancing resolution. Here are key strategies:
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Solvent Selection: Acetonitrile is a common primary solvent in mobile phases for lipid analysis.[5] Modifiers like isopropanol, methanol, or ethanol are added to fine-tune the separation.
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Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, is highly effective for complex samples. A typical approach starts with a higher polarity mobile phase to separate more polar lipids and gradually increases the organic solvent concentration to elute the nonpolar cholesteryl esters.
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Modifiers: The choice of the modifier solvent can be critical. Different modifiers have varying solvent strengths, and the optimal choice may require empirical testing.
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Water Gradient: For complex biological fluids, introducing a water gradient at the beginning of the separation can help in resolving free fatty acids from the cholesteryl esters.
Q3: Which type of reversed-phase column is best suited for cholesteryl ester analysis?
While C18 columns are the most commonly used, the "best" column depends on the specific sample and analytical goals. Here are some guiding principles:
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Particle Size: Columns with smaller particle sizes (e.g., sub-2-μm) generally provide higher efficiency and better resolution.
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Pore Size and Surface Area: These parameters play a significant role in the separation of lipids.
-
Column Chemistry: While C18 is standard, C30 columns may be more suitable for samples with a high content of long-chain, hydrophobic lipids. For general lipidomics, columns like the Acquity UPLC HSS T3 and Acquity UPLC CSH have shown good performance.
-
Column Length: Increasing the column length can improve peak resolution. However, this also increases backpressure and analysis time.
Q4: Can adjusting the column temperature improve my separation?
Yes, temperature is a powerful parameter for optimizing HPLC separations.
-
Effect on Viscosity: Increasing the temperature lowers the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time.
-
Selectivity Changes: Temperature can alter the selectivity of the separation, potentially resolving co-eluting peaks. The optimal temperature is often found in the range of 35–40 °C, but this should be determined empirically for your specific method.
Q5: What are the key considerations for sample preparation before HPLC analysis of cholesteryl esters?
Proper sample preparation is crucial to avoid issues like column clogging, high backpressure, and poor resolution.
-
Lipid Extraction: A common method for extracting lipids from biological samples is the Bligh/Dyer procedure.
-
Solid-Phase Extraction (SPE): To reduce sample complexity, it is often advisable to use SPE to separate lipid classes. For instance, nonpolar compounds like cholesteryl esters can be separated from more polar lipids.
-
Saponification: To quantify total cholesterol, cholesteryl esters can be hydrolyzed to free cholesterol through saponification. However, for analyzing individual cholesteryl ester species, this step should be avoided.
-
Injection Solvent: The sample should be dissolved in a solvent that is compatible with the initial mobile phase. Using a solvent that is too strong can lead to peak distortion.
Experimental Protocols & Data
Optimized Mobile Phase Compositions
The following table summarizes mobile phase compositions that have been successfully used for the separation of cholesteryl esters.
| Mobile Phase System | Application | Reference |
| Acetonitrile/Isopropanol (50:50, v/v) | Isocratic elution for free cholesterol and cholesteryl esters in avian plasma. | |
| Acetonitrile/Methanol (60:40, v/v) | Isocratic elution for cholesterol determination in butter. | |
| Gradient of Ethanol and Methanol in Acetonitrile | Optimized separation of six lipid standards, including four cholesteryl esters. | |
| Gradient of Acetone in Acetonitrile | Separation of triacylglycerols, applicable to cholesteryl esters. |
Example Gradient Elution Program
This table outlines a gradient program that can serve as a starting point for method development.
| Time (min) | % Solvent A (e.g., Water/Acetonitrile) | % Solvent B (e.g., Isopropanol/Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 5.0 | 50 | 50 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 25.0 | 10 | 90 | 1.0 |
| 25.1 | 90 | 10 | 1.0 |
| 30.0 | 90 | 10 | 1.0 |
Note: This is a generic gradient and should be optimized for your specific application.
Detailed Protocol: Solid-Phase Extraction (SPE) for Lipid Class Separation
This protocol describes a general procedure for separating neutral lipids, including cholesteryl esters, from more polar lipids using a silica cartridge.
-
Cartridge Preparation: Pre-wash a 100 mg silica SPE cartridge with 2 mL of hexane.
-
Sample Loading: Dissolve the dried lipid extract in 1 mL of toluene and load it onto the cartridge.
-
Elution of Cholesteryl Esters: Elute the nonpolar cholesteryl esters with 1 mL of hexane.
-
Elution of Free Cholesterol: Elute cholesterol and other sterols with 8 mL of 30% isopropanol in hexane.
-
Sample Preparation for HPLC: Dry the eluted fractions and reconstitute them in a solvent compatible with your HPLC mobile phase (e.g., 95% methanol).
Visual Guides
Troubleshooting Workflow for Poor Resolution
This diagram outlines a logical approach to troubleshooting poor resolution in your HPLC analysis of cholesteryl esters.
Caption: A step-by-step guide to troubleshooting poor resolution.
Experimental Workflow for Cholesteryl Ester Analysis
This diagram illustrates a typical experimental workflow from sample collection to data analysis.
Caption: A typical workflow for cholesteryl ester analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Using temperature changes for separations of terpenoids with the Cogent Bidentate C18 and UDC-Cholesterol HPLC columns - Tips & Suggestions [mtc-usa.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. aocs.org [aocs.org]
Stability issues of cholesteryl elaidate in different solvents
Welcome to the Technical Support Center for Cholesteryl Elaidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound, like other cholesteryl esters, are chemical degradation through hydrolysis and oxidation. Physical instability, such as precipitation out of solution, is also a common issue.
Q2: Which factors can accelerate the degradation of this compound in solution?
A2: Several factors can accelerate degradation:
-
Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.[1]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.
-
Light: Exposure to UV light can promote photodegradation.
-
Oxygen: The presence of oxygen is a key factor in the oxidation of the unsaturated elaidate fatty acid chain.
-
Solvent Purity: Impurities in the solvent, such as water or peroxides, can initiate or accelerate degradation.
Q3: What are the visible signs of this compound degradation or instability in a solution?
A3: Visual indicators of instability can include:
-
Precipitation or Cloudiness: This suggests that the this compound is coming out of solution, which could be due to temperature changes, solvent evaporation, or the introduction of a non-solvent (like water).
-
Color Change: A yellowing of a previously colorless solution can indicate oxidation or the formation of degradation products.
-
Formation of Particulates: The appearance of solid particles may signal degradation or precipitation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To maximize stability, solutions of this compound should be stored at low temperatures, typically -20°C or below, in a tightly sealed container to prevent solvent evaporation. The container should be purged with an inert gas, such as argon or nitrogen, to displace oxygen and minimize oxidation. Solutions should also be protected from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the this compound Solution
| Potential Cause | Troubleshooting Steps |
| Low Solubility | The concentration of this compound may exceed its solubility limit in the chosen solvent. Verify the solubility of this compound in your solvent. If possible, gently warm the solution while stirring to redissolve the precipitate. For future preparations, consider using a lower concentration or a solvent with higher solubilizing power (e.g., chloroform). |
| Temperature Fluctuation | A decrease in temperature can cause precipitation, especially if the solution is near its saturation point. If the protocol allows, gently warm the solution to redissolve the compound. Store the solution at a constant, appropriate temperature. |
| Solvent Evaporation | If the container is not properly sealed, solvent evaporation can increase the concentration of this compound, leading to precipitation. Ensure the container is tightly sealed. If some evaporation has occurred, you may try to add a small amount of fresh solvent to redissolve the precipitate, but be aware this will change the concentration. |
| Introduction of a Non-Solvent | Contamination with a non-solvent, such as water, can significantly decrease the solubility of the lipophilic this compound. Ensure all glassware is dry and use anhydrous solvents if possible. |
Issue 2: Suspected Chemical Degradation (e.g., Yellowing of Solution)
| Potential Cause | Troubleshooting Steps |
| Oxidation | The unsaturated elaidate chain is susceptible to oxidation. Prepare solutions using solvents that have been purged with an inert gas. Store solutions under an inert atmosphere (argon or nitrogen). Consider adding a suitable antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications. |
| Hydrolysis | The ester linkage can be hydrolyzed, especially in the presence of water and at non-neutral pH. Use high-purity, anhydrous solvents. If working with buffered systems, maintain a neutral pH if possible. |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation. Protect solutions from light at all times by using amber glass vials or wrapping containers in aluminum foil. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Chloroform | Soluble | A good solvent for initial dissolution. |
| Toluene | Soluble | Another suitable solvent for creating stock solutions. |
| Methanol | Sparingly Soluble to Insoluble | Cholesteryl esters generally have low solubility in polar protic solvents. |
| Ethanol | Sparingly Soluble to Insoluble | Similar to methanol, solubility is limited. |
| Acetone | Sparingly Soluble | May require heating or sonication to dissolve, with a risk of precipitation upon cooling. |
| Water | Insoluble | This compound is highly hydrophobic. |
Note: This data is based on the known properties of cholesteryl esters. Empirical determination of solubility for your specific concentration and temperature is recommended.
Experimental Protocols
Protocol: Stability Assessment of this compound in an Organic Solvent by HPLC
This protocol outlines a general method for assessing the stability of this compound in a solvent over time.
1. Materials and Reagents:
-
This compound
-
High-purity solvent of choice (e.g., chloroform, isopropanol)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, isopropanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Amber HPLC vials
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
If necessary, use gentle warming or sonication to aid dissolution.
-
Once dissolved, transfer the solution to amber glass vials, purge with nitrogen or argon, and seal tightly.
3. Stability Study Design:
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and protected from light vs. exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each vial for HPLC analysis.
4. HPLC Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and isopropanol (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205-210 nm
-
Injection Volume: 10-20 µL
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of freshly prepared this compound to determine its retention time.
-
Inject the samples from the stability study.
-
Record the chromatograms.
-
5. Data Analysis:
-
Measure the peak area of the this compound peak in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Workflow for assessing the stability of this compound solutions.
References
Minimizing transesterification during cholesteryl elaidate derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing issues during the derivatization of cholesteryl elaidate, particularly when preparing samples for analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for my analysis?
A1: For analytical techniques like Gas Chromatography (GC), derivatization is often essential. This compound is a large, non-volatile molecule. The derivatization process, typically through transesterification, converts the elaidic acid portion into a more volatile form, such as a fatty acid methyl ester (FAME). This allows it to be vaporized and travel through the GC column for separation and quantification.[1][2] Without this step, the compound may not be suitable for GC analysis.[3] For methods like Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be required, but can be used to improve ionization efficiency.[4][5]
Q2: What is transesterification and how does it apply to this compound?
A2: Transesterification is a chemical reaction that exchanges the alcohol group of an ester with a different alcohol. In the context of this compound derivatization, the cholesterol group is replaced with a smaller alcohol, typically methanol. This reaction is catalyzed by an acid or a base and results in the formation of elaidic acid methyl ester (the FAME) and free cholesterol. The goal is to accurately convert the elaidic acid from the cholesterol ester into a form suitable for analysis.
Q3: I am observing incomplete derivatization of my this compound sample. What could be the cause?
A3: Incomplete derivatization of cholesteryl esters is a common issue. Several factors can contribute to this:
-
Reaction Time and Temperature: Cholesteryl esters are known to react more slowly than other lipids like triglycerides. Ensure you are using a sufficiently long reaction time and an appropriate temperature. For example, with sodium methoxide, cholesteryl esters may require up to 60 minutes at 50°C, whereas triglycerides might be fully transesterified in 10 minutes. With acid catalysts like methanolic HCl, overnight incubation at 50°C or refluxing for a couple of hours is common.
-
Choice of Catalyst: Some catalysts are less effective for cholesteryl esters. For instance, boron trifluoride (BF3) in a hexane/methanol mixture has been reported to be insufficient for the transesterification of cholesterol esters. Acid-catalyzed methods using methanolic hydrochloric acid are generally more effective for cholesteryl esters than some base-catalyzed methods.
-
Solubility: this compound has poor solubility in polar solvents like methanol alone. If the sample is not fully dissolved, the reaction will be incomplete. The addition of a non-polar co-solvent such as toluene or chloroform is often necessary to ensure the cholesteryl ester is in solution and accessible to the reagents.
-
Presence of Water: Water can interfere with the derivatization process, particularly with acid-catalyzed reactions where it can lead to hydrolysis of the newly formed methyl esters back to free fatty acids. It is crucial to use anhydrous reagents and dry glassware.
Q4: Can I use a base catalyst for the transesterification of this compound?
A4: While base catalysts like sodium methoxide are very effective and fast for transesterifying triglycerides and phospholipids, they are significantly slower for cholesteryl esters. If your sample contains a mixture of lipid classes, using a base catalyst may result in the incomplete derivatization of the cholesteryl ester fraction. Acid-catalyzed methods are generally recommended for samples containing cholesteryl esters to ensure complete reaction.
Q5: Are there alternative methods to analyze this compound without transesterification?
A5: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing cholesteryl esters directly without the need for derivatization. However, cholesteryl esters have poor ionization efficiency in electrospray ionization (ESI). To overcome this, methods often involve the formation of adducts with ions like ammonium or lithium to enhance their detection by the mass spectrometer.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions when derivatizing this compound for analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of elaidic acid methyl ester | 1. Incomplete reaction: Reaction time too short or temperature too low. 2. Ineffective catalyst: The chosen catalyst may not be suitable for cholesteryl esters. 3. Poor solubility: this compound not fully dissolved in the reaction mixture. 4. Presence of water: Hydrolysis of the ester may have occurred. | 1. Increase reaction time and/or temperature according to established protocols for cholesteryl esters. 2. Use an acid catalyst such as methanolic HCl, which is known to be effective for cholesteryl esters. 3. Add a co-solvent like toluene or hexane to the reaction mixture to ensure complete dissolution of the sample. 4. Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried. |
| Inconsistent or variable results | 1. Incomplete mixing: The sample and reagents are not homogeneously mixed. 2. Sample degradation: The sample may be degrading during the derivatization process. 3. Loss of volatile FAMEs: Evaporation of the final product during sample workup. | 1. Ensure vigorous vortexing or shaking during the reaction. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially if dealing with polyunsaturated fatty acids. 3. Be careful during solvent evaporation steps; use a gentle stream of nitrogen and avoid overheating. |
| Presence of unexpected peaks in the chromatogram | 1. Side reactions: The catalyst or reaction conditions may be causing unwanted side reactions. 2. Contamination: Contamination from solvents, glassware, or the sample itself. | 1. Optimize the reaction conditions (e.g., catalyst concentration, temperature) to minimize side reactions. 2. Use high-purity solvents and thoroughly clean all glassware. Run a blank sample (reagents only) to identify any background contamination. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification using Methanolic HCl
This protocol is a robust method for the derivatization of cholesteryl esters.
Materials:
-
This compound sample
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Acetyl chloride or 8.0% (w/v) Methanolic HCl
-
Hexane (GC grade)
-
Sodium carbonate (Na₂CO₃) solution (0.66 M, aqueous)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Place the dried this compound sample into a glass reaction vial.
-
Add 200 µL of toluene to dissolve the sample.
-
Add 1.5 mL of methanol.
-
Carefully add 300 µL of 8.0% (w/v) methanolic HCl. This can be prepared by adding concentrated aqueous HCl to methanol.
-
Cap the vial tightly and vortex thoroughly.
-
Incubate the reaction mixture at 100°C for 1.5 hours or at 45°C overnight (16 hours).
-
After incubation, allow the vial to cool to room temperature.
-
Neutralize the reaction by adding 2.5 mL of 0.66 M aqueous Na₂CO₃ solution.
-
Extract the fatty acid methyl esters (FAMEs) by adding 2 mL of n-hexane and vortexing.
-
Centrifuge briefly to separate the layers and transfer the upper hexane layer to a clean vial.
-
Repeat the extraction with another 2 mL of n-hexane and combine the hexane layers.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Re-dissolve the dried FAMEs in a small, known volume of hexane or toluene for GC analysis.
Visualizations
Experimental Workflow for Acid-Catalyzed Derivatization
Caption: Workflow for acid-catalyzed derivatization of this compound.
Chemical Pathway of Transesterification
Caption: Acid-catalyzed transesterification of this compound to a FAME.
References
- 1. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.organomation.com [blog.organomation.com]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Validation & Comparative
Validating Cholesteryl Elaidate as a Biomarker for Trans-Fatty Acid Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of trans-fatty acid (TFA) intake is crucial for understanding its role in cardiovascular disease and other metabolic disorders. While dietary assessment methods are valuable, objective biomarkers are essential for validating self-reported intake and providing a more accurate picture of an individual's TFA exposure. Cholesteryl elaidate, the ester of cholesterol and elaidic acid (the primary industrial TFA), has emerged as a promising biomarker. This guide provides a comprehensive comparison of this compound with other established and emerging biomarkers of TFA intake, supported by experimental data and detailed methodologies.
Performance Comparison of TFA Biomarkers
The selection of an appropriate biomarker for TFA intake depends on the research question, the required timeframe of dietary assessment (short-term vs. long-term), and the available biological samples. This section compares the performance of this compound with alternative biomarkers.
| Biomarker | Biological Matrix | Timeframe of Intake Reflected | Correlation with Dietary TFA Intake | Advantages | Disadvantages |
| This compound | Plasma/Serum | Short- to medium-term (days to weeks)[1] | Good for assessing compliance in short-term dietary interventions[1]. | Minimally invasive sample collection. Reflects recent intake, useful for intervention studies. | Less reflective of long-term dietary habits compared to adipose tissue. Levels can be influenced by recent meals. |
| Elaidic Acid in Adipose Tissue | Adipose Tissue | Long-term (months to years)[1] | Considered the "gold standard" for long-term TFA intake assessment. Strong correlations with dietary intake have been reported[1]. | Provides a stable, long-term measure of TFA exposure. | Invasive biopsy required for sample collection. |
| Elaidic Acid in Erythrocytes | Erythrocytes (Red Blood Cells) | Medium- to long-term (weeks to months) | Stronger correlation with long-term intake compared to plasma markers. | Less invasive than adipose tissue biopsy. Reflects an intermediate timeframe of intake. | Sample processing can be more complex than for plasma. |
| Elaidic Acid in Plasma Phospholipids | Plasma/Serum | Short- to medium-term | Good correlation with recent intake. | Minimally invasive. Can be analyzed alongside other plasma lipid fractions. | Reflects a similar timeframe to this compound. |
| Total Plasma Elaidic Acid | Plasma/Serum | Short-term | Correlates with recent TFA intake. | Simple to measure from a standard blood draw. | May be more susceptible to fluctuations from recent meals compared to specific lipid fractions. |
| Plasma Protein Panel | Plasma/Serum | To be determined | Under investigation; specific proteins show differential regulation in response to elaidic acid exposure in vitro. | Potentially offers a more integrated view of the metabolic response to TFA intake. | Still in the research phase; requires further validation in human studies. Not a direct measure of TFA levels. |
Experimental Protocols
Accurate and reproducible measurement of TFA biomarkers is fundamental to their validation and use in research. This section outlines the key experimental methodologies for the analysis of this compound and elaidic acid in biological samples.
Protocol 1: Analysis of this compound in Plasma/Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the standard method for quantifying the fatty acid composition of cholesteryl esters, including elaidic acid.
1. Sample Collection and Storage:
-
Collect fasting blood samples in EDTA-containing tubes.
-
Separate plasma by centrifugation at 3000 x g for 15 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
2. Lipid Extraction:
-
Thaw plasma samples on ice.
-
Extract total lipids from plasma using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Add a known amount of an internal standard (e.g., cholesteryl heptadecanoate) to the sample prior to extraction for quantification.
3. Isolation of Cholesteryl Esters:
-
Separate the cholesteryl ester fraction from other lipid classes (e.g., triglycerides, phospholipids, free fatty acids) using solid-phase extraction (SPE) with a silica-based cartridge.
-
Elute the cholesteryl ester fraction with a non-polar solvent.
4. Transesterification:
-
Convert the fatty acids within the cholesteryl esters to their corresponding fatty acid methyl esters (FAMEs) by incubation with a methylation reagent (e.g., boron trifluoride in methanol) at an elevated temperature. This step is crucial for making the fatty acids volatile for GC analysis.
5. GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a polar capillary column (e.g., HP-88) to separate the different FAMEs based on their carbon chain length and degree of unsaturation.
-
Use a mass spectrometer as the detector to identify and quantify the individual FAMEs, including elaidic acid methyl ester, based on their specific mass spectra.
-
Quantify the amount of elaidic acid relative to the internal standard and express it as a percentage of total fatty acids in the cholesteryl ester fraction.
Protocol 2: Analysis of Elaidic Acid in Adipose Tissue by Gas Chromatography (GC-FID)
This protocol outlines the procedure for measuring the long-term biomarker of TFA intake in adipose tissue.
1. Sample Collection and Storage:
-
Obtain adipose tissue biopsies (e.g., from the buttock or abdomen) under local anesthesia.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C.
2. Lipid Extraction:
-
Homogenize the frozen adipose tissue in a solvent mixture of chloroform:methanol (2:1, v/v) to extract the total lipids.
-
Add an internal standard (e.g., triheptadecanoin) for quantification.
3. Saponification and Methylation:
-
Saponify the extracted lipids using a strong base (e.g., sodium hydroxide in methanol) to release the fatty acids from the glycerol backbone of triglycerides.
-
Methylate the free fatty acids to FAMEs using a reagent like boron trifluoride in methanol.
4. GC-FID Analysis:
-
Analyze the FAMEs using a gas chromatograph with a flame ionization detector (FID).
-
Separate the FAMEs on a long, polar capillary column to achieve good resolution of cis and trans isomers.
-
Identify and quantify the elaidic acid methyl ester peak based on its retention time compared to a known standard.
-
Express the elaidic acid content as a percentage of the total fatty acids in the adipose tissue.
Visualizing Experimental Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for this compound Analysis.
Caption: Comparison of TFA Biomarkers.
References
Plasma Cholesteryl Elaidate as a Predictor of Cardiovascular Disease Risk: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of plasma cholesteryl elaidate as a biomarker for cardiovascular disease (CVD) risk against established and emerging alternative biomarkers. The information presented is supported by experimental data to aid in the objective evaluation of its clinical and research utility.
Introduction: The Role of this compound in Cardiovascular Disease
Elaidic acid (trans-9-octadecenoic acid) is the most abundant trans fatty acid isomer found in partially hydrogenated vegetable oils. When consumed, it is incorporated into various lipid fractions in the blood, including cholesteryl esters, forming this compound. A growing body of evidence suggests that higher levels of trans fatty acids are associated with an increased risk of cardiovascular disease. This is attributed to their adverse effects on lipid profiles, promotion of systemic inflammation, and contribution to endothelial dysfunction. This guide will delve into the quantitative relationship between this compound and CVD risk and compare its predictive value with other key biomarkers.
Comparative Analysis of CVD Risk Biomarkers
The following table summarizes the performance of this compound (represented by erythrocyte trans fatty acid data as a strong proxy) and alternative biomarkers in predicting cardiovascular disease risk.
| Biomarker | Risk Association with CVD | Key Quantitative Data | Advantages | Disadvantages |
| This compound (as Erythrocyte 18:1 trans isomers) | Increased Risk | Multivariable Relative Risk for Coronary Heart Disease (Highest vs. Lowest Quartile): 3.1 (95% CI: 1.5-7.2) [for total trans fatty acids] | Reflects long-term dietary intake of industrial trans fats. | Direct quantitative data for plasma this compound and CVD events is less established than for traditional markers. |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Increased Risk | Adjusted Hazard Ratio for CVD events per 1 mmol/L increase: 1.3 (95% CI: 1.1-1.6)[1] | Well-established, widely used, and has clear treatment targets. | May not fully capture the risk associated with all atherogenic particles, especially in individuals with metabolic syndrome or diabetes. |
| Apolipoprotein B (ApoB) | Increased Risk | Represents the total number of atherogenic lipoprotein particles. | Considered a more accurate predictor of CVD risk than LDL-C as each atherogenic particle contains one molecule of ApoB. | Not as widely measured as the standard lipid panel. |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Increased Risk | Adjusted Hazard Ratio for major adverse cardiovascular events (Highest vs. Lowest Quartile): 1.31 (95% CI: 1.20-1.43) | Measures underlying inflammation, a key component of atherosclerosis. | Non-specific marker of inflammation and can be elevated due to other conditions. |
| Lipoprotein(a) [Lp(a)] | Increased Risk | Odds Ratio for CVD in individuals with familial hypercholesterolemia (High vs. Low Lp(a)): 2.57 (95% CI: 1.16-5.73) | A genetically determined and independent risk factor for CVD. | Levels are not significantly affected by lifestyle changes or most lipid-lowering therapies. |
Experimental Protocols
Detailed methodologies for the quantification of this compound and key alternative biomarkers are provided below.
Quantification of Plasma this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and analysis of cholesteryl esters from human plasma.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add a known amount of an internal standard (e.g., cholesteryl heptadecanoate).
-
Extract total lipids using a modified Folch method with a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Fatty Acid Methylation:
-
To isolate the fatty acids from the cholesteryl esters, saponify the dried lipid extract using a methanolic sodium hydroxide solution.
-
Methylate the resulting free fatty acids to fatty acid methyl esters (FAMEs) using a boron trifluoride-methanol solution.
-
Extract the FAMEs with hexane.
3. GC-MS Analysis:
-
Inject an aliquot of the FAME extract into a gas chromatograph equipped with a mass spectrometer.
-
Use a capillary column suitable for FAME separation (e.g., a DB-225ms column).
-
Set the oven temperature program to achieve optimal separation of the fatty acid methyl esters.
-
The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for quantification of elaidic acid methyl ester and the internal standard.
-
Quantify the amount of elaidic acid by comparing the peak area of its methyl ester to that of the internal standard.
Quantification of Apolipoprotein B (ApoB) by Immunoturbidimetric Assay
This protocol outlines a common method for measuring ApoB in serum or plasma.
1. Principle:
-
This assay is based on the principle of immunoturbidimetry. Anti-ApoB antibodies in the reagent agglutinate with ApoB in the sample.
-
The turbidity caused by the antigen-antibody complexes is measured photometrically, and the increase in turbidity is proportional to the concentration of ApoB in the sample.
2. Reagents and Sample Handling:
-
Use a commercial immunoturbidimetric assay kit for ApoB.
-
Serum or plasma samples can be used. Samples should be stored at 2-8°C if not analyzed immediately. For long-term storage, freeze at -70°C.
3. Assay Procedure:
-
The assay is typically performed on an automated clinical chemistry analyzer.
-
The analyzer pipettes the sample and the anti-ApoB reagent into a reaction cuvette.
-
The absorbance is measured at a specific wavelength (e.g., 340 nm) before and after the agglutination reaction.
-
The change in absorbance is used to calculate the ApoB concentration based on a calibration curve generated from standards with known ApoB concentrations.
Quantification of High-Sensitivity C-Reactive Protein (hs-CRP) by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantitative measurement of hs-CRP in serum or plasma.
1. Principle:
-
A microtiter plate is pre-coated with a monoclonal antibody specific for CRP.
-
Standards and samples are added to the wells, and any CRP present binds to the immobilized antibody.
-
A second, enzyme-conjugated monoclonal antibody specific for CRP is added, which binds to the captured CRP, forming a "sandwich".
-
After washing away unbound substances, a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The intensity of the color is proportional to the concentration of CRP in the sample.
2. Assay Procedure:
-
Prepare standards and dilute samples as per the kit instructions.
-
Add 100 µL of standards and samples to the appropriate wells of the microtiter plate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Wash the wells several times with the provided wash buffer.
-
Add 100 µL of the enzyme-conjugated antibody to each well and incubate.
-
Wash the wells again to remove unbound conjugate.
-
Add 100 µL of the substrate solution to each well and incubate in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the CRP concentration in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway linking elaidic acid to increased CVD risk and a typical experimental workflow for biomarker analysis.
Caption: Proposed signaling pathway of elaidic acid in promoting atherosclerosis.
Caption: Experimental workflow for CVD biomarker analysis.
References
In vivo comparison of the metabolic fate of cholesteryl elaidate and cholesteryl oleate
An In Vivo Comparison of the Metabolic Fates of Cholesteryl Elaidate and Cholesteryl Oleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo metabolic fate of this compound and cholesteryl oleate. While direct comparative studies tracking the complete metabolic pathway of both intact cholesteryl esters are limited, this document synthesizes available data from in vivo and in vitro studies on their constituent fatty acids—elaidic acid and oleic acid—to infer their differential metabolism.
Introduction
Cholesteryl esters are the storage and transport form of cholesterol in the body. The fatty acid component of these esters can significantly influence their metabolic fate and downstream physiological effects. Cholesteryl oleate, containing the cis-monounsaturated fatty acid oleic acid, is one of the most common cholesteryl esters in human plasma and tissues. In contrast, this compound contains the trans-isomer, elaidic acid, which is primarily formed during the industrial hydrogenation of vegetable oils. Understanding the differences in their in vivo behavior is crucial for research into cardiovascular disease, lipid metabolism, and the impact of dietary fats on health.
Comparative Quantitative Data
The following table summarizes key quantitative data points from various studies that highlight the differential metabolic effects of elaidate and oleate, which in turn influence the fate of their respective cholesteryl esters.
| Parameter | This compound (from Elaidic Acid) | Cholesteryl Oleate (from Oleic Acid) | Reference |
| Intestinal Uptake of Cholesterol (in vitro) | Increased uptake compared to oleic acid | Baseline | [1] |
| Hepatic Cholesteryl Ester Concentration (in vivo, mice fed different fatty acids) | Not specifically measured | ~7.9 mg/g liver tissue (highest among tested fatty acids) | [2] |
| LDL Cholesteryl Ester Composition (human) | Not directly measured, but trans fatty acids are incorporated into plasma lipids | 32.0% of total LDL cholesteryl esters on an oleate-rich diet | [3] |
| Plasma Cholesteryl Ester Transfer Protein (CETP) Activity (human) | 23.95 ± 1.26% | 19.61 ± 0.89% | [4] |
| Macrophage ABCA1-mediated Cholesterol Efflux | Slightly increased | Decreased | [5] |
| Expression of Cholesterogenic Genes (in vitro) | Higher induction compared to oleate | Lower induction compared to elaidate |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Study of Fatty Acid Incorporation into Cholesteryl Esters
This protocol is based on studies investigating the effects of dietary fatty acids on plasma lipoprotein composition.
-
Animal Model: Male C57BL/6 mice.
-
Dietary Intervention: Mice are fed a high-fat diet (e.g., 40% of calories from fat) enriched with either elaidic acid or oleic acid for a specified period (e.g., 12-16 weeks).
-
Sample Collection: At the end of the dietary intervention, mice are fasted overnight. Blood is collected via cardiac puncture into EDTA-containing tubes. The liver and other tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Lipid Extraction: Lipids are extracted from plasma and homogenized tissues using the Folch method (chloroform:methanol, 2:1 v/v).
-
Quantification of Cholesteryl Esters: The lipid extract is dried and redissolved in a suitable solvent. Cholesteryl esters are separated and quantified using liquid chromatography-mass spectrometry (LC-MS). Specific cholesteryl ester species (e.g., this compound, cholesteryl oleate) are identified and quantified based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: The abundance of this compound and cholesteryl oleate is expressed as a percentage of total cholesteryl esters or as an absolute concentration (e.g., mg/g of tissue).
Measurement of Cholesteryl Ester Transfer Protein (CETP) Activity
This protocol describes an exogenous substrate assay to measure CETP activity in plasma.
-
Sample Preparation: Human plasma samples are obtained from subjects after consuming diets enriched in either elaidic or oleic acid.
-
Assay Principle: The assay measures the transfer of radiolabeled cholesteryl esters from donor high-density lipoprotein (HDL) particles to acceptor low-density lipoprotein (LDL) particles.
-
Reagents:
-
Radiolabeled donor HDL: [³H]cholesteryl ester-labeled HDL.
-
Acceptor LDL: Unlabeled human LDL.
-
Precipitating agent: Dextran sulfate/MgCl₂ to precipitate apoB-containing lipoproteins (LDL).
-
-
Procedure:
-
A small aliquot of the subject's plasma is incubated with the radiolabeled donor HDL and acceptor LDL at 37°C for a defined period (e.g., 4 hours).
-
The reaction is stopped by placing the tubes on ice.
-
The apoB-containing lipoproteins (acceptor LDL) are precipitated by adding the precipitating agent.
-
The mixture is centrifuged, and the radioactivity in the supernatant (containing the remaining donor HDL) is measured using a scintillation counter.
-
-
Calculation: CETP activity is calculated as the percentage of radiolabeled cholesteryl ester transferred from HDL to LDL per unit of time.
Visualizations
Experimental Workflow for In Vivo Comparison
References
- 1. LDL cholesteryl oleate as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoprotein cholesteryl ester production, transfer, and output in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Accurate Measurement of Cholesteryl Elaidate: A Comparison of Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of cholesteryl elaidate, a specific cholesteryl ester, is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Dysregulation of cholesterol metabolism is linked to numerous human diseases, making the precise measurement of cholesterol and its esters, like this compound, a key focus in many research areas.[1] The inherent hydrophobicity and poor ionization of these neutral lipids, however, present analytical challenges.[1][2] This guide focuses on the validation and comparison of three prominent analytical techniques for the quantification of cholesteryl esters: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound measurement depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. Below is a comparative overview of GC-MS, LC-MS, and HPLC-ELSD.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and powerful technique for the analysis of volatile and thermally stable compounds. For cholesteryl esters, this method typically requires a derivatization step to increase volatility.[3][4]
Advantages:
-
High Resolution and Selectivity: GC, especially when coupled with MS, provides excellent separation of complex mixtures and specific identification of analytes.
-
Good Sensitivity: GC-MS can achieve low detection limits, making it suitable for trace analysis.
Disadvantages:
-
Cumbersome Sample Preparation: The need for chemical derivatization adds complexity and time to the sample preparation workflow.
-
Extensive Runtimes: GC-MS analysis can be time-consuming.
-
Potential for Thermal Degradation: Although derivatization helps, the high temperatures used in GC can potentially lead to the degradation of some analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become a method of choice for the analysis of a wide range of molecules from biological samples, including lipids. It offers high sensitivity and specificity without the need for derivatization.
Advantages:
-
High Sensitivity and Specificity: Modern LC-MS systems provide excellent sensitivity and the ability to identify and quantify specific molecular species.
-
No Derivatization Required: This method can directly analyze cholesteryl esters, simplifying sample preparation.
-
High-Throughput Potential: LC-MS methods can be automated for high-throughput analysis.
Disadvantages:
-
Ionization Challenges: Cholesteryl esters can be difficult to ionize efficiently, which can affect sensitivity. However, recent advancements have overcome some of these challenges.
-
Matrix Effects: The presence of other components in the sample matrix can interfere with the ionization of the target analyte, potentially affecting accuracy.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
HPLC-ELSD is a robust and versatile technique for the analysis of non-volatile compounds. The ELSD is a mass-sensitive detector that is suitable for a wide range of analytes, including lipids.
Advantages:
-
Universal Detection: The ELSD can detect any analyte that is less volatile than the mobile phase, making it a universal detector for non-volatile compounds.
-
Good Reproducibility: HPLC-ELSD methods can be highly reproducible.
Disadvantages:
-
Lower Sensitivity: Compared to MS detection, ELSD is generally less sensitive.
-
Non-Linear Response: The response of the ELSD can be non-linear, which may require more complex calibration models.
Quantitative Performance Data
The following table summarizes the quantitative performance data for the different analytical methods, providing a basis for comparison. Please note that these values are representative and can vary depending on the specific instrument, column, and experimental conditions.
| Parameter | GC-MS | LC-MS | HPLC-ELSD |
| Linearity (R²) | >0.99 | >0.99 | >0.993 |
| Limit of Detection (LOD) | Analyte Dependent | 0.1 - 1 ng/mL | 0.02 - 0.11 mg/mL |
| Limit of Quantification (LOQ) | Analyte Dependent | 0.5 - 5 ng/mL | 0.16 - 0.80 mg/mL |
| Accuracy (% Recovery) | 90-110% | 95-105% | 90-110% |
| Precision (%RSD) | <15% | <10% | ≤5% |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols and workflows for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
Caption: GC-MS workflow for cholesteryl ester analysis.
Detailed GC-MS Protocol:
-
Lipid Extraction: Extract lipids from the biological sample using a method such as the Bligh and Dyer procedure.
-
Saponification (Optional): To analyze the fatty acid composition of cholesteryl esters, perform saponification to release the fatty acids.
-
Derivatization: Derivatize the sample to increase the volatility of the cholesteryl esters. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5). The oven temperature program is optimized to separate the cholesteryl esters.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Monitor characteristic ions for this compound for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow
Caption: LC-MS workflow for cholesteryl ester analysis.
Detailed LC-MS Protocol:
-
Lipid Extraction: Extract lipids from the sample using a suitable organic solvent extraction method.
-
Sample Preparation: Dry the lipid extract and reconstitute it in a solvent compatible with the LC mobile phase.
-
LC-MS Analysis: Inject the sample into the LC-MS system.
-
LC Conditions: Use a reverse-phase C18 column for separation with a gradient elution of solvents like acetonitrile and isopropanol.
-
MS Conditions: Employ electrospray ionization (ESI) in positive ion mode. For quantification, use tandem mass spectrometry (MS/MS) by monitoring specific precursor-to-product ion transitions for this compound. A characteristic fragment for cholesteryl esters is the dehydrated cholesterol ion at m/z 369.3.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) Workflow
Caption: HPLC-ELSD workflow for cholesteryl ester analysis.
Detailed HPLC-ELSD Protocol:
-
Lipid Extraction: Extract lipids from the sample.
-
Sample Preparation: Dry the extract and reconstitute in the initial mobile phase.
-
HPLC-ELSD Analysis: Inject the sample into the HPLC system.
-
HPLC Conditions: Use a reversed-phase column (e.g., C18) with a gradient of a non-polar organic solvent and a more polar solvent.
-
ELSD Conditions: Optimize the nebulizer and evaporator temperatures and the gas flow rate to achieve a stable baseline and good signal-to-noise ratio.
-
Conclusion and Recommendations
The accurate measurement of this compound is achievable through various analytical techniques, each with its own set of advantages and limitations.
-
GC-MS offers high resolution and sensitivity but requires a more involved sample preparation process. It is a robust and reliable method, often considered a reference method.
-
LC-MS provides high sensitivity and specificity without the need for derivatization, making it suitable for high-throughput applications. It is particularly powerful for identifying and quantifying specific cholesteryl ester species.
-
HPLC-ELSD is a more universal and cost-effective method, suitable for routine analysis where high sensitivity is not the primary requirement.
For researchers requiring the highest sensitivity and specificity for identifying and quantifying individual cholesteryl ester species, LC-MS/MS is the recommended method. For laboratories where high throughput and simplified sample preparation are priorities, a validated LC-MS method is also an excellent choice. GC-MS remains a gold standard for its accuracy and reliability, particularly when absolute quantification is critical. HPLC-ELSD is a practical alternative for quality control and routine analysis where the concentration of this compound is relatively high.
Ultimately, the selection of the most appropriate method will depend on the specific research question, the available instrumentation, and the required level of analytical detail. This guide provides the foundational information to make an informed decision for the accurate and reliable measurement of this compound.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
Dietary Elaidic Acid versus Oleic Acid: A Comparative Analysis of their Impact on Cholesteryl Ester Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of dietary elaidic acid and oleic acid on cholesteryl ester profiles. The information is compiled from peer-reviewed scientific literature and is intended to inform research and development in cardiovascular health and lipid metabolism.
Executive Summary
Dietary fatty acids play a crucial role in modulating plasma lipid profiles and, consequently, cardiovascular disease risk. This guide focuses on the differential impacts of elaidic acid, a major trans fatty acid found in partially hydrogenated vegetable oils, and oleic acid, a common cis monounsaturated fatty acid. The evidence strongly indicates that elaidic acid adversely affects the cholesteryl ester profile by increasing low-density lipoprotein cholesterol (LDL-C) and decreasing high-density lipoprotein cholesterol (HDL-C). In contrast, oleic acid generally exhibits a more favorable effect on lipoprotein profiles. These differences are, in part, attributable to their distinct effects on key proteins involved in cholesterol transport and esterification, namely Cholesteryl Ester Transfer Protein (CETP) and Lecithin-Cholesterol Acyltransferase (LCAT).
Quantitative Data Comparison
The following tables summarize the key quantitative findings from clinical investigations comparing the effects of diets enriched in elaidic acid versus oleic acid on plasma lipoprotein cholesterol levels and the activity of cholesteryl ester transfer protein.
Table 1: Plasma Lipoprotein Cholesterol Levels
| Lipoprotein | Oleic Acid-Rich Diet (mg/dL) | Elaidic Acid-Rich Diet (mg/dL) | Reference |
| LDL Cholesterol | 151 | 165 | [1][2][3] |
| HDL Cholesterol | 38 | 38 | [1][2] |
Data from a study involving 27 mildly hypercholesterolemic men on a 3-week diet.
Table 2: Lipoprotein(a) Levels
| Diet Period | Lp(a) (U/L) | Reference |
| Oleic Acid | 236 ± 201 | |
| Elaidic Acid | 296 ± 220 |
The elaidic acid-rich diet led to a significant elevation in Lp(a) levels compared to the oleic acid diet.
Table 3: Plasma Cholesteryl Ester Transfer Protein (CETP) Activity
| Diet | CETP Activity (%) | p-value | Reference |
| Oleic Acid-Rich | 19.61 ± 0.89 | < 0.001 | |
| Elaidic Acid-Rich | 23.95 ± 1.26 |
CETP activity was significantly higher after the elaidic acid-rich diet compared to the oleic acid-rich diet.
Experimental Protocols
Dietary Intervention Study (Nestel et al., 1992)
-
Objective: To assess the effect of dietary fatty acids on plasma lipids in mildly hypercholesterolemic men.
-
Study Design: A double-blind, crossover comparison of four distinct diets.
-
Participants: 27 men with mild hypercholesterolemia.
-
Dietary Periods: The total study duration was 11 weeks, with participants consuming each of the four experimental diets for 3 weeks. The diets were:
-
Enriched with butter fat (lauric-myristic-palmitic acids)
-
Oleic acid-rich
-
Elaidic acid-rich (providing approximately 7% of energy as trans fatty acids)
-
Palmitic acid-rich
-
-
Data Collection: Plasma lipid profiles, including total cholesterol, LDL-C, HDL-C, and Lp(a), were measured at the end of each dietary period.
CETP Activity Study (Abbey & Nestel, 1994)
-
Objective: To examine the effect of dietary trans fatty acids on plasma CETP activity.
-
Study Design: A double-blind crossover study.
-
Participants: 27 men.
-
Dietary Intervention: Participants consumed a background diet providing 15% of energy from fat. This was supplemented with either oleic acid or elaidic acid, which provided an additional 20% of energy. The elaidic acid supplement delivered approximately 6% of total energy as trans fatty acids.
-
Data Collection: Plasma CETP activity was measured after each dietary period. The assay for CETP activity involved measuring the transfer of radiolabeled cholesteryl esters from donor to acceptor lipoproteins.
Signaling Pathways and Mechanisms
The differential effects of elaidic acid and oleic acid on cholesteryl ester profiles are mediated by their influence on key enzymes and transfer proteins in lipid metabolism.
Cholesteryl Ester Transfer Protein (CETP)
Elaidic acid has been shown to increase the activity of plasma CETP. CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as LDL and VLDL. This increased transfer from HDL to LDL contributes to lower HDL-C levels and higher LDL-C levels, creating a more atherogenic lipoprotein profile.
Lecithin-Cholesterol Acyltransferase (LCAT)
LCAT is an enzyme that esterifies free cholesterol on the surface of HDL, a crucial step in HDL maturation and the reverse cholesterol transport pathway. In vitro studies using reconstituted HDL (rHDL) have demonstrated that the presence of elaidic acid in phospholipids suppresses LCAT-dependent cholesterol esterification compared to oleic acid. This impairment of HDL maturation can reduce its capacity to remove cholesterol from peripheral tissues.
Caption: Impact of Elaidic and Oleic Acid on Lipid Metabolism.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the in vivo effects of dietary elaidic and oleic acid on cholesteryl ester profiles.
References
- 1. Plasma lipoprotein lipid and Lp[a] changes with substitution of elaidic acid for oleic acid in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. [PDF] Plasma lipoprotein lipid and Lp[a] changes with substitution of elaidic acid for oleic acid in the diet. | Semantic Scholar [semanticscholar.org]
Cross-Validation of Analytical Platforms for Cholesteryl Elaidate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cholesteryl elaidate, a trans fatty acid ester of cholesterol, is of significant interest in various fields of research, including cardiovascular disease, nutrition, and metabolic disorders. This guide provides a comparative overview of the most common analytical platforms used for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific research needs.
Data Presentation: A Comparative Analysis of Quantitative Performance
The selection of an analytical platform for this compound quantification is often dictated by the required sensitivity, specificity, and throughput. The following table summarizes the key quantitative performance metrics for GC-MS and LC-MS based on available literature for cholesterol and cholesteryl esters. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | ~0.04 mmol/L (for derivatized cholesterol)[1] | ~1 pmol (for cholesteryl esters)[2]; ~0.04 mg/dL (for esterified cholesterol)[3] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | Typically 3-5 times the LOD |
| Linear Dynamic Range | Typically spans 2-3 orders of magnitude | Can exceed 3 orders of magnitude[2] |
| Precision (RSD%) | Generally <15% | Generally <15% |
| Accuracy/Recovery | 92.5%–98.5% (for derivatized cholesterol)[1] | Method dependent, generally within 85-115% |
| Sample Throughput | Lower, due to derivatization and longer run times | Higher, with modern UHPLC systems offering run times as short as 2.5 minutes per sample |
| Derivatization Requirement | Yes, typically required to increase volatility | Not always necessary, but can be used to improve ionization efficiency |
Experimental Protocols: Methodologies for this compound Quantification
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the quantification of this compound using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like this compound, a derivatization step is necessary to increase their volatility.
a. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or serum, add a known amount of an appropriate internal standard (e.g., deuterated cholesteryl ester).
-
Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture to isolate the total lipid fraction.
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
b. Saponification and Derivatization:
-
To isolate the fatty acid moiety for analysis as a fatty acid methyl ester (FAME), the extracted lipids can be saponified using a methanolic solution of acetyl chloride.
-
Alternatively, for the analysis of the intact derivatized sterol, the dried lipid extract can be derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.
-
Incubate the mixture at a controlled temperature (e.g., 60-75°C) to ensure complete derivatization.
c. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-Wax or similar polar capillary column.
-
Injection: 1-2 µL of the derivatized sample is injected in splitless mode.
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 95°C and ramping up to 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for targeted quantification of the characteristic ions of the derivatized this compound and the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS has become the gold standard for lipidomics due to its high sensitivity, specificity, and throughput, often without the need for derivatization.
a. Sample Preparation and Lipid Extraction:
-
To 50 µL of plasma or serum, add a known amount of an internal standard (e.g., deuterated cholesteryl ester or cholesteryl heptadecanoate).
-
Precipitate proteins and extract lipids by adding 250 µL of cold isopropanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the lipids for analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.
-
Column: A reversed-phase C18 column (e.g., Gemini 5U C18) is commonly used for the separation of nonpolar lipids.
-
Mobile Phases: A gradient elution is typically employed using a mixture of aqueous and organic solvents, such as water with a modifier (e.g., ammonium acetate or formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol).
-
Flow Rate: A typical flow rate for UHPLC is around 0.4-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF) can be used.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is commonly used. APCI is often preferred for nonpolar lipids like cholesteryl esters.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The transition from the precursor ion (e.g., the [M+NH4]+ adduct of this compound) to a specific product ion (e.g., the dehydrated cholesterol fragment at m/z 369.35) is monitored for quantification.
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.
Caption: GC-MS workflow for this compound quantification.
Caption: LC-MS/MS workflow for this compound quantification.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Functional Differences Between Cholesteryl Elaidate and Saturated Cholesteryl Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between cholesteryl elaidate, a monounsaturated trans fatty acid ester of cholesterol, and its saturated counterparts. Understanding these distinctions is critical for research in cardiovascular disease, metabolic disorders, and drug development, as the seemingly subtle difference in the fatty acid component leads to significant variations in their physicochemical properties, cellular metabolism, and pathological implications.
Physicochemical Properties: A Tale of Two Structures
The presence of a trans double bond in elaidic acid versus the fully saturated chains in esters like cholesteryl stearate or palmitate fundamentally alters their molecular geometry and, consequently, their physical behavior. Saturated cholesteryl esters are characterized by their linear, flexible acyl chains, allowing for tight packing into ordered crystalline structures. In contrast, the rigid trans bond in this compound introduces a kink in the acyl chain, disrupting this packing efficiency.
This structural difference is reflected in their thermal properties, as determined by Differential Scanning Calorimetry (DSC). Saturated cholesteryl esters generally exhibit higher phase transition temperatures compared to their unsaturated counterparts.[1][2] The transition from a crystalline solid to a liquid crystalline state, and finally to an isotropic liquid, occurs at different temperature ranges, influencing their physical state at physiological temperatures.
Table 1: Comparison of Thermal Properties of Cholesteryl Esters
| Cholesteryl Ester | Fatty Acid Component | Saturation | Melting Point (°C) |
| This compound | Elaidic Acid (18:1t) | Monounsaturated (trans) | ~42-45 |
| Cholesteryl Palmitate | Palmitic Acid (16:0) | Saturated | ~78-80 |
| Cholesteryl Stearate | Stearic Acid (18:0) | Saturated | ~83-86[3] |
| Cholesteryl Arachidate | Arachidic Acid (20:0) | Saturated | ~80-82 |
Note: Melting points can vary slightly based on purity and experimental conditions.
The distinct crystalline structures of these esters also contribute to their differential roles in pathology. The propensity of saturated cholesteryl esters to form solid, needle-like crystals within atherosclerotic plaques is a key factor in lesion development and instability.
Cellular Metabolism and Trafficking
The metabolic fate of cholesteryl esters, from their synthesis and storage to their hydrolysis and efflux, is significantly influenced by the nature of their fatty acid component.
Esterification by ACAT
Acyl-CoA:cholesterol acyltransferase (ACAT) is the intracellular enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets.[4] Studies have shown that ACAT exhibits substrate specificity, with a preference for oleoyl-CoA, a cis-unsaturated fatty acid. While both saturated and trans fatty acids can be utilized, the efficiency of esterification can differ. Some studies suggest that diets rich in saturated fats can increase the accumulation of cholesteryl esters in cells.[5]
Lipid Droplet Storage and Hydrolysis
Once synthesized, cholesteryl esters are packaged into lipid droplets. The physical state of the cholesteryl esters within these droplets, dictated by their fatty acid composition, affects their accessibility to hydrolytic enzymes. Lipid droplets enriched in saturated cholesteryl esters may form more solid, crystalline cores, which are hydrolyzed at a slower rate by neutral cholesteryl ester hydrolase (nCEH) compared to the more fluid, liquid crystalline droplets formed from unsaturated cholesteryl esters. This difference in hydrolysis rate has profound implications for the regulation of intracellular free cholesterol levels.
Cholesterol Efflux
The efflux of cholesterol from cells, a critical step in reverse cholesterol transport, is also impacted by the type of cholesteryl ester. Studies have shown that the accumulation of this compound can impair ABCA1-mediated cholesterol efflux from macrophages. This impairment is thought to be due to alterations in membrane fluidity and the function of the ABCA1 transporter. In contrast, the efficient hydrolysis of some saturated cholesteryl esters can release free cholesterol that is then available for efflux.
Role in Atherosclerosis
The accumulation of cholesteryl esters in macrophages within the arterial wall is a hallmark of atherosclerosis. The type of cholesteryl ester plays a crucial role in the progression of this disease.
Plaque Formation and Stability
Saturated cholesteryl esters, with their higher melting points, are more prone to crystallization within the lipid core of atherosclerotic plaques. These cholesterol crystals are potent pro-inflammatory stimuli, triggering the activation of the NLRP3 inflammasome and the release of inflammatory cytokines like IL-1β. This inflammatory response contributes to plaque instability and increases the risk of rupture. This compound, being in a liquid or liquid crystalline state at body temperature, is less likely to form these large, destabilizing crystals.
Inflammatory Response
While not forming crystals as readily, this compound is not benign. As a trans fatty acid-containing lipid, it has been linked to pro-inflammatory responses in macrophages, although the specific effects of the esterified form are less clear than those of the free fatty acid.
Experimental Protocols
Differential Scanning Calorimetry (DSC) of Cholesteryl Esters
Objective: To determine the phase transition temperatures and enthalpies of cholesteryl esters.
Methodology:
-
Accurately weigh 2-5 mg of the purified cholesteryl ester into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5°C/min) over a desired temperature range (e.g., 20°C to 100°C).
-
Record the heat flow as a function of temperature. Endothermic peaks represent phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).
-
Cool the sample at the same controlled rate to observe exothermic crystallization events.
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of each transition.
In Vitro Cholesterol Ester Hydrolysis Assay
Objective: To measure the rate of hydrolysis of this compound versus saturated cholesteryl esters by nCEH.
Methodology:
-
Prepare substrate emulsions by sonicating the desired cholesteryl ester with phosphatidylcholine and a radiolabeled tracer (e.g., [³H]cholesteryl oleate) in a buffer.
-
Prepare a source of nCEH, such as a cell lysate from macrophages or a purified enzyme preparation.
-
Initiate the reaction by adding the enzyme source to the substrate emulsion.
-
Incubate the reaction mixture at 37°C for various time points.
-
Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v) to extract the lipids.
-
Separate the free fatty acids from the unhydrolyzed cholesteryl esters using thin-layer chromatography (TLC).
-
Scrape the spots corresponding to the free fatty acids and quantify the radioactivity using liquid scintillation counting.
-
Calculate the rate of hydrolysis as the amount of radiolabeled free fatty acid produced per unit time per unit of enzyme.
Analysis of Cholesteryl Esters by Mass Spectrometry
Objective: To identify and quantify the different cholesteryl ester species in a biological sample.
Methodology:
-
Lipid Extraction: Extract total lipids from cells or tissues using a modified Bligh-Dyer or Folch method.
-
Chromatographic Separation: Separate the different lipid classes using liquid chromatography (LC). A reverse-phase C18 column is commonly used.
-
Mass Spectrometry (MS): Introduce the separated lipids into a mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Detection: In the mass spectrometer, cholesteryl esters will fragment in a characteristic way, typically losing the fatty acyl chain to produce a cholesterol fragment ion (m/z 369.3).
-
Quantification: By using a precursor ion scan for m/z 369.3, it is possible to specifically detect all cholesteryl ester species present in the sample. Quantification can be achieved by comparing the peak areas to those of known amounts of internal standards (e.g., deuterated cholesteryl esters).
Signaling Pathways and Workflows
Cellular Cholesterol Homeostasis
The interplay between cholesterol uptake, esterification, hydrolysis, and efflux is tightly regulated to maintain cellular cholesterol homeostasis. The sterol regulatory element-binding protein (SREBP) pathway is a key regulator of cholesterol synthesis and uptake. When cellular cholesterol levels are low, SREBPs are activated and stimulate the transcription of genes involved in cholesterol biosynthesis and the LDL receptor. Conversely, high cellular cholesterol levels suppress SREBP activation. The differential effects of this compound and saturated cholesteryl esters on cholesterol efflux and intracellular free cholesterol levels can, therefore, indirectly influence SREBP pathway activity.
Caption: Cellular cholesterol metabolism pathway.
Experimental Workflow for Comparing Cholesteryl Esters
A typical experimental workflow to compare the functional differences between this compound and saturated cholesteryl esters in a cell-based model would involve several key steps.
Caption: Experimental workflow for comparison.
References
- 1. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesteryl stearate | C45H80O2 | CID 118246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Procedure for Cholesterol Esterase [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of Cholesteryl Elaidate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe and effective disposal of cholesteryl elaidate, ensuring the protection of personnel and the environment. While this compound itself is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), as indicated by the safety data sheet for the similar compound cholesteryl oleate, it is imperative to follow established laboratory waste management protocols.[1][2]
Immediate Safety and Handling
Prior to disposal, ensure that all personnel handling this compound are equipped with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Although not deemed hazardous, direct contact with skin or eyes should be avoided. In case of accidental contact, rinse the affected area thoroughly with water.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the same diligence as any other laboratory chemical. The following procedure outlines the recommended steps for its disposal:
-
Waste Identification and Segregation : Treat all chemical waste, including this compound, as potentially hazardous until confirmed otherwise.[4] Do not mix this compound waste with other chemical waste streams to prevent unintended reactions. It should be segregated as a non-hazardous solid waste.
-
Container Management :
-
Use a designated, compatible, and clearly labeled waste container for collecting this compound waste. The container should be in good condition and have a secure lid.
-
The label should clearly read "this compound Waste" and include the date of accumulation.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal Route Selection :
-
Solid Waste : As a solid, this compound should be disposed of in a designated solid chemical waste container.
-
Contaminated Materials : Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with this compound should also be placed in the designated solid waste container.
-
Empty Containers : The original container of this compound, once completely empty, should be managed according to institutional guidelines. Generally, if the container is thoroughly scraped to remove all residue, it can be disposed of as regular laboratory glass or plastic waste after defacing the label. For containers of highly toxic chemicals, triple rinsing is required, with the rinsate collected as hazardous waste. Although this compound is not highly toxic, adopting a best-practice approach of rinsing with a suitable solvent (like ethanol or isopropanol) and collecting the rinsate as chemical waste is recommended.
-
-
Final Disposal : The collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program. Do not dispose of this compound in the regular trash or down the drain.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Between 5.5 and 10.5 for dilute aqueous solutions of non-hazardous chemicals. | |
| Quantity for Drain Disposal | Generally limited to a few hundred grams or milliliters per day for approved substances. | |
| Satellite Accumulation Area Limit | No more than 10 gallons of hazardous waste should be stored in a lab. | |
| Container Removal | Full hazardous waste containers must be removed from the satellite accumulation area within three days. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Cholesteryl Elaidate
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety, handling, and disposal information for laboratory personnel working with Cholesteryl elaidate. Given the absence of a specific Safety Data Sheet (SDS), this document is based on best practices for handling cholesterol-like compounds and chemicals with potentially unknown toxicological properties. A thorough risk assessment should be conducted before commencing any new experimental protocol involving this substance.
Hazard Identification and Risk Assessment
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Biological Activity: As a cholesteryl ester, it may have biological activity and could interfere with lipid metabolism or other cellular processes.
A risk assessment should be performed before any handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations (e.g., weighing, generating dust) |
| Hand Protection | Nitrile gloves | Double-gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a full-face shield |
| Body Protection | Laboratory coat | Disposable gown over a lab coat |
| Respiratory Protection | Not generally required for small quantities in a fume hood | A NIOSH-approved respirator with a particulate filter may be necessary. |
Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the substance.
Operational Plan: Step-by-Step Handling Procedures
All procedures involving this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
3.1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any known hazards.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
3.2. Weighing and Preparation of Solutions:
-
Fume Hood: Conduct all weighing and solution preparation inside a chemical fume hood to control potential dust generation.
-
PPE: Don the appropriate PPE as outlined in the table above. For weighing, consider the "Recommended for High-Risk Operations" level of protection.
-
Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid creating dust.
-
Cleaning: Clean any spills immediately as per the spill response protocol.
3.3. Experimental Use:
-
Containment: Handle the compound within a contained setup (e.g., closed reaction vessel) whenever possible.
-
Avoid Aerosolization: Take care to avoid procedures that could generate aerosols or dust.
-
Post-Experiment: Decontaminate all surfaces and equipment after use.
Disposal Plan
4.1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
4.2. Waste Disposal:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the primary hazard (e.g., "Caution: Chemical of Unknown Toxicity").
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
Safe Handling Workflow for this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Personal Protective Equipment (PPE) Selection Logic
Caption: PPE selection workflow based on the assessed risk of the handling procedure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
